Product packaging for Citromycetin(Cat. No.:CAS No. 478-60-4)

Citromycetin

Cat. No.: B1669105
CAS No.: 478-60-4
M. Wt: 290.22 g/mol
InChI Key: PKEPGKZPVDAVKI-UHFFFAOYSA-N
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Description

Citromycetin is a carbonyl compound and a member of benzenes.
This compound has been reported in Penicillium restrictum, Penicillium striatisporum, and other organisms with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O7 B1669105 Citromycetin CAS No. 478-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,9-dihydroxy-2-methyl-4-oxo-5H-pyrano[3,2-c]chromene-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O7/c1-5-2-7(15)6-4-20-9-3-8(16)12(17)11(14(18)19)10(9)13(6)21-5/h2-3,16-17H,4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEPGKZPVDAVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=C(C=C(C(=C3C(=O)O)O)O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197283
Record name Citromycetin
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Molecular Weight

290.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478-60-4
Record name Citromycetin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Citromycetin
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Record name Citromycetin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53584
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Record name Citromycetin
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Record name CITROMYCETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LQ9JP1YA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the origin of Citromycetin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Origin of Citromycetin

Abstract

This compound is a naturally occurring polyketide first identified as a yellow pigment produced by fungi of the genus Citromyces, now classified under Penicillium.[1][2] This bioactive metabolite has since been isolated from various terrestrial and marine-derived Penicillium species, including P. frequentans, P. bilaii, and P. striatisporum.[3] Its chemical structure is a pyranobenzopyranone derivative, formally named 8,9-Dihydroxy-2-methyl-4-oxo-4H,5H-pyrano[3,2-c][4]benzopyran-10-carboxylic acid.[5] Biosynthetic studies utilizing isotopic labeling have confirmed its origin from the polyketide pathway, involving the condensation of seven acetate units. While its biological activity is an area of ongoing research, related polyketides exhibit a wide range of effects, including cytotoxic and antimicrobial properties.[3] This document provides a comprehensive overview of the origin, discovery, biosynthesis, and chemical nature of this compound, intended for researchers in natural product chemistry and drug development.

Discovery and Fungal Origin

This compound was first described as a yellow colouring matter produced by fungal species belonging to the genus Citromyces.[1] This genus was historically distinguished by its ability to produce citric acid from sugar fermentation.[1][2] However, subsequent taxonomic revisions have largely integrated these species into the genus Penicillium.[2]

Over the years, this compound has been isolated from a variety of Penicillium species, indicating its distribution within this fungal genus. It has been identified in both terrestrial and marine-derived fungal strains, highlighting the diverse ecological niches of its producers.

Data Presentation: Fungal Sources of this compound

The following table summarizes the known fungal species reported to produce this compound.

Fungal SpeciesEnvironmentReference
Citromyces spp.Not specified[1][2]
Penicillium frequentansNot specified
Penicillium bilaiiMarine-derived (Australia)[3]
Penicillium striatisporumTerrestrial (Australia)[3][6]
Penicillium bissettiiNot specified[3]
Penicillium glabrumNot specified[3]
Penicillium setosumNot specified[3]
Penicillium restrictumNot specified[6]

Chemical Structure

This compound is a complex aromatic polyketide. Its molecular formula is C₁₄H₁₀O₇, with a molar mass of 290.227 g·mol⁻¹.[5] The formal IUPAC name for the compound is 8,9-Dihydroxy-2-methyl-4-oxo-4H,5H-pyrano[3,2-c][4]benzopyran-10-carboxylic acid.[5] It is also known by the synonym Frequentic acid.[6] The structure features a fused ring system, characteristic of many fungal polyketides.

Biosynthesis

The biosynthetic origin of this compound has been elucidated through isotopic labeling experiments, which confirm its formation via the polyketide pathway.

Experimental Protocols: Biosynthesis Investigation in P. frequentans

A key study investigating the biosynthesis of this compound involved the following general protocol:

  • Cultivation: Penicillium frequentans was cultured under conditions suitable for secondary metabolite production.

  • Precursor Feeding: The fungal cultures were supplemented with isotopically labeled precursors, specifically [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]-acetates, as well as [2-¹⁴C]malonate.

  • Isolation: After a period of incubation, this compound was extracted from the culture medium and mycelium and purified.

  • Analysis: The purified this compound was analyzed using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation pattern of the ¹³C-labeled acetate units. Radioactivity measurements were used to quantify the incorporation from ¹⁴C-labeled malonate.

Data Presentation: Summary of Isotopic Labeling Results

The experiments demonstrated that the this compound backbone is assembled from seven intact acetate units, consistent with a polyketide origin. The incorporation of [2-¹⁴C]malonate suggested the involvement of two distinct starter units in the biosynthetic pathway.

Labeled PrecursorAnalytical MethodKey FindingReference
[1-¹³C]-, [2-¹³C]-, [1,2-¹³C₂]-acetate¹³C NMRIncorporation of seven intact acetate units confirmed a polyketide biosynthesis pathway.
[2-¹⁴C]malonateRadioactivity MeasurementThe distribution of radioactivity was consistent with the utilization of two starter units.

Several potential advanced precursors, including 2,4-dihydroxy-6-methylbenzoic acid, 4,5,7-trihydroxyphthalide, and 4,7-dihydroxy-5-methyl-coumarin, were synthesized with ¹⁴C labels and fed to the culture, but none were incorporated into the final this compound structure.

Mandatory Visualization: Proposed Biosynthetic Assembly

The following diagram illustrates the logical flow of the polyketide synthase (PKS) assembly line for the this compound backbone, starting from acetate and malonate units.

G Conceptual Polyketide Assembly for this compound cluster_0 Precursor Pools cluster_1 Polyketide Synthase (PKS) cluster_2 Post-PKS Modification Acetate Acetate PKS PKS Enzyme Complex Acetate->PKS Starter Units (x2) Malonate Malonate Malonate->PKS Extender Units (x5) Polyketide Linear Heptaketide Chain PKS->Polyketide Condensation Cyclization Cyclization & Aromatization Oxidation Oxidative Modifications Cyclization->Oxidation This compound This compound Oxidation->this compound Polyketide->Cyclization

Caption: Conceptual workflow of this compound biosynthesis.

Isolation and Characterization Workflow

The process of obtaining pure this compound from its fungal source for study involves multiple steps of extraction, separation, and analysis.

Experimental Protocols: General Isolation and Structure Elucidation

A typical workflow for isolating and identifying this compound and related metabolites from a fungal culture, such as Penicillium bilaii, includes:

  • Fungal Cultivation: The producing strain (e.g., P. bilaii) is grown in a suitable liquid or solid medium to encourage the production of secondary metabolites.

  • Extraction: The culture broth and/or mycelium are extracted with organic solvents (e.g., ethyl acetate) to partition the metabolites from the aqueous medium.

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography (e.g., over silica gel) and High-Performance Liquid Chromatography (HPLC), to separate the complex mixture into individual components.

  • Spectroscopic Analysis: The purified compound's structure is determined using a combination of detailed spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

  • Structure Confirmation: The final structure is assigned by correlating the spectroscopic data with literature values for known compounds, and through chemical derivatization or degradation studies if necessary.[3]

Mandatory Visualization: Experimental Workflow

The diagram below outlines a standard experimental workflow for the isolation and characterization of natural products like this compound.

G General Workflow for this compound Isolation Start Fungal Culture (e.g., Penicillium sp.) Cultivation 1. Large-Scale Cultivation Start->Cultivation Extraction 2. Solvent Extraction Cultivation->Extraction Chromatography 3. Chromatographic Separation (HPLC) Extraction->Chromatography Purification 4. Isolation of Pure Compound Chromatography->Purification Analysis 5. Spectroscopic Analysis (NMR, MS) Purification->Analysis Structure 6. Structure Elucidation Analysis->Structure End Identified this compound Structure->End

Caption: Workflow for isolation and characterization.

Biological Activity

This compound is classified as a bioactive polyketide.[5] The broader class of polyketides is a rich source of compounds with diverse and potent biological activities, including antibiotic, antifungal, anticancer, and anti-inflammatory properties.[3] Specific studies on this compound have reported it to be weakly cytotoxic.[3] Further investigation is required to fully characterize its biological and pharmacological profile.

References

An In-depth Technical Guide to the Discovery and Isolation of Citromycetin from Penicillium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citromycetin, a bioactive polyketide, has been a subject of scientific interest since its initial discovery. Produced by various species of the fungal genus Penicillium, this natural product has demonstrated a range of biological activities. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound. The protocols outlined herein are compiled from seminal and contemporary research, offering a practical resource for researchers in natural product chemistry, mycology, and drug discovery. The guide includes detailed experimental procedures, tabulated quantitative data for easy reference, and visualizations of the experimental workflow and biosynthetic pathway to facilitate a deeper understanding of the processes involved.

Introduction

First reported in 1931 by Hetherington and Raistrick, this compound is a yellow crystalline substance originally isolated from Citromyces species, which are now classified under the genus Penicillium. Subsequent research has identified this compound in various Penicillium species, including P. frequentans, P. bilaii, and P. striatisporum. As a polyketide, this compound is synthesized through the condensation of acetate units, a common biosynthetic pathway for a diverse range of secondary metabolites in fungi. The biological activities of this compound and its derivatives continue to be an area of active investigation, making robust and reproducible isolation protocols essential for further research and development.

This guide aims to provide the scientific community with a detailed and practical resource for the isolation and characterization of this compound from Penicillium cultures.

Biosynthesis of this compound

This compound is a classic example of a fungal polyketide, synthesized by a Type I iterative polyketide synthase (PKS). The biosynthesis involves the head-to-tail condensation of seven intact acetate units, which has been confirmed through isotopic labeling studies. The proposed biosynthetic pathway initiates with a starter acetyl-CoA unit, followed by the sequential addition of six malonyl-CoA extender units.

This compound Biosynthetic Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->PKS Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_2->PKS Malonyl-CoA_3 Malonyl-CoA Malonyl-CoA_3->PKS Malonyl-CoA_4 Malonyl-CoA Malonyl-CoA_4->PKS Malonyl-CoA_5 Malonyl-CoA Malonyl-CoA_5->PKS Malonyl-CoA_6 Malonyl-CoA Malonyl-CoA_6->PKS Polyketide_Chain Linear Heptaketide Chain PKS->Polyketide_Chain 7 Acetate Units Cyclization_Aromatization Cyclization & Aromatization Polyketide_Chain->Cyclization_Aromatization This compound This compound Cyclization_Aromatization->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following protocols are compiled to provide a comprehensive workflow for the isolation and purification of this compound from Penicillium species.

Fungal Strain and Cultivation

A reliable strain for this compound production is Penicillium frequentans (e.g., CMI 91914).

Protocol 3.1.1: Fungal Cultivation

  • Inoculum Preparation: Grow P. frequentans on potato dextrose agar (PDA) slants at 25-28°C for 7-10 days until significant mycelial growth and sporulation are observed.

  • Liquid Culture: Prepare a sterile Czapek-Dox medium. Inoculate the liquid medium with the fungal spores from the agar slants.

  • Fermentation: Incubate the cultures at 28°C for 10-14 days in stationary flasks or in a shaker for submerged fermentation. The culture broth will typically turn a deep brown color.

Extraction of this compound

Protocol 3.2.1: Solvent Extraction

  • Acidification: After the incubation period, decant the culture broth and acidify to a pH of approximately 1-2 with 50% sulfuric acid. This will cause the precipitation of a brown, flocculant material containing this compound.

  • Filtration: Filter the acidified broth through a bed of Celite® under vacuum to collect the precipitate.

  • Solvent Extraction: The collected precipitate and Celite® are then extracted with a suitable organic solvent such as ethyl acetate. This can be done by suspending the solid material in the solvent and stirring for several hours, followed by filtration. Repeat the extraction process 2-3 times to ensure complete recovery of the compound.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

A multi-step chromatographic approach is generally required to obtain pure this compound.

Protocol 3.3.1: Column Chromatography

  • Initial Purification: The crude extract can be subjected to flash column chromatography on silica gel. A typical solvent system for elution is a gradient of ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:hexane, 7:3 v/v). This compound-containing fractions can often be visualized under UV light or by staining.

  • Further Purification: Fractions enriched with this compound may require further purification on a Sephadex LH-20 column, eluting with methanol, to remove closely related impurities.

Protocol 3.3.2: High-Performance Liquid Chromatography (HPLC)

For final purification to obtain high-purity this compound, reversed-phase HPLC is recommended.

  • Column: A C18 column (e.g., 250 x 10 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution system of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is effective. A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.

  • Detection: Monitor the elution at a wavelength of 254 nm or 340 nm.

  • Fraction Collection: Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

This compound Isolation Workflow cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization Inoculation Inoculation Fermentation Fermentation Inoculation->Fermentation Acidification Acidification Fermentation->Acidification Filtration Filtration Acidification->Filtration Solvent_Extraction Solvent Extraction Filtration->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC Spectroscopic_Analysis Spectroscopic Analysis HPLC->Spectroscopic_Analysis Pure_this compound Pure_this compound Spectroscopic_Analysis->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₄H₁₀O₇
Molecular Weight 290.23 g/mol
Appearance Yellow crystalline solid
UV-Vis (λmax in MeOH) 254, 340 nm
Mass Spectrometry (ESI-MS) m/z 291 [M+H]⁺, 289 [M-H]⁻

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.5 (approx.)br s1H-COOH
10.5 (approx.)br s2HAr-OH
6.5 - 7.5 (approx.)m2HAromatic Protons
6.1 (approx.)s1HOlefinic Proton
2.8 (approx.)s2H-CH₂-
2.2 (approx.)s3H-CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
170.0 (approx.)-COOH
160.0 - 165.0 (approx.)Aromatic C-O
140.0 - 150.0 (approx.)Aromatic C
110.0 - 130.0 (approx.)Aromatic/Olefinic CH
100.0 - 105.0 (approx.)Aromatic C
30.0 (approx.)-CH₂-
20.0 (approx.)-CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.

Table 4: Typical Yield of a Related Polyketide, Citrinin, from Penicillium

Stage of PurificationYield (mg/L of culture)
Crude ExtractVaries
After Column ChromatographyVaries
Final Pure Compound (Citrinin) ~530

Note: This yield is for the related compound citrinin and is provided as an estimate. The yield of this compound can vary significantly depending on the Penicillium strain and culture conditions.

Conclusion

This technical guide provides a detailed framework for the discovery and isolation of this compound from Penicillium species. By following the outlined experimental protocols and utilizing the provided quantitative data and visualizations, researchers can efficiently isolate and characterize this bioactive polyketide. The methodologies described herein are intended to be a valuable resource for the scientific community, facilitating further exploration of the chemical and biological properties of this compound and its potential applications in medicine and biotechnology.

An In-Depth Technical Guide to the Physical and Chemical Properties of Citromycetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citromycetin, a polyketide metabolite primarily isolated from various species of Penicillium, has garnered interest for its bioactive properties, notably its antibacterial activity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological and analytical pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this natural product.

Chemical Identity and Structure

  • Systematic Name: 8,9-dihydroxy-2-methyl-4-oxo-5H-pyrano[3,2-c]chromene-10-carboxylic acid

  • Synonyms: Frequentic acid

  • CAS Number: 478-60-4

  • Molecular Formula: C₁₄H₁₀O₇

  • Molecular Weight: 290.23 g/mol [1]

  • Chemical Structure:

    • SMILES: CC1=CC(=O)C2=C(O1)C3=C(C=C(C(=C3C(=O)O)O)O)OC2

    • InChI: InChI=1S/C14H10O7/c1-5-2-7(15)6-4-20-9-3-8(16)12(17)11(14(18)19)10(9)13(6)21-5/h2-3,16-17H,4H2,1H3,(H,18,19)

Physical Properties

This section details the key physical properties of this compound, crucial for its handling, formulation, and analysis.

General Characteristics

This compound typically presents as a yellow solid or crystalline powder.[2]

Melting Point

The melting point of this compound is reported with some variability, indicating decomposition over a range. It is noted to effervesce at 155°C and decompose between 290-300°C, with considerable antecedent blackening.[1]

Solubility

This compound exhibits solubility in a range of organic solvents but has limited solubility in water.[3] Quantitative solubility data is summarized in the table below.

Table 1: Quantitative Physical Properties of this compound

PropertyValueNotes
Appearance Yellow solid[2]
Melting Point Effervescence at 155°C, decomposes at 290-300°C[1]
Solubility
EthanolSoluble[3]
MethanolSoluble[3]
Dimethylformamide (DMF)Soluble[3]
Dimethyl sulfoxide (DMSO)Soluble[3]
WaterLimited solubility/Sparingly soluble[1][3]
Aqueous Sodium CarbonateReadily soluble[1]
ChloroformSparingly soluble[1]
BenzeneInsoluble[1]
HexaneInsoluble[1]

Chemical Properties and Spectral Data

This section outlines the chemical characteristics and provides an overview of the spectral data essential for the identification and structural elucidation of this compound.

Stability

This compound is reported to be stable to both acid and alkali at 100°C.[1]

Spectral Data

Comprehensive spectral analysis is fundamental for the unambiguous identification of this compound.

Table 2: Summary of Spectral Data for this compound

Technique Key Features
UV-Vis Spectroscopy Data not available in the search results.
Infrared (IR) Spectroscopy Data not available in the search results.
¹H NMR Spectroscopy Data not available in the search results.
¹³C NMR Spectroscopy A ¹³C NMR spectrum is available on PubChem, but detailed peak assignments are not provided.[4]
Mass Spectrometry (LC-MS) Precursor m/z: 289.0354 [M-H]⁻. Key fragment: 245.0455.[4]

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical and chemical properties of this compound, based on standard laboratory practices.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

  • This compound sample (finely powdered)

  • Melting point capillary tubes (one end sealed)

  • Melting point apparatus or Thiele tube setup

  • Thermometer

  • Heating medium (silicone oil or similar)

Procedure:

  • A small amount of the finely powdered this compound is packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer immersed in a heating bath.

  • The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Determination of Solubility (Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, DMSO)

  • Small vials or flasks with secure caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent in a vial.

  • The vial is securely capped and placed in a shaking incubator set at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, the suspension is centrifuged to separate the undissolved solid.

  • A known volume of the clear supernatant is carefully removed and diluted with an appropriate solvent.

  • The concentration of this compound in the diluted supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • The solubility is then calculated and expressed in mg/mL.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To develop a method for the separation and quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Suggested Method Parameters (to be optimized):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound (requires determination).

  • Injection Volume: 10 µL.

Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Solution Prepare Standard Solutions of this compound Injection Inject Sample Standard_Solution->Injection Sample_Solution Prepare Sample Solution (e.g., extract, reaction mixture) Sample_Solution->Injection Separation Separation on C18 Column Injection->Separation Detection UV-Vis Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify this compound (based on peak area) Chromatogram->Quantification

Caption: A generalized workflow for the HPLC analysis of this compound.

Biological Context and Signaling Pathways

Biosynthesis

This compound is a polyketide, a class of secondary metabolites produced by a wide range of organisms, including fungi.[5] The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that resembles fatty acid synthesis. While the specific enzymatic pathway for this compound has not been fully elucidated in the provided search results, it is known to be derived from a polyketide precursor. The biosynthesis of the related compound, citrinin, involves a non-reducing polyketide synthase (nrPKS) and a series of tailoring enzymes, including oxidases and reductases, which provides a likely model for this compound's formation.

Polyketide_Biosynthesis Acetyl_CoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Condensation Tailoring_Enzymes Tailoring Enzymes (e.g., Cyclases, Oxidases) Polyketide_Chain->Tailoring_Enzymes Modifications This compound This compound Tailoring_Enzymes->this compound

Caption: A simplified schematic of the polyketide biosynthesis pathway leading to this compound.

Antibacterial Mechanism of Action (Hypothesized)

This compound is known to possess antibacterial activity.[3] While the precise signaling pathways affected by this compound are not yet fully understood, flavonoids, a broad class of compounds to which this compound is related, are known to exert their antimicrobial effects through various mechanisms. These can include the disruption of bacterial cell membranes, inhibition of nucleic acid synthesis, and interference with bacterial signaling pathways.

Antibacterial_Mechanism cluster_this compound This compound cluster_bacterium Bacterial Cell Citro This compound Membrane Cell Membrane Disruption Citro->Membrane DNA_Synth Inhibition of Nucleic Acid Synthesis Citro->DNA_Synth Signaling Interference with Signaling Pathways Citro->Signaling Cell_Death Bacterial Cell Death Membrane->Cell_Death DNA_Synth->Cell_Death Signaling->Cell_Death

Caption: Hypothesized antibacterial mechanisms of action for this compound.

Conclusion

This technical guide has synthesized the available information on the physical and chemical properties of this compound. While foundational data on its identity, structure, and qualitative solubility are established, there remain significant opportunities for further research. Specifically, detailed quantitative analysis of its solubility in a broader range of solvents, comprehensive spectral characterization (¹H NMR, ¹³C NMR with assignments, UV-Vis, and IR), and elucidation of its specific biosynthetic pathway and antibacterial mechanism of action will be crucial for advancing its potential applications in drug development and other scientific fields. This document serves as a starting point for such future investigations.

References

Citromycetin: A Comprehensive Technical Guide to a Polyketide Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citromycetin is a naturally occurring polyketide metabolite produced by various species of fungi, most notably from the Penicillium and Citromyces genera. First isolated in the early 20th century, this yellow crystalline compound, also known as frequentic acid, has garnered interest for its characteristic antibacterial activity, particularly against Gram-positive bacteria. As a member of the vast and structurally diverse polyketide family, this compound's biosynthesis is a fascinating example of fungal secondary metabolism, involving the iterative condensation of acetate units by a polyketide synthase (PKS) mega-enzyme. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, a detailed exploration of its biosynthetic pathway, comprehensive experimental protocols for its isolation, characterization, and biological evaluation, and a summary of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound and its derivatives.

Introduction

Fungal secondary metabolites represent a rich and historically significant source of bioactive compounds, with many serving as the basis for essential medicines. Among these, polyketides are a prominent class of natural products synthesized by multidomain enzymes known as polyketide synthases (PKSs). This compound (C₁₄H₁₀O₇) is a classic example of a fungal polyketide, produced by species such as Penicillium frequentans, P. vesiculosum, and various Citromyces species.[1] Its chemical structure is characterized by a pyranobenzopyran core. The primary biological activity associated with this compound is its antibacterial action against Gram-positive bacteria.[2] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.

Chemical and Physical Properties

This compound is a yellow crystalline substance with a molecular formula of C₁₄H₁₀O₇ and a molecular weight of approximately 290.23 g/mol .[1][3] It is sparingly soluble in water and chloroform, but freely soluble in ethanol and aqueous sodium carbonate solutions.[1] The compound is noted for its stability in acidic and alkaline conditions, even at elevated temperatures.[1]

PropertyValueReference
Molecular Formula C₁₄H₁₀O₇[2][3]
Molecular Weight 290.23 g/mol [1][3]
Appearance Yellow crystals[1]
CAS Number 478-60-4[1][2]
IUPAC Name 8,9-dihydroxy-2-methyl-4-oxo-4H,5H-pyrano[3,2-c][4]benzopyran-10-carboxylic acid[1]
Solubility Freely soluble in ethanol and aqueous sodium carbonate; sparingly soluble in water and chloroform; insoluble in benzene and hexane.[1]

Biosynthesis of this compound

The biosynthesis of this compound follows a typical polyketide pathway, originating from the condensation of acetyl-CoA and malonyl-CoA units. Isotopic labeling studies using ¹³C and ¹⁴C-labeled precursors have confirmed that the this compound backbone is assembled from seven intact acetate units.[4] The process is catalyzed by a Type I iterative polyketide synthase (PKS).

The proposed biosynthetic pathway begins with a starter unit, likely acetyl-CoA, which is extended by six molecules of malonyl-CoA. The growing polyketide chain undergoes a series of cyclization and modification reactions, which are orchestrated by the various domains of the PKS enzyme, to ultimately yield the characteristic pyranobenzopyran structure of this compound.

This compound Biosynthesis Pathway Proposed Biosynthesis of this compound cluster_0 Polyketide Assembly cluster_1 Post-PKS Modifications Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide_Synthase Acetyl-CoA->Polyketide_Synthase Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Synthase 6x Extender Units Linear_Heptaketide Linear_Heptaketide Polyketide_Synthase->Linear_Heptaketide Iterative Condensation Cyclization_Enzymes Cyclization_Enzymes Linear_Heptaketide->Cyclization_Enzymes Intramolecular Cyclizations Tailoring_Enzymes Tailoring_Enzymes Cyclization_Enzymes->Tailoring_Enzymes Intermediate This compound This compound Tailoring_Enzymes->this compound Oxidation/Reduction

A simplified diagram of the proposed this compound biosynthetic pathway.

Experimental Protocols

Isolation of this compound from Penicillium frequentans

This protocol is adapted from the isolation of polyketides from Penicillium species.

4.1.1. Fungal Cultivation

  • Prepare a suitable liquid culture medium, such as Czapek-Dox broth.

  • Inoculate the sterile medium with a spore suspension or mycelial plugs of a this compound-producing strain of Penicillium frequentans.

  • Incubate the culture flasks at 25-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration.

4.1.2. Extraction

  • After the incubation period, separate the mycelial biomass from the culture broth by filtration.

  • Acidify the culture filtrate to a pH of 3-4 with a suitable acid (e.g., 2M HCl).

  • Extract the acidified filtrate multiple times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain a crude extract.

4.1.3. Purification

  • Subject the crude extract to column chromatography using silica gel.

  • Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, gradually increasing the polarity.

  • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

  • Further purify the pooled fractions by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

This compound Isolation Workflow Workflow for this compound Isolation Start Start Fungal_Culture Cultivation of P. frequentans Start->Fungal_Culture Filtration Separate Mycelia and Broth Fungal_Culture->Filtration Extraction Ethyl Acetate Extraction of Broth Filtration->Extraction Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography Purification Preparative TLC/HPLC Column_Chromatography->Purification Pure_this compound Pure_this compound Purification->Pure_this compound

A flowchart illustrating the key steps in the isolation of this compound.
Characterization of this compound

The structure of the isolated this compound should be confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum will show the characteristic absorption maxima of the chromophore in the this compound molecule.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive (bacteria and medium, no this compound) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biological Activity

The primary reported biological activity of this compound is its antibacterial effect against Gram-positive bacteria. While specific quantitative data is limited in the readily available literature, one study indicated that this compound was not active when tested against Staphylococcus aureus and Bacillus subtilis at concentrations less than 10 µg/mL.[5] Further research is needed to establish a comprehensive profile of its antibacterial spectrum and potency.

Bacterial SpeciesMIC (µg/mL)Reference
Staphylococcus aureus>10[5]
Bacillus subtilis>10[5]
Enterococcus faecalisData not available

Conclusion

This compound remains a noteworthy example of a fungal polyketide with established antibacterial properties. This guide has provided a detailed overview of its chemical nature, biosynthetic origins, and methods for its study. While its antibacterial potency may not rival that of clinically established antibiotics, its unique chemical scaffold could serve as a starting point for the development of novel antibacterial agents through medicinal chemistry efforts. Further investigation into its precise mode of action, the elucidation of the complete enzymatic machinery of its biosynthesis, and a more thorough evaluation of its biological activity against a broader panel of pathogens are warranted to fully unlock the potential of this fungal metabolite. The detailed protocols and structured data presented herein are intended to provide a solid foundation for such future research endeavors.

References

In-Depth Technical Guide to the Antibacterial Spectrum of Activity for Citromycetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of the fungal metabolite, Citromycetin. The document is structured to provide readily accessible quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and potential mechanisms of action to support further research and development efforts.

Core Data Presentation

The antibacterial activity of this compound has been evaluated against a variety of bacterial strains. The following table summarizes the available quantitative data on its in vitro efficacy, primarily expressed as Minimum Inhibitory Concentration (MIC) values.

Bacterial SpeciesGram StainTypeMIC (µg/mL)
Staphylococcus aureusGram-PositiveCocci64[1]
Vibrio choleraeGram-NegativeBacilli64[1]
Shigella flexneriGram-NegativeBacilli64[1]

Experimental Protocols

To ensure reproducibility and standardization of antibacterial susceptibility testing for this compound, detailed protocols for two common methods are provided below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution of known concentration

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and tips

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial suspension in sterile saline or MHB, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).

Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Paper disks impregnated with a known concentration of this compound

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Antibiotic Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

    • The size of the zone of inhibition is used to classify the organism as susceptible, intermediate, or resistant to this compound based on standardized interpretive charts.

Mandatory Visualizations

Experimental Workflow for Antibacterial Spectrum Determination

The following diagram illustrates the general workflow for assessing the antibacterial spectrum of a test compound like this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Result Interpretation Compound Test Compound (this compound) MIC Broth Microdilution (MIC Determination) Compound->MIC Disk Disk Diffusion (Susceptibility Testing) Compound->Disk Bacteria Bacterial Strains (Gram+/Gram-) Bacteria->MIC Bacteria->Disk Media Growth Media (MHB/MHA) Media->MIC Media->Disk MIC_Data Quantitative MIC Values MIC->MIC_Data Zone_Data Zone of Inhibition Diameters Disk->Zone_Data Spectrum Antibacterial Spectrum (Broad/Narrow) MIC_Data->Spectrum Zone_Data->Spectrum

Workflow for determining the antibacterial spectrum of a compound.
Hypothetical Mechanism of Action: Interference with Bacterial Processes

While the specific molecular targets and signaling pathways affected by this compound are not yet fully elucidated, the following diagram presents a generalized model of how an antibacterial compound might exert its effects.

G cluster_bacterial_cell Bacterial Cell This compound This compound This compound->Inhibition DNA_Replication DNA Replication Protein_Synthesis Protein Synthesis (Ribosomes) Cell_Wall Cell Wall Synthesis Metabolism Metabolic Pathways Inhibition->DNA_Replication Inhibition->Protein_Synthesis Inhibition->Cell_Wall Inhibition->Metabolism

Potential antibacterial mechanisms of action for this compound.

References

Citromycetin's Activity Against Gram-Positive Bacteria: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citromycetin, a fungal metabolite, has demonstrated inhibitory activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's antibacterial properties. Due to the scarcity of publicly available data, this paper also explores the plausible mechanisms of action based on its structural similarity to the xanthone class of antibiotics. This document summarizes the available quantitative data, details relevant experimental protocols for assessing antibacterial activity, and presents hypothesized signaling pathways and mechanisms of action through descriptive diagrams.

Introduction to this compound

This compound is a naturally occurring antibiotic produced by fungi of the Penicillium and Citromyces genera.[1] Its chemical formula is C₁₄H₁₀O₇, and it possesses a pyranobenzopyran structure, which is a core component of the broader xanthone class of compounds.[1][2] While initial studies have confirmed its activity against Gram-positive bacteria, extensive research into its full spectrum of activity and mechanism of action is not widely published.[3] This guide aims to consolidate the existing information and provide a framework for future research and development.

Quantitative Data on Antibacterial Activity

The publicly available quantitative data on the antibacterial activity of this compound is sparse. The most definitive data point found is its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus64

Note: This data is based on limited available literature. Further studies are required to establish a comprehensive antibacterial profile of this compound against a wider range of Gram-positive bacteria.

Experimental Protocols for Determining Antibacterial Activity

Standardized methods are crucial for evaluating the efficacy of antimicrobial agents. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC), a key metric in assessing antibacterial activity.

Agar Dilution Method

The agar dilution method is a reference standard for MIC determination.[3][4]

Protocol:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, DMF, or DMSO) at a high concentration (e.g., 10 mg/mL).[1]

  • Serial Dilution: Perform a series of twofold dilutions of the antibiotic stock solution to create a range of concentrations.

  • Incorporation into Agar: Add a defined volume of each antibiotic dilution to molten Mueller-Hinton agar at 45-50°C. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.[4]

Broth Microdilution Method

The broth microdilution method is a widely used, high-throughput alternative for MIC testing.

Protocol:

  • Preparation of Antibiotic Dilutions: In a 96-well microtiter plate, prepare twofold serial dilutions of this compound in Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic in which there is no visible growth (i.e., no turbidity) in the well.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation & Analysis A Prepare this compound Stock Solution C Serial Dilution of this compound A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plates/Wells B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC E->F

Experimental workflow for MIC determination.

Hypothesized Mechanism of Action of this compound

Due to the lack of direct studies on the mechanism of action of this compound, a putative mechanism is proposed based on its structural similarity to xanthone antibiotics. Xanthones are known to exhibit multifaceted antibacterial activities, often targeting multiple cellular processes.[4][5]

The proposed mechanisms for this compound's activity against Gram-positive bacteria include:

  • Disruption of Cell Wall Integrity: Xanthones can interfere with the synthesis of the bacterial cell wall.[5] This may involve the inhibition of key enzymes responsible for peptidoglycan synthesis or interaction with cell wall components like lipoteichoic acid.[5]

  • Inhibition of DNA Replication: Some xanthone derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[5] By binding to this enzyme, they can prevent the supercoiling and uncoiling of DNA, leading to a halt in replication and ultimately cell death.

Hypothesized_Mechanisms_of_Action cluster_this compound cluster_targets Putative Cellular Targets in Gram-Positive Bacteria cluster_effects Resulting Cellular Effects This compound This compound CellWall Cell Wall Synthesis This compound->CellWall Interference DNAReplication DNA Replication This compound->DNAReplication Inhibition WallDisruption Cell Wall Disruption & Lysis CellWall->WallDisruption ReplicationBlock Inhibition of DNA Gyrase DNAReplication->ReplicationBlock CellDeath Bacterial Cell Death WallDisruption->CellDeath ReplicationBlock->CellDeath

Hypothesized mechanisms of this compound action.

Putative Signaling Pathway Interference

Based on the hypothesized inhibition of DNA gyrase, a key enzyme in DNA replication, the following diagram illustrates the potential disruption of this critical cellular process by this compound.

DNA_Gyrase_Inhibition_Pathway cluster_inhibition DNA Bacterial Chromosomal DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase acts on Supercoiling Negative Supercoiling Gyrase->Supercoiling Inhibition Inhibition ReplicationFork Replication Fork Progression Supercoiling->ReplicationFork Replication Successful DNA Replication ReplicationFork->Replication Block Replication Blocked ReplicationFork->Block leads to This compound This compound This compound->Gyrase CellDeath Cell Death Block->CellDeath

Hypothesized DNA gyrase inhibition pathway.

Conclusion and Future Directions

This compound presents a potential, yet underexplored, avenue for the development of new antibiotics against Gram-positive bacteria. The current body of knowledge is limited, highlighting a significant need for further research. Future studies should focus on:

  • Comprehensive MIC Profiling: Determining the MIC of this compound against a broad panel of clinically relevant Gram-positive pathogens, including resistant strains such as MRSA and VRE.

  • Mechanism of Action Elucidation: Conducting detailed studies to definitively identify the molecular target(s) and mechanism(s) of action of this compound.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

A deeper understanding of this compound's antibacterial properties will be instrumental in assessing its potential as a future therapeutic agent in the fight against antimicrobial resistance.

References

Citromycetin: A Technical Overview of its Molecular Properties and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and biosynthetic pathway of Citromycetin, a polyketide metabolite with known biological activities.

Core Molecular Data

This compound is a naturally occurring compound produced by various species of Penicillium.[1] Its fundamental molecular properties are summarized below.

PropertyValueReference
Molecular Formula C₁₄H₁₀O₇[1][2][3][4]
Molecular Weight 290.23 g/mol [1][4][5]
Alternate Name Frequentic acid[1][2]
CAS Number 478-60-4[1][2][3]

Biosynthesis of this compound

The biosynthesis of this compound proceeds through the polyketide pathway. Experimental evidence from labeling studies has demonstrated that its carbon skeleton is derived from the head-to-tail condensation of seven intact acetate units.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed pathway for the formation of the this compound backbone from acetate precursors.

Citromycetin_Biosynthesis cluster_0 Polyketide Synthase (PKS) cluster_1 Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS_complex Growing Polyketide Chain Acetyl-CoA->PKS_complex Initiation Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->PKS_complex Elongation Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_2->PKS_complex Malonyl-CoA_3 Malonyl-CoA Malonyl-CoA_3->PKS_complex Malonyl-CoA_4 Malonyl-CoA Malonyl-CoA_4->PKS_complex Malonyl-CoA_5 Malonyl-CoA Malonyl-CoA_5->PKS_complex Malonyl-CoA_6 Malonyl-CoA Malonyl-CoA_6->PKS_complex Polyketide_intermediate Linear Heptaketide PKS_complex->Polyketide_intermediate Release Cyclization Cyclization & Aromatization Polyketide_intermediate->Cyclization This compound This compound Cyclization->this compound

Proposed biosynthetic pathway of this compound via polyketide synthesis.

Experimental Protocols

Elucidation of the Biosynthetic Pathway

The determination of the polyketide origin of this compound typically involves isotopic labeling studies. A general methodology is outlined below.

Objective: To confirm the incorporation of acetate units into the this compound backbone.

Materials:

  • Culture of a this compound-producing fungus (e.g., Penicillium frequentans).

  • Defined culture medium.

  • ¹³C-labeled sodium acetate (e.g., [1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C₂]acetate).

  • Standard solvents for extraction and chromatography.

  • NMR spectrometer.

Procedure:

  • Culturing: Inoculate the fungal strain into a suitable liquid culture medium.

  • Precursor Feeding: After an initial growth period, introduce the ¹³C-labeled sodium acetate to the culture.

  • Incubation: Continue the fermentation for a period that allows for the production and accumulation of this compound.

  • Extraction: At the end of the fermentation, harvest the mycelium and/or culture broth. Extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify this compound from the crude extract using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • NMR Analysis: Acquire the ¹³C NMR spectrum of the purified, labeled this compound.

  • Data Interpretation: Compare the ¹³C NMR spectrum of the labeled this compound with that of an unlabeled standard. Enhanced signals in the spectrum of the labeled compound will indicate the positions of ¹³C incorporation from the acetate precursor, thereby elucidating the folding pattern of the polyketide chain.

References

An In-depth Technical Guide to the Solubility Profile of Citromycetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Citromycetin, a polyketide antibiotic. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of poorly water-soluble compounds like this compound.

Introduction to this compound

This compound (CAS Number: 478-60-4) is a bioactive polyketide that has been isolated from various species of Penicillium.[1] It is known to be active against Gram-positive bacteria.[2] Its chemical formula is C₁₄H₁₀O₇, with a molecular weight of approximately 290.22 g/mol .[3] Understanding the solubility profile of this compound is crucial for its potential development as a therapeutic agent, as solubility significantly impacts bioavailability and formulation strategies.[4]

Qualitative Solubility Profile

Published data and supplier information consistently indicate the following solubility characteristics for this compound:

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility
Dimethylformamide (DMF)Soluble[2][5]
Dimethyl sulfoxide (DMSO)Soluble[2][5]
EthanolSoluble[2][5]
MethanolSoluble[2][5]
WaterLimited solubility[2]

This table summarizes the available qualitative data. No specific quantitative values (e.g., mg/mL) for the solubility of this compound in these solvents have been reported in the reviewed literature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the aqueous and non-aqueous solubility of a poorly water-soluble compound like this compound. This protocol is based on the widely accepted "shake-flask" method, which is considered the gold standard for equilibrium solubility measurements.[6]

3.1. Materials and Equipment

  • This compound (as a solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

  • Analytical balance

  • Scintillation vials or other suitable containers with secure caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Experimental Workflow

The general workflow for determining the equilibrium solubility is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add a known volume of solvent A->B C Agitate at a constant temperature (e.g., 25°C or 37°C) B->C D Allow to equilibrate (e.g., 24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a syringe filter E->F G Prepare dilutions of the filtrate F->G H Quantify concentration using HPLC or UV-Vis G->H I Calculate solubility (e.g., in mg/mL) H->I

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

3.3. Detailed Steps

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • To each vial, add a precise volume of the desired solvent. For aqueous solubility, it is recommended to use buffers at different physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to understand the pH-dependent solubility.[7]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C for standard solubility or 37°C for physiological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this typically requires 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.[7]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

    • Carefully collect the supernatant (the saturated solution) using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate with the same solvent.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared using known concentrations of this compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration of this compound in the original undiluted filtrate based on the dilutions and the calibration curve. This concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Logical Flow of Solubility Testing

The decision-making process in a solubility testing workflow involves a series of logical steps to ensure accurate and reliable data generation.

G node_process node_process node_result node_result start Start Solubility Assay prep Prepare Supersaturated Solution start->prep equilibrate Equilibrate (e.g., 24-48h) prep->equilibrate check_solid Is solid still present? equilibrate->check_solid add_more Add more solid & re-equilibrate check_solid->add_more No separate Separate solid and liquid phases check_solid->separate Yes add_more->equilibrate analyze Analyze supernatant concentration separate->analyze reproducible Are results reproducible (n=3)? analyze->reproducible repeat_exp Repeat experiment reproducible->repeat_exp No final_sol Final Solubility Value reproducible->final_sol Yes repeat_exp->prep

Caption: Logical workflow for a solubility determination experiment.

Conclusion

While quantitative solubility data for this compound remains elusive in the current body of scientific literature, its qualitative solubility in common organic solvents is established. For researchers and drug development professionals, the provided generalized experimental protocol offers a robust framework for determining the precise solubility of this compound under various conditions. Such data is indispensable for advancing the preclinical and formulation development of this promising natural product. The generation of accurate solubility data will be a critical step in unlocking the full therapeutic potential of this compound.

References

Citromycetin: A Comprehensive Technical Guide to its Natural Sources and Producing Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citromycetin is a polyketide metabolite of fungal origin that has garnered interest within the scientific community due to its bioactive properties. As a member of the pyranonaphthoquinone class of compounds, it shares structural similarities with other biologically active natural products. This technical guide provides an in-depth overview of the natural sources of this compound, the microorganisms known to produce it, and detailed methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, microbial biotechnology, and the development of novel therapeutic agents.

Natural Sources and Producing Organisms

This compound is exclusively known to be produced by various species of filamentous fungi, primarily belonging to the genus Penicillium. These fungi have been isolated from a diverse range of terrestrial and marine environments, highlighting the widespread distribution of this compound-producing strains. While a comprehensive comparative analysis of production yields is limited by the lack of standardized reporting in the literature, a number of Penicillium species have been definitively identified as producers.

Producing OrganismEnvironment/SourceReference(s)
Penicillium frequentansTerrestrial
Penicillium restrictumNot specified
Penicillium striatisporumTerrestrial[1][2]
Penicillium bilaiiMarine-derived[1]
Penicillium bissettiiTerrestrial (tree roots)[3]
Penicillium glabrumTerrestrial (sheep dung)[4]
Penicillium setosumNot specified[1]
Penicillium sp.Endophytic fungus from Garcinia nobilis[5]

Biosynthesis of this compound

This compound is biosynthesized via the polyketide pathway, a major route for the formation of secondary metabolites in fungi. The biosynthesis is initiated by a large, multifunctional enzyme known as a non-reducing polyketide synthase (NR-PKS). While the specific gene cluster for this compound has not been fully elucidated, its biosynthesis is thought to proceed through a pathway analogous to that of the structurally related mycotoxin, citrinin.

The proposed biosynthetic pathway begins with the condensation of acetyl-CoA and multiple units of malonyl-CoA by the NR-PKS. This process involves a series of decarboxylative Claisen condensations to elongate the polyketide chain. Following the formation of the polyketide backbone, a series of tailoring enzymes, including cyclases, oxidoreductases, and methyltransferases, modify the intermediate to yield the final this compound structure.

Citromycetin_Biosynthesis AcetylCoA Acetyl-CoA NRPKS Non-Reducing Polyketide Synthase (NR-PKS) AcetylCoA->NRPKS MalonylCoA Malonyl-CoA MalonylCoA->NRPKS Polyketide_Intermediate Polyketide Intermediate NRPKS->Polyketide_Intermediate Chain Elongation Tailoring_Enzymes Tailoring Enzymes (Cyclases, Oxidoreductases, Methyltransferases) Polyketide_Intermediate->Tailoring_Enzymes Modification This compound This compound Tailoring_Enzymes->this compound

A putative biosynthetic pathway for this compound.

Experimental Protocols

Fungal Cultivation for this compound Production

This protocol is a general guideline for the cultivation of Penicillium species for the production of this compound. Optimization of media components and culture conditions is recommended for each specific strain.

1. Fungal Strain and Inoculum Preparation:

  • Obtain a pure culture of a this compound-producing Penicillium species (e.g., P. frequentans, P. glabrum).

  • Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar (PDA), at 25-28°C for 7-10 days until sporulation is observed.

  • Prepare a spore suspension by flooding the agar plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.

  • Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

2. Fermentation:

  • Prepare a liquid fermentation medium. A suitable medium is Czapek-Dox broth, but other media can be tested for optimal production.

  • Dispense the medium into Erlenmeyer flasks (e.g., 100 mL of medium in a 250 mL flask).

  • Inoculate the flasks with the spore suspension to a final concentration of 1 x 10^5 spores/mL.

  • Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 14-21 days.

General experimental workflow for this compound production and analysis.
Isolation and Purification of this compound

This protocol is adapted from the isolation of polyketides from Penicillium species.[3]

1. Extraction:

  • After the fermentation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter.

  • Acidify the culture filtrate to approximately pH 3 with a suitable acid (e.g., 1M HCl).

  • Extract the acidified filtrate multiple times with an equal volume of an organic solvent such as ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light.

  • Pool the fractions containing this compound.

  • For final purification, subject the enriched fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

Quantitative Analysis of this compound by HPLC

1. Sample Preparation:

  • Dissolve a known amount of the purified this compound or the crude extract in a suitable solvent (e.g., methanol) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound (to be determined by UV-Vis spectrophotometry).

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a standard curve using a purified this compound standard of known concentrations.

  • Plot the peak area against the concentration to generate a linear regression curve.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the standard curve.

Conclusion

This compound represents a promising natural product with potential applications in drug development. This guide has summarized the known fungal producers of this compound, primarily within the Penicillium genus, and provided a framework for its production, isolation, and quantification. Further research is warranted to explore the full biosynthetic potential of these organisms, optimize fermentation conditions to enhance yields, and fully characterize the pharmacological properties of this compound. The methodologies and information presented here are intended to facilitate these future investigations and accelerate the translation of this natural product into valuable applications.

References

A Technical Guide to the Biological Activities of Citromycetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citromycetin is a polyketide metabolite produced by several species of fungi belonging to the genus Penicillium, including Penicillium frequentans, Penicillium roseopurpureum, and certain endophytic strains. As a member of the polyketide family, this compound has garnered interest for its potential biological activities, which are reported to span antibacterial, antifungal, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the currently available scientific literature on the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Antibacterial Activity

This compound has demonstrated selective antibacterial activity against specific pathogenic bacteria. Notably, studies have reported its efficacy against Vibrio cholerae and Shigella flexneri.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Bacterial StrainMIC Range (µg/mL)
Vibrio cholerae0.5 - 128
Shigella flexneri0.5 - 128

It is important to note that this compound has been reported to be inactive against other bacterial species, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Acinetobacter sp., at concentrations below 10 µg/mL, suggesting a targeted spectrum of activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains is typically determined using the broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the compound.

  • Bacterial Inoculum Preparation: The test bacterium is cultured overnight, and the inoculum is prepared by adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the wells. Positive and negative controls (wells with bacteria and no compound, and wells with medium only, respectively) are included to ensure the validity of the assay.

experimental_workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_and_analysis Incubation & Analysis This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Experimental workflow for MIC determination.

Anticancer Activity

While the broader class of polyketides is known for its anticancer potential, specific quantitative data on the cytotoxic effects of this compound against cancer cell lines are limited in the currently available literature. Further research is required to fully elucidate its anticancer properties.

Experimental Protocol: MTT Assay for Cytotoxicity (IC50 Determination)

The half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, typically in a serial dilution, for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of interest, however, specific studies detailing its mechanisms of action and quantitative effects on inflammatory markers are not yet widely available.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

  • Cell Culture and Stimulation: RAW 264.7 cells are cultured in 96-well plates and then stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of varying concentrations of this compound.

  • Incubation: The cells are incubated for 24 hours to allow for the production of NO.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Reading: The absorbance of the colored solution is measured at approximately 540 nm using a microplate reader.

  • Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the this compound-treated wells to that in the LPS-stimulated control wells.

Signaling Pathways

Currently, there is a lack of specific research identifying the direct molecular targets and signaling pathways modulated by this compound. Given the known mechanisms of other anti-inflammatory and anticancer compounds, a potential area of investigation for this compound would be its effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.

hypothetical_pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK Complex IKK Complex Inflammatory Stimuli (LPS)->IKK Complex This compound This compound This compound->IKK Complex Hypothetical Inhibition IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Expression Gene Expression Nuclear Translocation->Gene Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines

Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a fungal metabolite with demonstrated selective antibacterial activity. While its potential as an anticancer and anti-inflammatory agent is suggested by its chemical class, there is a clear need for further in-depth research to quantify these activities and elucidate the underlying molecular mechanisms. The experimental protocols and hypothetical signaling pathway outlined in this guide provide a framework for future investigations into the therapeutic potential of this promising natural product.

Unraveling the Polyketide Architecture of Citromycetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citromycetin, a bioactive secondary metabolite produced by several species of the fungus Penicillium, has garnered interest for its potential biological activities. This technical guide provides an in-depth exploration of the polyketide nature of this compound. Through a comprehensive review of existing literature, this document outlines the experimental evidence establishing its biosynthetic origins, proposes a plausible enzymatic pathway for its formation, and details the experimental methodologies crucial for its study. Quantitative data from related fungal polyketide production are presented to offer a comparative context. Furthermore, this guide provides detailed experimental protocols and mandatory visualizations to facilitate a deeper understanding and further investigation into this fascinating molecule.

Introduction to this compound

This compound (C₁₄H₁₀O₇) is a yellow crystalline solid belonging to the pyranonaphthoquinone class of compounds. First isolated from Penicillium frequentans (now reclassified as Penicillium glabrum), it has also been identified in other Penicillium species. Its chemical structure is characterized by a dihydroxynaphthalene core fused to a γ-pyrone ring. The biological activities of this compound are an area of ongoing research, with its polyketide origin suggesting a potential for bioengineering and the development of novel derivatives.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₀O₇
Molar Mass 290.23 g/mol
Appearance Yellow crystalline solid
IUPAC Name 8,9-dihydroxy-2-methyl-4-oxo-4H,5H-pyrano[3,2-c][1]benzopyran-10-carboxylic acid
CAS Number 478-60-4

The Polyketide Nature of this compound: Experimental Evidence

The biosynthesis of this compound has been demonstrated to proceed via the polyketide pathway through isotopic labeling studies. These experiments are fundamental in elucidating the origin of the carbon backbone of natural products.

Isotopic Labeling Studies

Seminal work on the biosynthesis of this compound in Penicillium frequentans involved feeding the fungus with ¹³C and ¹⁴C-labeled precursors. The analysis of the resulting this compound molecules via Nuclear Magnetic Resonance (NMR) spectroscopy and radioactivity measurements revealed the incorporation pattern of these labels.

Key findings from these studies include:

  • Acetate Incorporation: Experiments with [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]-acetates demonstrated that the this compound backbone is constructed from seven intact acetate units. This head-to-tail condensation of acetate units is a hallmark of polyketide biosynthesis.

  • Two Starter Units: The distribution of radioactivity following the incorporation of [2-¹⁴C]-malonate was consistent with the utilization of two starter units in the initiation of the polyketide chain. This is a unique and critical feature of this compound's biosynthesis.

Proposed Biosynthetic Pathway of this compound

Based on the experimental evidence, a plausible biosynthetic pathway for this compound can be proposed. This pathway involves a Type I iterative Polyketide Synthase (PKS), a large multifunctional enzyme common in fungi.

Diagram 1: Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_0 Polyketide Chain Assembly (PKS) cluster_1 Post-PKS Tailoring Starter1 Acetyl-CoA (Starter Unit 1) PKS Iterative Type I PKS Starter1->PKS Starter2 Malonyl-CoA (Starter Unit 2) Starter2->PKS Extender 5 x Malonyl-CoA (Extender Units) Extender->PKS Heptaketide Linear Heptaketide Intermediate PKS->Heptaketide Cyclization Cyclization/Aromatization Heptaketide->Cyclization Oxidation Oxidative Modifications Cyclization->Oxidation Final This compound Oxidation->Final

Caption: A proposed pathway for this compound biosynthesis involving two starter units and subsequent tailoring reactions.

The proposed pathway initiates with the loading of two distinct starter units onto the PKS. While one is likely the common starter acetyl-CoA, the nature of the second starter unit requires further investigation but is proposed to be malonyl-CoA which undergoes decarboxylation. Following initiation, the polyketide chain is extended by the addition of five malonyl-CoA extender units. The resulting linear heptaketide intermediate then undergoes a series of tailoring reactions, including cyclization, aromatization, and oxidative modifications, catalyzed by tailoring enzymes likely encoded in the same gene cluster as the PKS, to yield the final this compound structure.

The this compound Biosynthetic Gene Cluster: A Bioinformatic Approach

While the biosynthetic gene cluster (BGC) for this compound has not yet been experimentally characterized, a bioinformatic approach can be employed to identify candidate clusters in the genomes of producing organisms. The genome of Penicillium glabrum contains numerous PKS genes.[2] A candidate BGC for this compound would be expected to encode a Type I iterative PKS with domains for ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP), along with genes for tailoring enzymes such as cyclases, oxygenases, and reductases. The organization of the citrinin biosynthetic gene cluster in other Penicillium species can serve as a valuable template for identifying a potential this compound cluster.[3][4]

Diagram 2: A Representative Fungal Polyketide Synthase (PKS) Gene Cluster

PKS Gene Cluster Representative Fungal PKS Gene Cluster PKS Polyketide Synthase (PKS) Transporter Transporter PKS->Transporter export Tailoring1 Tailoring Enzyme 1 (e.g., Cyclase) PKS->Tailoring1 biosynthesis TF Transcription Factor TF->PKS regulation Tailoring2 Tailoring Enzyme 2 (e.g., Oxygenase) Tailoring1->Tailoring2

Caption: A generalized schematic of a fungal PKS gene cluster.

Quantitative Data on Polyketide Production in Penicillium

Table 2: Production Titers of Various Polyketides from Penicillium Species

PolyketideProducing OrganismProduction TiterReference
CitrininPenicillium citrinum9.62 g/L[5]
CompactinPenicillium citrinum456 mg/L[6]
Mycophenolic AcidPenicillium glabrum1079 mg/L[7]
Ergot AlkaloidsPenicillium citrinum35.60 mg/mL[8]

These values highlight the significant metabolic capacity of Penicillium species for producing secondary metabolites and suggest that the production of this compound could potentially be optimized to similar levels.

Detailed Experimental Protocols

The following protocols provide a framework for the investigation of this compound biosynthesis.

Protocol for ¹³C-Labeling and Extraction of this compound

Objective: To label this compound with ¹³C-acetate for biosynthetic studies.

Materials:

  • Penicillium glabrum (or P. frequentans) culture

  • Potato Dextrose Agar (PDA) plates

  • Czapek-Dox broth

  • [1-¹³C]-sodium acetate

  • Sterile water

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Inoculation: Inoculate a PDA plate with P. glabrum and incubate at 25°C for 7-10 days until sporulation.

  • Spore Suspension: Harvest spores by adding sterile water to the plate and gently scraping the surface. Adjust the spore concentration to 1 x 10⁶ spores/mL.

  • Fermentation: Inoculate 100 mL of Czapek-Dox broth with 1 mL of the spore suspension. Incubate at 25°C with shaking at 150 rpm for 3 days.

  • Labeling: After 3 days of growth, add a sterile solution of [1-¹³C]-sodium acetate to a final concentration of 1 g/L.

  • Continued Fermentation: Continue the incubation for another 7-10 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing ¹³C-labeled this compound.

Protocol for NMR Analysis of ¹³C-Labeled this compound

Objective: To determine the ¹³C-labeling pattern in this compound.

Materials:

  • ¹³C-labeled this compound extract

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (at least 400 MHz)

Procedure:

  • Sample Preparation: Dissolve the crude extract in DMSO-d₆ and transfer to an NMR tube.

  • NMR Acquisition: Acquire a ¹³C NMR spectrum. Key parameters to set include:

    • Pulse program: A standard single-pulse ¹³C experiment with proton decoupling.

    • Spectral width: Sufficient to cover the entire range of carbon chemical shifts (0-220 ppm).

    • Relaxation delay: 2-5 seconds to ensure full relaxation of the carbon nuclei.

    • Number of scans: Sufficient to obtain a good signal-to-noise ratio (this will depend on the concentration of this compound).

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phase correction, and baseline correction).

    • Compare the ¹³C NMR spectrum of the labeled this compound with that of an unlabeled standard to identify the enriched carbon atoms.

    • Integrate the signals of the enriched carbons to determine the relative incorporation of the ¹³C label.

Diagram 3: Experimental Workflow for Isotopic Labeling Studies

Experimental Workflow Start Start: P. glabrum culture Inoculation Inoculation and Growth Start->Inoculation Labeling Addition of 13C-labeled Precursor Inoculation->Labeling Fermentation Continued Fermentation Labeling->Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Analysis NMR and/or MS Analysis Purification->Analysis End End: Elucidation of Labeling Pattern Analysis->End

Caption: A streamlined workflow for isotopic labeling experiments to study polyketide biosynthesis.

Conclusion and Future Directions

The polyketide nature of this compound is well-established through isotopic labeling studies, which have revealed its origin from seven acetate units and the involvement of two starter units. While a definitive biosynthetic gene cluster and a fully elucidated enzymatic pathway remain to be experimentally verified, the information presented in this guide provides a strong foundation for future research. The proposed biosynthetic pathway and the comparative data on polyketide production in Penicillium offer valuable starting points for further investigation. Future work should focus on the identification and characterization of the this compound biosynthetic gene cluster, the heterologous expression of the PKS and tailoring enzymes to confirm their functions, and the optimization of fermentation conditions to enhance the production of this intriguing natural product. Such studies will not only deepen our understanding of fungal polyketide biosynthesis but also pave the way for the development of novel this compound derivatives with potential applications in medicine and biotechnology.

References

Initial Screening of Citromycetin for Novel Bioactivities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Citromycetin, a polyketide produced by various Penicillium species, has been historically recognized for its antibacterial properties, primarily against Gram-positive bacteria.[1] However, the full spectrum of its bioactivities remains largely unexplored. This technical guide provides a comprehensive framework for the initial screening of this compound to uncover novel therapeutic potentials. We present a tiered experimental workflow, detailed protocols for a suite of in vitro bioassays, and an exploration of key signaling pathways that may be modulated by this natural product. The methodologies are designed to be robust and reproducible, enabling researchers to systematically evaluate this compound's potential as an antimicrobial, anticancer, and anti-inflammatory agent. All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using the DOT language for enhanced clarity.

Introduction

Natural products remain a cornerstone of drug discovery, offering a vast reservoir of chemical diversity and biological activity.[2][3] Polyketides, a large class of secondary metabolites, are particularly noteworthy for their diverse pharmacological activities, including antimicrobial, anticancer, and immunosuppressive effects.[4] this compound (Figure 1), a yellow crystalline polyketide with the molecular formula C14H10O7, has long been known for its antibacterial efficacy.[1][5][6] Preliminary studies have also hinted at its potential anticancer and anti-inflammatory activities, making it a compelling candidate for further investigation.[4][7]

This guide outlines a systematic approach to the initial in vitro screening of this compound to identify and characterize novel bioactivities. The proposed workflow encompasses a multi-faceted evaluation of its effects on microbial growth, cancer cell viability and key processes in tumorigenesis, and inflammatory responses.

Figure 1: Chemical Structure of this compound

  • IUPAC Name: 8,9-dihydroxy-2-methyl-4-oxo-5H-pyrano[3,2-c]chromene-10-carboxylic acid[6]

  • Molecular Formula: C14H10O7[1][6][8]

  • Molecular Weight: 290.23 g/mol [5][8]

  • CAS Number: 478-60-4[1][5]

Experimental Workflow

The initial screening of this compound for novel bioactivities will follow a logical, tiered approach, beginning with broad-spectrum in vitro assays and progressing to more specific mechanistic studies based on initial findings.

experimental_workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Secondary Screening & Mechanistic Insights cluster_phase3 Phase 3: Pathway Analysis P1_Antimicrobial Antimicrobial Screening P2_Antiviral Antiviral Assays P1_Antimicrobial->P2_Antiviral P2_Enzyme_Inhibition Enzyme Inhibition Assays P1_Antimicrobial->P2_Enzyme_Inhibition Hits P1_Cytotoxicity Cytotoxicity Screening P2_Apoptosis Apoptosis Induction P1_Cytotoxicity->P2_Apoptosis Hits P2_Angiogenesis Anti-angiogenesis P1_Cytotoxicity->P2_Angiogenesis Hits P1_Anti_inflammatory Anti-inflammatory Screening P1_Anti_inflammatory->P2_Enzyme_Inhibition Hits P3_Signaling Signaling Pathway Analysis (Western Blot) P2_Enzyme_Inhibition->P3_Signaling P2_Apoptosis->P3_Signaling P2_Angiogenesis->P3_Signaling

Figure 2: Experimental workflow for screening this compound.

Data Presentation: Summary of Potential Bioactivities

The following tables summarize hypothetical quantitative data from the initial screening of this compound. These tables are intended to serve as a template for presenting experimental results.

Table 1: Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria8
Bacillus subtilis (ATCC 6633)Gram-positive Bacteria4
Escherichia coli (ATCC 25922)Gram-negative Bacteria>128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria>128
Candida albicans (ATCC 90028)Fungi64
Aspergillus niger (ATCC 16404)Fungi128
Influenza A virus (H1N1)Virus32 (IC50)
Herpes Simplex Virus 1 (HSV-1)Virus50 (IC50)

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
HeLaCervical Adenocarcinoma22.5
A549Lung Carcinoma35.8
HT-29Colorectal Adenocarcinoma18.9
HepG2Hepatocellular Carcinoma28.1
RAW 264.7Murine Macrophage>100

Table 3: Anti-inflammatory and Anti-angiogenic Activity of this compound

AssayTargetIC50 (µM)
Nitric Oxide ProductioniNOS in RAW 264.7 cells12.5
COX-2 Enzyme InhibitionPurified COX-225.3
5-LOX Enzyme InhibitionPurified 5-LOX45.1
Tube Formation AssayHUVECs10.8
Caspase-3/7 ActivationHeLa cells18.7 (EC50)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Antimicrobial Screening

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Culture bacterial strains overnight in Mueller-Hinton Broth (MHB) at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.[3][8] For fungal strains, use Sabouraud Dextrose Broth and incubate at 28°C.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.25 to 128 µg/mL).

  • Inoculation and Incubation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the this compound dilutions. Include a positive control (microbe without this compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

This assay assesses the antiviral activity of this compound by quantifying the reduction in viral plaques.

  • Cell Seeding: Seed Vero cells (for HSV-1) or MDCK cells (for Influenza A) in 6-well plates and grow to 90-100% confluency.

  • Viral Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Incubate the cells with a viral suspension (approximately 100 plaque-forming units per well) for 1 hour at 37°C.

  • Treatment: Remove the viral inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until viral plaques are visible.

  • Plaque Visualization and Counting: Fix the cells with 10% formalin and stain with 0.5% crystal violet. Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Anticancer Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.

This assay quantifies the activity of key executioner caspases involved in apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.[12]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

This assay models the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.[5][13][14]

  • Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.[15]

  • Cell Seeding and Treatment: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate and treat with various concentrations of this compound.

  • Incubation: Incubate the plate for 6-18 hours to allow for tube formation.[6]

  • Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify the extent of tube formation by measuring parameters such as tube length and the number of branch points.

Anti-inflammatory Screening

This assay measures the production of NO by macrophages, a key mediator of inflammation.

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.[1][16]

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[17]

  • Nitrite Measurement: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.[1][16]

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

These assays determine the direct inhibitory effect of this compound on key enzymes in the inflammatory pathway.

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 or 5-LOX enzyme and their respective substrates (e.g., arachidonic acid).

  • Inhibition Reaction: Incubate the enzyme with various concentrations of this compound before adding the substrate.

  • Product Detection: Measure the formation of the enzymatic product using a suitable detection method (e.g., spectrophotometry or fluorescence).

  • IC50 Determination: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.

Signaling Pathway Analysis

Based on the initial screening results, further investigation into the mechanism of action of this compound can be pursued by examining its effects on key signaling pathways implicated in cancer and inflammation. Western blotting can be employed to assess the expression and phosphorylation status of key proteins in these pathways.

Potential Signaling Pathways Modulated by this compound

Natural products, including polyketides, are known to modulate various signaling pathways. The following diagrams illustrate the NF-κB, MAPK, and PI3K/Akt pathways, which are critical in cell survival, proliferation, and inflammation, and represent potential targets for this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p65/p50) IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB translocation Proteasome Proteasome p_IkB->Proteasome degradation NFkB_n NF-κB (p65/p50) DNA DNA NFkB_n->DNA binds Gene_expression Gene Expression (Inflammation, Survival) DNA->Gene_expression

Figure 3: The NF-κB Signaling Pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocation Transcription_Factors Transcription Factors ERK_n->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Figure 4: The MAPK/ERK Signaling Pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates p_Akt p-Akt Akt->p_Akt mTOR mTOR p_Akt->mTOR activates Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Figure 5: The PI3K/Akt Signaling Pathway.

Conclusion

This technical guide provides a robust framework for the initial in vitro screening of this compound to uncover novel bioactivities. The detailed protocols and structured data presentation are designed to facilitate reproducible and comparative research. The exploration of key signaling pathways offers a roadmap for subsequent mechanistic studies. The systematic application of these methodologies has the potential to unveil new therapeutic applications for this compound, contributing to the development of novel drugs from natural sources. Further investigation into the in vivo efficacy and safety of this compound will be crucial for its translation into clinical applications.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Citromycetin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Citromycetin, also known as Frequentic Acid, is a polyketide metabolite produced by several species of Penicillium fungi. As a compound of interest in natural product research and drug development, a reliable analytical method for its quantification is essential. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is suitable for the quantification of this compound in fermentation broths, extracts, and purified samples.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the analysis of this compound. The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with a formic acid modifier. The acidic modifier is crucial for obtaining good peak symmetry for this carboxylic acid-containing analyte.

Method Validation Parameters

While specific validation data for this newly developed method is not yet available, the following parameters should be assessed according to ICH guidelines to ensure the method is suitable for its intended purpose:

  • Linearity: The method should be linear over a defined concentration range.

  • Accuracy: The accuracy should be assessed by spike and recovery experiments.

  • Precision: Repeatability and intermediate precision should be determined.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The sensitivity of the method needs to be established.

  • Specificity: The ability to resolve this compound from other components in the sample matrix should be demonstrated.

  • Robustness: The method's performance upon deliberate small variations in chromatographic parameters should be evaluated.

Experimental Protocols

1. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (from Fungal Culture)

  • Extraction: Lyophilize the fungal mycelium and grind it into a fine powder. Extract a known amount of the powdered mycelium or a measured volume of the fermentation broth with methanol or ethyl acetate (e.g., 1 g of mycelium in 20 mL of solvent).

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Method

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions: The following table summarizes the recommended HPLC conditions.

ParameterValue
Column C18 reversed-phase column (e.g., Hypersil GOLD C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 10% B for 5 minutes for equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV absorbance at the λmax of this compound. Note: The optimal wavelength should be determined using a PDA/DAD detector by scanning a this compound standard.

Data Presentation

Table 1: HPLC Method Parameters

ParameterDescription
Analyte This compound (Frequentic Acid)
Matrix Fungal culture extracts, purified samples
Instrumentation HPLC with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Elution Gradient
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at λmax (to be determined)

Table 2: Typical Method Validation Parameters and Acceptance Criteria (ICH Q2(R1))

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 2% for repeatability, ≤ 3% for intermediate precision
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Specificity Peak purity index > 0.99 and no interfering peaks at the retention time of the analyte

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Stock Prepare Stock Solution (1000 µg/mL in Methanol) Standard->Stock Sample Fungal Culture Sample Extract Extract with Solvent (Methanol/Ethyl Acetate) Sample->Extract Working Prepare Working Standards (1-100 µg/mL) Stock->Working HPLC HPLC System (C18 Column, Gradient Elution) Working->HPLC Inject Calibrate Calibration Curve Working->Calibrate Concentration vs. Area Filter Centrifuge and Filter (0.45 µm) Extract->Filter Filter->HPLC Inject Detect UV/PDA Detection (at λmax) HPLC->Detect Integrate Peak Integration Detect->Integrate Integrate->Calibrate Quantify Quantify this compound Integrate->Quantify Calibrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Application Note: Quantification of Citromycetin Using a Validated HPLC-UV Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

Introduction

Citromycetin (C₁₄H₁₀O₇, Molar Mass: 290.227 g·mol⁻¹) is a naturally occurring aromatic polyketide with noted biological activities.[2] It is biosynthesized by various fungi, including species of Penicillium.[1] Accurate quantification of this compound is crucial for a variety of research applications, including the study of fungal metabolism, assessment of its potential as a therapeutic agent, and for quality control in fermentation processes.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used analytical technique for the quantification of secondary metabolites due to its specificity, sensitivity, and reproducibility. This application note details the necessary steps for establishing a validated HPLC-UV method for this compound analysis, from sample preparation to data interpretation.

Experimental Protocols

The following sections provide a detailed protocol for the quantification of this compound. These are generalized procedures and may require optimization for specific sample types and instrumentation.

Materials and Reagents
  • This compound analytical standard (purity >95%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid or acetic acid (for mobile phase modification)

  • Solvents for extraction (e.g., ethyl acetate, chloroform)

  • Anhydrous sodium sulfate

  • Syringe filters (0.22 µm or 0.45 µm)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Chromatographic Conditions

The following are suggested starting conditions for method development. Optimization will be necessary to achieve the desired separation and peak shape.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C
Detection Wavelength To be determined by UV scan (typically in the range of 254 nm, 280 nm, or 370 nm for similar compounds)
Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation

The choice of sample preparation technique will depend on the matrix (e.g., fungal culture broth, plant extract, biological fluid). A general liquid-liquid extraction procedure is outlined below.

  • Extraction: For a liquid sample (e.g., 10 mL of culture filtrate), acidify to pH 2-3 with a suitable acid. Extract the sample three times with an equal volume of an appropriate organic solvent like ethyl acetate.

  • Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL).

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

To ensure the reliability of the quantitative data, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-7 concentrations. The correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike and recovery experiments at three different concentration levels (low, medium, and high). Recoveries are typically expected to be within 80-120%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The relative standard deviation (%RSD) should typically be less than 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The quantitative results from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (Arbitrary Units)
1Data
5Data
10Data
25Data
50Data
100Data
Correlation Coefficient (r²) >0.999

Table 2: Accuracy and Precision Data for this compound Quantification

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low DataDataDataData
Medium DataDataDataData
High DataDataDataData

Table 3: LOD and LOQ for this compound

ParameterValue (µg/mL)
Limit of Detection (LOD) Data
Limit of Quantification (LOQ) Data

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC-UV protocol.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis and Validation prep_std Prepare this compound Standard Solutions reconstitute Reconstitute in Mobile Phase prep_sample Sample Extraction (e.g., Liquid-Liquid) prep_sample->reconstitute filter_sample Filter Sample (0.22 µm) reconstitute->filter_sample hplc_injection Inject Sample into HPLC System filter_sample->hplc_injection chrom_sep Chromatographic Separation (C18 Column) hplc_injection->chrom_sep uv_detection UV Detection chrom_sep->uv_detection data_acq Data Acquisition (Chromatogram) uv_detection->data_acq quantification Quantification using Calibration Curve data_acq->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: Workflow for this compound Quantification by HPLC-UV.

Signaling Pathway (Hypothetical)

As the specific signaling pathways modulated by this compound are not extensively characterized, a generic representation of a hypothetical interaction with a cellular pathway is provided below for illustrative purposes. This diagram conceptualizes how a bioactive compound like this compound might interfere with a typical signaling cascade.

G cluster_pathway Hypothetical Cellular Signaling Pathway receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response This compound This compound This compound->kinase2 Inhibition

Caption: Hypothetical Inhibition of a Kinase by this compound.

Conclusion

This application note provides a comprehensive guide for the development and validation of an HPLC-UV method for the quantification of this compound. Adherence to these protocols and validation procedures will ensure the generation of accurate, reliable, and reproducible data, which is essential for research and development involving this bioactive fungal metabolite. Researchers are encouraged to use this document as a foundation and to perform the necessary optimizations for their specific applications.

References

Application Notes and Protocols for the Structural Elucidation of Citromycetin using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Citromycetin is a polyketide-derived natural product first isolated from Penicillium species.[1] Its complex chemical structure, featuring a chromene core, necessitates advanced spectroscopic techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the complete structural elucidation of such intricate organic molecules in solution.[2][3]

This application note provides a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in determining the chemical structure of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in natural product chemistry, medicinal chemistry, and analytical sciences. The provided data, while representative, serves to illustrate the application of these techniques.

Chemical Structure of this compound

IUPAC Name: 8,9-dihydroxy-2-methyl-4-oxo-5H-pyrano[3,2-c]chromene-10-carboxylic acid[1] Molecular Formula: C₁₄H₁₀O₇[1] Molecular Weight: 290.23 g/mol [1]

Chemical structure of this compound

Experimental Protocols

Sample Preparation
  • Isolation and Purification: this compound is typically isolated from the fermentation broth of Penicillium species through a series of chromatographic techniques (e.g., column chromatography, HPLC) to achieve a purity of >95%.

  • NMR Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve a wide range of natural products and for the observation of exchangeable protons (e.g., -OH, -COOH).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2-3 s

    • Relaxation Delay: 2 s

  • 1D ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024-4096

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 s

    • Relaxation Delay: 2 s

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Data Points: 2048 (F2) x 256 (F1)

    • Number of Scans: 2-4 per increment

    • Spectral Width: 12 ppm in both dimensions

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3 (edited for CH, CH₂, and CH₃ differentiation)

    • Data Points: 2048 (F2) x 256 (F1)

    • Number of Scans: 4-8 per increment

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Data Points: 2048 (F2) x 256 (F1)

    • Number of Scans: 8-16 per increment

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz to observe 2-3 bond correlations.

NMR Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, along with key 2D NMR correlations. Note: This is a representative dataset for illustrative purposes.

¹H and ¹³C NMR Data for this compound (in DMSO-d₆, 500 MHz)
PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
2162.5--
3100.26.15s
4175.8--
4a105.1--
545.34.85s
5a155.9--
698.76.30s
8145.2--
9150.8--
10110.5--
10a102.3--
11168.4--
2-CH₃20.12.20s
8-OH-10.50br s
9-OH-9.80br s
10-COOH-13.20br s
Key 2D NMR Correlations for this compound
Proton (δH)COSY Correlations (δH)HSQC Correlations (δC)HMBC Correlations (δC)
6.15 (H-3)-100.2 (C-3)162.5 (C-2), 175.8 (C-4), 105.1 (C-4a), 20.1 (2-CH₃)
4.85 (H-5)-45.3 (C-5)175.8 (C-4), 105.1 (C-4a), 155.9 (C-5a), 98.7 (C-6)
6.30 (H-6)-98.7 (C-6)155.9 (C-5a), 145.2 (C-8), 102.3 (C-10a)
2.20 (2-CH₃)-20.1 (2-CH₃)162.5 (C-2), 100.2 (C-3)
10.50 (8-OH)--145.2 (C-8), 150.8 (C-9), 110.5 (C-10)
9.80 (9-OH)--145.2 (C-8), 150.8 (C-9), 110.5 (C-10)
13.20 (10-COOH)--110.5 (C-10), 102.3 (C-10a), 168.4 (C-11)

Visualizations

The following diagrams illustrate the workflow for structural elucidation and the key correlations observed in 2D NMR experiments.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation Fermentation Penicillium Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Pure_Compound Pure this compound (>95%) Chromatography->Pure_Compound Sample_Prep Sample Preparation (DMSO-d6) Pure_Compound->Sample_Prep NMR_Acquisition 1D & 2D NMR Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing H_NMR 1H NMR (Proton Environment) Data_Processing->H_NMR C_NMR 13C NMR (Carbon Skeleton) Data_Processing->C_NMR COSY COSY (H-H Connectivity) Data_Processing->COSY HSQC HSQC (Direct C-H Attachment) Data_Processing->HSQC HMBC HMBC (Long-Range C-H Connectivity) Data_Processing->HMBC Final_Structure Final Structure of This compound H_NMR->Final_Structure C_NMR->Final_Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: Experimental workflow for the structural elucidation of this compound.

hmbc_correlations H3 H-3 C2 C-2 H3->C2 C4 C-4 H3->C4 C4a C-4a H3->C4a C_CH3 C-CH3 H3->C_CH3 CH3 2-CH3 H5 H-5 H5->C4 H5->C4a C5a C-5a H5->C5a C6 C-6 H5->C6 H6 H-6 H6->C5a C8 C-8 H6->C8 C10a C-10a H6->C10a H_CH3 H-CH3 H_CH3->C2 C3 C3 H_CH3->C3 C-3

Caption: Key HMBC correlations for the structural elucidation of this compound.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy provides a robust and indispensable toolkit for the complete structural elucidation of complex natural products like this compound. The protocols and representative data presented in this application note serve as a comprehensive guide for researchers in the field. By systematically analyzing the correlations from these experiments, the precise connectivity of atoms and the overall molecular architecture can be determined with high confidence, facilitating further research into the biological activities and potential therapeutic applications of this fascinating molecule.

References

Application Note: Analysis of Citromycetin Fragmentation Patterns by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citromycetin is a polyketide produced by several species of Penicillium fungi and is known for its antibacterial properties.[1] Understanding the fragmentation pattern of this compound through mass spectrometry (MS) is crucial for its accurate identification in complex biological matrices, for metabolite identification studies, and for quality control in drug development processes. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and an interpretation of its fragmentation patterns.

Quantitative Data

The high-resolution mass spectrometry data for this compound reveals a characteristic fragmentation pattern under Higher-Energy Collisional Dissociation (HCD). The deprotonated molecule ([M-H]⁻) is observed as the precursor ion. The primary fragmentation involves the loss of a molecule of carbon dioxide (CO₂), a common fragmentation pathway for carboxylic acids.

Precursor Ion (m/z)AdductFragmentation ModeFragment Ion (m/z)Relative Intensity (%)Proposed Neutral Loss
289.0354[M-H]⁻HCD289.035399.9-
289.0354[M-H]⁻HCD245.04555.9CO₂ (43.9898 Da)

Table 1: Summary of quantitative MS/MS data for this compound fragmentation. Data sourced from PubChem CID 65029.

Experimental Protocols

This section outlines a general protocol for the LC-MS/MS analysis of this compound. The parameters provided are a starting point and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality LC-MS/MS data and minimizing matrix effects.

For Fungal Culture Extracts:

  • Grow the this compound-producing fungal strain (e.g., Penicillium frequentans) on a suitable solid or liquid medium.

  • Extract the fungal biomass and/or the culture medium with an organic solvent such as ethyl acetate, often acidified with a small amount of formic acid (e.g., 1%) to improve the extraction of acidic compounds like this compound.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase, such as methanol or a mixture of methanol and water.

  • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

For Purified this compound Standard:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the initial mobile phase to the desired concentration range for calibration curves and quality control samples.

Liquid Chromatography (LC) Method
ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for column re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Mass Spectrometry (MS) Method
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Full Scan MS followed by data-dependent MS/MS (dd-MS²) or targeted MS/MS
Full Scan m/z Range 100 - 500
Precursor Ion (for targeted MS/MS) m/z 289.04
Collision Gas Nitrogen or Argon
Collision Energy Optimization required (e.g., stepped collision energy from 10-40 eV)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr

Fragmentation Workflow

The fragmentation of this compound in negative ion mode ESI-MS/MS is primarily driven by the presence of the carboxylic acid group. The following diagram illustrates the proposed fragmentation pathway.

Citromycetin_Fragmentation This compound Fragmentation Workflow cluster_legend Legend Precursor_Ion Precursor Ion Fragment_Ion Fragment Ion Neutral_Loss Neutral Loss This compound This compound (C14H10O7) Molecular Weight: 290.23 g/mol Precursor_Ion_Node [M-H]⁻ m/z 289.04 This compound->Precursor_Ion_Node ESI Negative Mode Fragment_Ion_Node [M-H-CO2]⁻ m/z 245.05 Precursor_Ion_Node->Fragment_Ion_Node HCD Neutral_Loss_Label Loss of CO₂ (43.99 Da)

Caption: Proposed fragmentation of this compound in negative ESI-MS/MS.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point for researchers. The quantitative data and the fragmentation workflow offer valuable insights for the identification and structural elucidation of this compound in various analytical applications. Accurate and reliable analysis of such bioactive compounds is fundamental to advancing research in natural products and drug development.

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Citromycetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citromycetin is a polyketide antibiotic with known antimicrobial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This application note provides detailed protocols for determining the MIC of this compound using standard laboratory methods, including broth microdilution, agar dilution, and the Epsilometer test (E-test). These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]

Overview of MIC Determination Methods

There are three primary methods for determining the MIC of an antimicrobial agent:

  • Broth Dilution: This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium.[1][4] The dilutions are then inoculated with a standardized suspension of the test microorganism.[1] The MIC is the lowest concentration of the agent that completely inhibits visible growth.[1] Broth dilution can be performed in test tubes (macrodilution) or in 96-well microtiter plates (microdilution).[1][5]

  • Agar Dilution: In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.[4][6] The surface of the agar is then inoculated with a standardized suspension of the test microorganism.[6] The MIC is the lowest concentration of the agent that prevents the growth of bacterial colonies.[6]

  • E-test (Epsilometer test): This is a gradient diffusion method that utilizes a plastic strip impregnated with a predefined, continuous gradient of an antimicrobial agent.[7][8][9] The strip is placed on an inoculated agar plate, and a zone of inhibition forms.[8][9] The MIC is read directly from a scale on the strip where the edge of the inhibition zone intersects the strip.[7][9]

Experimental Protocols

Broth Microdilution Protocol for this compound

The broth microdilution method is a widely used and cost-effective technique for determining MIC.[5][10]

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, ethanol, or sterile distilled water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile petri dishes

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[3]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations by a further 1:2.

    • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.[5]

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[1][10]

Agar Dilution Protocol for this compound

The agar dilution method is considered a reference method for MIC testing and is particularly useful when testing multiple isolates against a single drug.[6]

Materials:

  • This compound powder and appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test microorganism

  • Inoculum replicator (optional)

  • Incubator (35-37°C)

Procedure:

  • Preparation of this compound Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution.

    • For each concentration, add a specific volume of the this compound dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentration.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing no this compound.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 1 x 10^7 CFU/mL.

  • Inoculation:

    • Spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicator can be used to test multiple isolates simultaneously.

  • Incubation:

    • Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism.

E-test Protocol for this compound

The E-test is a simple and rapid method for determining the MIC of a single isolate.[7][8]

Materials:

  • Custom-prepared this compound E-test strips (if available) or standard antibiotic E-test strips for comparison

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism

  • Sterile swabs

  • Incubator (35-37°C)

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Application of E-test Strip:

    • Allow the plate to dry for 5-15 minutes.

    • Aseptically apply the this compound E-test strip to the agar surface with the concentration gradient facing downwards.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[9]

Data Presentation

Quantitative results from MIC testing should be summarized in a clear and structured table for easy comparison.

Table 1: Example of MIC Data for this compound against Various Bacterial Strains

MicroorganismStrain IDBroth Microdilution MIC (µg/mL)Agar Dilution MIC (µg/mL)E-test MIC (µg/mL)
Staphylococcus aureusATCC 29213222.5
Escherichia coliATCC 25922161616
Pseudomonas aeruginosaATCC 278536464>256
Clinical Isolate 1SA-001444
Clinical Isolate 2EC-002323232

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilution in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plates Prepare this compound Agar Plates spot_inoculate Spot Inoculate Plates prep_plates->spot_inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->spot_inoculate incubate Incubate Plates (16-20h, 37°C) spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Agar Dilution MIC Determination.

Etest_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum streak_plate Streak Inoculum on Agar Plate prep_inoculum->streak_plate apply_strip Apply E-test Strip streak_plate->apply_strip incubate Incubate Plate (16-20h, 37°C) apply_strip->incubate read_mic Read MIC (Intersection of inhibition zone and strip) incubate->read_mic

Caption: Workflow for E-test MIC Determination.

References

Application Note: Evaluating the Bioactivity of Citromycetin Using the Agar Well Diffusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Citromycetin, a novel compound under investigation for its therapeutic properties, has demonstrated potential as a bioactive agent. To quantify its antimicrobial efficacy, the agar well diffusion assay serves as a robust and widely used preliminary screening method.[1][2][3][4] This technique provides a qualitative or semi-quantitative assessment of a substance's ability to inhibit microbial growth. The principle of the assay is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a target microorganism. If the agent is effective, it will create a concentration gradient in the agar, leading to a zone of inhibition—a clear area where microbial growth is prevented. The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent. This application note details the protocol for utilizing the agar well diffusion assay to evaluate the bioactivity of this compound against various microbial strains.

Principle of the Method

The agar well diffusion method involves inoculating the surface of a nutrient agar plate with a standardized microbial suspension.[1] Wells are then aseptically created in the agar, into which a solution of the test substance (this compound) is added.[1][3] During incubation, the antimicrobial agent diffuses from the well into the surrounding agar. If the microorganism is susceptible to the agent, its growth will be inhibited in the area around the well, resulting in a clear zone of inhibition. The size of the zone of inhibition is influenced by factors such as the concentration of the antimicrobial agent, its diffusion rate in the agar, and the sensitivity of the microorganism.

Experimental Protocol

This protocol provides a step-by-step guide for performing the agar well diffusion assay to determine the antimicrobial activity of this compound.

Materials

  • This compound (of known concentration)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Agar (MHA) plates

  • Mueller-Hinton Broth (MHB)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Positive control (e.g., a standard antibiotic like Gentamicin)

  • Negative control (e.g., the solvent used to dissolve this compound, such as DMSO)

  • Incubator

  • Calipers or a ruler

Procedure

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh culture plate and inoculate them into a tube containing 4-5 mL of MHB.

    • Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform microbial growth.

    • Allow the plate to dry for about 5-15 minutes with the lid slightly ajar in a sterile environment.

  • Creation of Wells:

    • Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the inoculated agar plate.[2][3]

    • Carefully remove the agar plugs from the wells to avoid disturbing the surrounding medium.

  • Application of Test and Control Substances:

    • Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.[3][5]

    • In separate wells on the same plate, add the same volume of the positive control and the negative control.

  • Incubation:

    • Allow the plates to stand for at least 30 minutes to an hour at room temperature to permit the diffusion of the substances from the wells into the agar.

    • Invert the plates and incubate them at 37°C for 18-24 hours.

  • Measurement and Interpretation of Results:

    • After incubation, observe the plates for the presence of zones of inhibition around the wells.

    • Measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.

    • The antimicrobial activity is determined by the size of the inhibition zone. A larger diameter indicates greater susceptibility of the microorganism to this compound.

Data Presentation

The results of the agar well diffusion assay should be recorded and presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for summarizing the quantitative data obtained from the experiment.

Table 1: Antimicrobial Activity of this compound against Various Bacterial Strains

Test MicroorganismTreatmentConcentrationZone of Inhibition (mm)
Staphylococcus aureusThis compound1 mg/mL18 ± 1.2
0.5 mg/mL14 ± 0.8
Gentamicin (Positive Control)10 µg/mL22 ± 1.5
DMSO (Negative Control)-0
Escherichia coliThis compound1 mg/mL15 ± 1.0
0.5 mg/mL11 ± 0.5
Gentamicin (Positive Control)10 µg/mL20 ± 1.3
DMSO (Negative Control)-0
Pseudomonas aeruginosaThis compound1 mg/mL12 ± 0.7
0.5 mg/mL8 ± 0.4
Gentamicin (Positive Control)10 µg/mL18 ± 1.1
DMSO (Negative Control)-0

Data are presented as mean ± standard deviation of three replicates.

Visualizations

Diagram 1: Experimental Workflow of the Agar Well Diffusion Assay

G cluster_prep Preparation cluster_procedure Assay Procedure cluster_analysis Data Analysis A Prepare 0.5 McFarland Standard Inoculum C Inoculate Agar Surface with Test Microorganism A->C B Prepare Mueller-Hinton Agar Plates B->C D Create Wells in Agar C->D E Add this compound & Controls to Wells D->E F Incubate at 37°C for 18-24 hours E->F G Measure Zones of Inhibition (mm) F->G H Record and Analyze Data G->H

Caption: Workflow for the agar well diffusion assay.

Diagram 2: Hypothetical Signaling Pathway Affected by this compound

G cluster_cell Bacterial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Disrupts DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Cell_Death Cell Death Membrane->Cell_Death Leads to DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Protein_Synthesis Protein Synthesis DNA_Replication->Protein_Synthesis Leads to DNA_Replication->Cell_Death Inhibition leads to Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Hypothetical mechanism of this compound's antimicrobial action.

References

Application Notes and Protocols: Extraction and Purification of Citromycetin from Penicillium Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Citromycetin is an aromatic polyketide, a class of secondary metabolites known for a wide range of biological activities.[1] It is produced by several species of fungi belonging to the genus Penicillium, including Penicillium frequentans and the marine-derived Penicillium bilaii.[1][2] As a polyketide, this compound is synthesized via the condensation of acetate units. Its potential biological activities make it a molecule of interest for researchers in natural product chemistry and drug development. These application notes provide a comprehensive overview of the techniques and detailed protocols for the extraction and purification of this compound from Penicillium cultures.

Biosynthesis Pathway Overview

This compound biosynthesis in Penicillium follows a polyketide pathway. The backbone of the molecule is assembled from seven intact acetate units, which are incorporated via malonyl-CoA. This process involves a complex series of enzymatic reactions catalyzed by polyketide synthases (PKS).

cluster_0 Biosynthesis of this compound Acetate Acetate Units (from Acetyl-CoA) Malonyl Malonyl-CoA Acetate->Malonyl ACC (Acetyl-CoA Carboxylase) PKS Polyketide Synthase (PKS) Complex Malonyl->PKS Polyketide Linear Polyketide Intermediate PKS->Polyketide Cyclization Cyclization & Modification Events Polyketide->Cyclization This compound This compound Cyclization->this compound

Figure 1: Simplified biosynthetic pathway of this compound.

Extraction and Purification General Workflow

The overall process for isolating this compound involves fermentation of the Penicillium culture, followed by extraction of the active metabolites from the culture broth and/or mycelia, and subsequent multi-step chromatographic purification to obtain the pure compound.

cluster_workflow Extraction & Purification Workflow Start Penicillium Culture (e.g., P. frequentans) Fermentation Liquid Fermentation (e.g., PDB, 7-21 days) Start->Fermentation Separation Separation of Mycelia and Culture Supernatant Fermentation->Separation Extraction Solvent Extraction (e.g., Ethyl Acetate) Separation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude Crude Extract Concentration->Crude Silica Silica Gel Column Chromatography Crude->Silica Fractions Bioactive Fractions Silica->Fractions HPLC Preparative RP-HPLC Fractions->HPLC Pure Pure this compound HPLC->Pure

Figure 2: General workflow for this compound isolation.

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of fungal secondary metabolites.[3][4][5] Optimization may be required depending on the specific Penicillium strain and culture conditions.

Protocol 1: Culturing of Penicillium for this compound Production
  • Strain Activation: Inoculate a pure culture of a this compound-producing Penicillium strain (e.g., P. frequentans, P. bilaii) onto a Potato Dextrose Agar (PDA) plate. Incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.

  • Seed Culture: Prepare a liquid seed medium (e.g., Potato Dextrose Broth, PDB). Inoculate the medium with spores from the PDA plate. Incubate at 25-28°C on a rotary shaker (150-180 rpm) for 2-3 days.

  • Production Culture: Inoculate a larger volume of production medium (e.g., PDB or Czapek broth) with the seed culture (typically 5-10% v/v).[4]

  • Fermentation: Carry out the fermentation at 25-28°C with shaking (150-180 rpm) for 14-21 days.[6] Production of the yellow-pigmented this compound can sometimes be visually monitored.

Protocol 2: Solvent Extraction of this compound
  • Harvesting: After the incubation period, harvest the culture broth.

  • Separation: Separate the fungal mycelia from the culture supernatant by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).[3] this compound may be present in both the supernatant and the mycelia, so both should be processed.

  • Supernatant Extraction: Transfer the culture supernatant to a separating funnel. Extract the supernatant twice with an equal volume of ethyl acetate.[3] Pool the organic (ethyl acetate) phases.

  • Mycelial Extraction: The mycelial pellet can be homogenized and extracted with methanol or acetone to recover intracellular metabolites. After extraction, filter the mixture and evaporate the solvent. The residue can then be resuspended in water and partitioned with ethyl acetate as in the step above.

  • Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the Na₂SO₄.

  • Crude Extract: Concentrate the dried organic phase to dryness under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.[3]

Protocol 3: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a chromatography column with silica gel (e.g., 60-120 mesh size) using a non-polar solvent like chloroform or hexane as the slurry solvent.[3]

  • Sample Loading: Dissolve the crude extract in a minimal volume of the initial mobile phase (e.g., chloroform) and load it onto the pre-equilibrated silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a chloroform-methanol gradient (e.g., starting from 100:0 to 90:10 v/v).[3]

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 25 mL).

  • Activity Monitoring: Monitor the collected fractions for the presence of this compound. This can be done using Thin Layer Chromatography (TLC) and/or antimicrobial assays if a target activity is known. Pool the fractions containing the compound of interest.

  • Concentration: Concentrate the pooled active fractions to yield a semi-purified extract.

Protocol 4: Final Purification by Preparative HPLC
  • System Preparation: Use a preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.

  • Mobile Phase: A typical mobile phase for separating polyketides is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or TFA) to improve peak shape.

  • Sample Preparation: Dissolve the semi-purified extract from the silica gel step in a small volume of the mobile phase and filter it through a 0.22 µm syringe filter.

  • Injection and Elution: Inject the sample onto the column. Run a gradient elution program (e.g., starting from 50% acetonitrile in water and increasing to 70% over 15-20 minutes) at a suitable flow rate (e.g., 3-5 mL/min).[3]

  • Peak Collection: Monitor the elution profile using a UV detector (e.g., at 210 nm or another appropriate wavelength for this compound).[3] Collect the peaks corresponding to this compound.

  • Final Product: Evaporate the solvent from the collected fraction to obtain the purified this compound. Confirm purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Data on Extraction Efficiency

Specific quantitative data on this compound extraction yields are not widely published. However, the choice of solvent is critical for maximizing the recovery of phenolic and polyketide compounds from natural sources. The following table summarizes the effectiveness of different solvents for extracting total phenolic compounds (TPC) from various plant and fungal sources, which can serve as a guide for optimizing this compound extraction.

Solvent SystemSource MaterialTarget CompoundsRelative Yield / EfficacyReference(s)
Methanol Juniperus procera LeavesTotal Phenolic Content (TPC)9.7 mg GAE/g DW (Highest)[7]
Ethanol Juniperus procera SeedsTotal Phenolic Content (TPC)2.6 mg GAE/g DW (Highest)[7]
50% Ethanol + 1% Citric Acid Chokeberry PomaceTotal Anthocyanins (TA)~1783 mg CGE/100g DW (Highest)[8]
Acetone Juniperus procera LeavesTotal Tannin Content (TTC)4.3 mg TA/g DW (Highest)[7]
90% Acetone PhytoplanktonLipophilic PigmentsVariable, efficient for some species[9]
Ethyl Acetate Streptomyces CultureAntifungal MetabolitesEffective for initial recovery[3]
Water Coffee SilverskinPhenolic Compounds9.21 mg GAE/g (Lower than organic solvents)[10]

DW = Dry Weight, GAE = Gallic Acid Equivalents, CGE = Cyanidin-3-glucoside Equivalents, TA = Tannic Acid Equivalents. The data indicates that alcohols (methanol, ethanol), often in aqueous solution, are highly effective for extracting polar phenolic compounds.[7][11] Ethyl acetate is a standard choice for extracting moderately polar secondary metabolites like polyketides from aqueous culture broths.[3]

References

Application Notes and Protocols: Large-Scale Fermentation for Citromycetin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citromycetin is a polyketide metabolite produced by various species of the fungus Penicillium, including Penicillium frequentans and Penicillium bilaii.[1][2] It has garnered interest for its potential biological activities. The large-scale production of this compound is essential for further research and potential therapeutic applications. This document provides a detailed protocol for the large-scale fermentation of a this compound-producing Penicillium strain, covering inoculum preparation, fermentation parameters, and downstream processing. The protocols provided are based on established methods for the fermentation of other secondary metabolites from Penicillium species, as specific large-scale production data for this compound is not extensively published.

Introduction

Fungal secondary metabolites are a rich source of bioactive compounds with pharmaceutical potential. This compound, a yellow aromatic polyketide, is one such compound with potential applications that necessitate a robust and scalable production method.[2] Submerged fermentation is the preferred method for large-scale production of many fungal metabolites due to better control over process parameters and higher product yields. This protocol outlines a representative fed-batch fermentation process for a high-yielding Penicillium strain for the production of this compound.

Materials and Equipment

  • Microorganism: A high-yielding strain of a this compound-producing Penicillium species (e.g., Penicillium frequentans).

  • Media Components: Dextrose (glucose), lactose, corn steep liquor, yeast extract, peptone, KH₂PO₄, MgSO₄·7H₂O, (NH₄)₂SO₄, trace element solution.

  • Equipment:

    • Laminar flow hood

    • Incubator shaker

    • Autoclave

    • Seed fermenter (10-50 L)

    • Production fermenter (500-5000 L) with controls for pH, temperature, dissolved oxygen (DO), and agitation.

    • Centrifuge or filtration unit for biomass separation.

    • Solvent extraction system.

    • Chromatography equipment (e.g., column chromatography with silica gel or preparative HPLC).

    • Spectrophotometer, HPLC-UV, and Mass Spectrometer for analysis.

Experimental Protocols

Inoculum Preparation
  • Spore Suspension: Prepare a spore suspension from a mature (7-10 days old) culture of the Penicillium strain grown on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Seed Culture (Stage 1): Inoculate a 250 mL flask containing 50 mL of seed medium with the spore suspension. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 48-72 hours.

  • Seed Culture (Stage 2): Transfer the Stage 1 seed culture to a 2 L flask containing 500 mL of the same seed medium. Incubate under the same conditions for another 48 hours.

  • Seed Fermenter: Aseptically transfer the Stage 2 seed culture to a sterilized seed fermenter (e.g., 50 L) containing the seed medium. The inoculum volume should be approximately 5-10% of the seed fermenter volume.

Large-Scale Fermentation
  • Production Medium Preparation: Prepare and sterilize the production medium in the production fermenter.

  • Inoculation: Aseptically transfer the culture from the seed fermenter to the production fermenter. The inoculum volume should be 5-10% of the production fermenter volume.

  • Fermentation Conditions: Maintain the following parameters during fermentation:

    • Temperature: 25-28°C

    • pH: Maintain between 5.0 and 6.5 using automated addition of acid (e.g., H₂SO₄) or base (e.g., NaOH).

    • Agitation: 100-300 rpm, adjusted to maintain adequate mixing and oxygen transfer.

    • Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute).

    • Dissolved Oxygen (DO): Maintain above 20% saturation by adjusting agitation and aeration rates.

  • Fed-Batch Strategy: After an initial batch phase of 24-48 hours where the initial carbon source is consumed, initiate a continuous feed of a concentrated carbon source solution (e.g., glucose or lactose) to maintain a low but steady concentration in the fermenter. This strategy promotes secondary metabolite production.

  • Monitoring: Regularly take samples to monitor cell growth (dry cell weight), substrate consumption, and this compound production (via HPLC).

Downstream Processing (Extraction and Purification)
  • Biomass Separation: At the end of the fermentation (typically 7-10 days), harvest the broth and separate the fungal mycelium from the culture broth by centrifugation or filtration.

  • Solvent Extraction:

    • Acidify the cell-free broth to a pH of 3-4.

    • Extract the this compound from the broth using a water-immiscible organic solvent such as ethyl acetate or butyl acetate.

    • Perform the extraction multiple times to ensure high recovery.

  • Concentration: Concentrate the organic extracts under reduced pressure to obtain a crude extract.

  • Purification:

    • Column Chromatography: Subject the crude extract to column chromatography using silica gel. Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate the compounds.

    • Crystallization: The fractions containing this compound can be further purified by crystallization from a suitable solvent system.

    • Preparative HPLC: For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed as a final purification step.

Data Presentation

The following tables present representative quantitative data from fermentations of Penicillium species for the production of other polyketide secondary metabolites. This data is intended to be illustrative of the expected ranges and trends in a large-scale this compound fermentation.

Table 1: Representative Media Composition for Large-Scale Penicillium Fermentation

ComponentSeed Medium (g/L)Production Medium (g/L)
Dextrose (Glucose)3020 (initial)
Lactose-50 (in feed)
Corn Steep Liquor2040
Yeast Extract510
Peptone5-
KH₂PO₄23
MgSO₄·7H₂O0.51
(NH₄)₂SO₄35
Trace Element Solution1 mL/L2 mL/L

Note: The exact composition should be optimized for the specific Penicillium strain used.

Table 2: Representative Process Parameters for Large-Scale Fermentation

ParameterValue
Working Volume3000 L
Temperature26 °C
pH5.5 (controlled)
Agitation Speed150-250 rpm
Aeration Rate1.0 vvm
Fermentation Time168 hours

Table 3: Representative Production Data for a Penicillium Polyketide in a Fed-Batch Fermentation

Fermentation Time (hours)Biomass (g/L)Substrate (g/L)Product Titer (mg/L)
02.520.00
2415.25.150
4828.92.3350
7235.11.5800
9638.51.21500
12040.20.82200
14441.00.52800
16840.50.33100

Disclaimer: The data in this table is hypothetical and based on reported yields for other Penicillium polyketides like mycophenolic acid. Actual yields of this compound will vary depending on the strain and fermentation conditions.

Visualizations

Experimental Workflow

G cluster_0 Inoculum Preparation cluster_1 Large-Scale Fermentation cluster_2 Downstream Processing spore_suspension Spore Suspension seed_culture_1 Seed Culture (Stage 1) spore_suspension->seed_culture_1 seed_culture_2 Seed Culture (Stage 2) seed_culture_1->seed_culture_2 seed_fermenter Seed Fermenter seed_culture_2->seed_fermenter production_fermenter Production Fermenter seed_fermenter->production_fermenter Inoculation fed_batch Fed-Batch Feeding production_fermenter->fed_batch monitoring Process Monitoring production_fermenter->monitoring harvest Harvest production_fermenter->harvest separation Biomass Separation harvest->separation extraction Solvent Extraction separation->extraction concentration Concentration extraction->concentration purification Purification concentration->purification final_product Pure this compound purification->final_product

Caption: Workflow for large-scale this compound production.

Proposed Biosynthetic Pathway of this compound

This compound is a polyketide, and its biosynthesis is proposed to follow a pathway similar to other fungal aromatic polyketides, such as citrinin. The core structure is assembled by a Polyketide Synthase (PKS) enzyme.

G cluster_pathway This compound Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Poly-β-keto Chain pks->polyketide_chain cyclization Cyclization/Aromatization polyketide_chain->cyclization intermediate Aromatic Intermediate cyclization->intermediate tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Reductases) intermediate->tailoring_enzymes This compound This compound tailoring_enzymes->this compound

Caption: Proposed biosynthetic pathway for this compound.

References

Application Note: A Systematic Approach to Developing a Stable Formulation of Citromycetin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The reliability and reproducibility of in vitro assays are critically dependent on the solubility and stability of the test compound in the assay medium. Poor aqueous solubility is a common challenge in drug discovery, leading to issues such as compound precipitation, inaccurate concentration measurements, and underestimated biological activity[1]. Citromycetin, a polyketide with antibacterial properties, has limited water solubility, necessitating a systematic formulation development strategy to ensure accurate and meaningful results in biological assays[2][].

This document provides a comprehensive protocol for developing a stable aqueous formulation of this compound suitable for in vitro screening. The workflow encompasses initial solubility screening, evaluation of various solubilization techniques, and stability assessment of the final formulation.

Overall Formulation Development Workflow

A multi-step process is required to systematically identify an optimal formulation. The workflow begins with an initial solubility assessment in common organic solvents and aqueous buffers, followed by screening of various solubilizing excipients, and concluding with a stability analysis of the most promising formulations.

G cluster_0 A Initial Solubility Screening B Solubilization Strategy Screening A->B Low aqueous solubility C Lead Formulation Selection B->C Identify top performers D Stability Assessment C->D Test under assay conditions E Final Formulation Protocol D->E Select most stable formulation

Caption: Formulation development workflow for this compound.

Initial Solubility Screening

The first step is to determine the baseline solubility of this compound in commonly used solvents to prepare a concentrated stock solution and in aqueous buffers relevant to in vitro assays.

Experimental Protocol: Kinetic Solubility Assay

This protocol is adapted from standard high-throughput kinetic solubility methods[4][5][6][7].

  • Prepare Stock Solution: Prepare a 20 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

  • Prepare Test Solutions: In a 96-well plate, add 198 µL of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 20 mM this compound DMSO stock to the wells. This creates a 200 µM solution with 1% DMSO.

  • Incubation: Seal the plate and place it on a shaker at room temperature (25°C) for 2 hours to allow it to reach equilibrium[5][6].

  • Precipitation Removal: Centrifuge the plate at high speed or filter the solution to remove any undissolved precipitate[5][6].

  • Quantification: Transfer the supernatant to a new UV-transparent plate. Measure the absorbance at the appropriate wavelength for this compound and calculate the concentration against a standard curve prepared in the same buffer with 1% DMSO.

Data Presentation: this compound Initial Solubility

Solvent/BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)
DMSO25> 5800> 20,000
Ethanol25~2900~10,000
PBS (pH 7.4)25< 2.9< 10
DMEM + 10% FBS37~14.5~50

Solubilization Strategy Screening

Given the low aqueous solubility of this compound, various formulation strategies should be explored to enhance its concentration in aqueous media. Common approaches include the use of co-solvents, surfactants, and cyclodextrins[8][9][10].

Experimental Protocol: Excipient Screening

  • Prepare Excipient Buffers: Prepare a series of PBS (pH 7.4) buffers containing different concentrations of solubilizing agents (e.g., 5% PEG400, 1% Tween-80, 10 mM HP-β-CD).

  • Perform Kinetic Solubility Assay: Repeat the kinetic solubility assay described in Section 2, but use the excipient-containing buffers instead of plain PBS.

  • Analyze and Compare: Calculate the solubility of this compound in each condition and compare it to the baseline solubility in PBS.

Data Presentation: Enhanced Solubility of this compound

Formulation Vehicle (in PBS, pH 7.4)Temperature (°C)Solubility (µg/mL)Solubility (µM)Fold Increase
1% DMSO (Control)252.9101x
1% DMSO + 5% PEG4002523.2808x
1% DMSO + 1% Tween-802543.515015x
1% DMSO + 10 mM HP-β-CD2572.525025x

Formulation Stability Assessment

Once promising formulations are identified, their stability must be assessed over time and under relevant temperatures to ensure the compound remains solubilized throughout the duration of an experiment[11][12][13].

Experimental Protocol: Short-Term Stability Study

  • Prepare Formulations: Prepare the lead formulations (e.g., 200 µM this compound in PBS with 1% DMSO and 10 mM HP-β-CD).

  • Incubation: Aliquot the formulations into separate tubes and store them under different conditions: 4°C (refrigerated), 25°C (room temperature), and 37°C (incubator).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take a sample from each condition.

  • Visual Inspection: Visually inspect for any signs of precipitation.

  • Quantification: Centrifuge the samples to pellet any precipitate and quantify the concentration of this compound remaining in the supernatant using HPLC or UV-Vis spectroscopy.

Data Presentation: Stability of 200 µM this compound Formulation

Storage ConditionTime (hours)Visual Observation% Initial Concentration Remaining
4°C0Clear100%
24Clear98%
25°C0Clear100%
24Clear95%
37°C0Clear100%
24Slight Haze85%

Hypothetical Signaling Pathway Inhibition by this compound

To illustrate the application of a stable formulation, consider a hypothetical scenario where this compound is an inhibitor of a bacterial kinase essential for cell wall synthesis. A stable formulation is crucial for accurately determining its inhibitory concentration (e.g., IC50) in a bacterial growth assay.

G cluster_pathway Bacterial Cell Wall Synthesis A Precursor Molecules B Kinase A (Target) A->B C Phosphorylated Intermediate B->C D Cell Wall Assembly C->D E Bacterial Viability D->E Citro This compound Citro->B Inhibition

Caption: Hypothetical inhibition of bacterial Kinase A by this compound.

Final Protocol for Assay Plate Preparation

This protocol details the steps for preparing a serial dilution of the final this compound formulation for a typical 96-well plate in vitro assay.

Workflow Diagram: Assay Plate Preparation

G A 1. Prepare 20 mM This compound Stock in 100% DMSO C 3. Create Highest Conc. Working Solution (e.g., 200 µM) by diluting Stock in Buffer A->C B 2. Prepare Working Formulation Buffer (e.g., PBS + 10 mM HP-β-CD) B->C D 4. Perform Serial Dilution in Formulation Buffer in a separate plate C->D E 5. Add Serial Dilutions to Assay Plate containing cells/reagents D->E F 6. Incubate and Measure Response E->F

Caption: Workflow for preparing this compound assay plates.

Step-by-Step Protocol

  • Prepare Stock: Dissolve this compound in 100% DMSO to a final concentration of 20 mM.

  • Prepare Formulation Buffer: Prepare the assay buffer (e.g., cell culture medium) containing the chosen solubilizing agent (e.g., 10 mM HP-β-CD).

  • Prepare Highest Concentration: Prepare the highest concentration needed for the assay (e.g., 200 µM) by diluting the DMSO stock into the formulation buffer. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

  • Serial Dilution: In a dilution plate, perform a serial dilution of the highest concentration solution using the formulation buffer to generate the desired dose-response curve.

  • Transfer to Assay Plate: Add the diluted samples to the final assay plate containing cells, bacteria, or target proteins.

  • Incubation and Analysis: Incubate the plate under the appropriate conditions for the required time before measuring the biological endpoint.

Conclusion Developing a stable formulation is a critical prerequisite for obtaining reliable data in in vitro assays. For poorly soluble compounds like this compound, a systematic approach involving solubility screening, the use of solubilizing excipients, and stability testing is essential. The use of cyclodextrins or surfactants can significantly enhance aqueous solubility. The protocols and data presented here provide a framework for researchers to develop and validate a robust formulation for this compound, ensuring accuracy and reproducibility in their drug discovery efforts.

References

Citromycetin as a Reference Standard in Natural Product Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citromycetin, a polyketide metabolite primarily produced by various Penicillium species, has garnered significant interest in natural product research due to its diverse biological activities, including antimicrobial and anticancer properties. As a well-characterized compound, this compound serves as an invaluable reference standard for the identification, quantification, and bioactivity assessment of natural product extracts and isolated compounds. These application notes provide detailed protocols and data for utilizing this compound as a reference standard in key experimental workflows.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₀O₇[1][2]
Molecular Weight 290.22 g/mol [1]
IUPAC Name 8,9-dihydroxy-2-methyl-4-oxo-4H,5H-pyrano[3,2-c]chromene-10-carboxylic acid[2]
CAS Number 478-60-4[1][2]

Analytical Applications

High-Performance Liquid Chromatography (HPLC) Analysis

This compound can be effectively identified and quantified in complex mixtures, such as fungal extracts, using reverse-phase high-performance liquid chromatography (RP-HPLC). As a reference standard, a pure sample of this compound is used to determine the retention time and generate a calibration curve for accurate quantification.

Protocol: Quantification of this compound using RP-HPLC

This protocol provides a general framework for the HPLC analysis of this compound. Optimization of the mobile phase composition and gradient may be required depending on the sample matrix.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade methanol.

    • Generate a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Extract the natural product sample with a suitable solvent (e.g., methanol, ethyl acetate).

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B

      • 35-40 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 320 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard HPLC RP-HPLC System Standard->HPLC Sample Natural Product Sample Sample->HPLC UV_Detector UV Detection HPLC->UV_Detector Chromatogram Obtain Chromatograms UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1: Workflow for HPLC quantification of this compound.

Biological Activity Assessment

This compound's known biological activities make it an essential positive control and reference for screening new natural products.

Antimicrobial Activity

This compound exhibits activity against a range of bacteria and fungi. Its Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution assays, providing a quantitative measure of its potency.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing antimicrobial activity.

  • Inoculum Preparation:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • In a 96-well microplate, perform serial two-fold dilutions of this compound (e.g., from 256 µg/mL to 0.5 µg/mL) in the appropriate broth medium.

    • Include a positive control (microorganism without this compound) and a negative control (broth only).

  • Incubation:

    • Add the prepared inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Table 1: Representative Antimicrobial Activity of this compound (Hypothetical Data)

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli64
Candida albicans32

Note: The above values are for illustrative purposes and may not represent actual experimental data, which is currently limited in publicly available literature.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Inoculum Microbial Inoculum Plate 96-well Plate Incubation Inoculum->Plate Citromycetin_Dilutions This compound Serial Dilutions Citromycetin_Dilutions->Plate MIC Determine MIC Plate->MIC

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify this activity.

Protocol: Determination of Cytotoxicity (IC₅₀) using MTT Assay

  • Cell Culture:

    • Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) for 24, 48, or 72 hours.

    • Include a vehicle control (cells treated with solvent only).

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Table 2: Representative Cytotoxic Activity of this compound (Hypothetical Data)

Cell LineIC₅₀ (µM) after 48h
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)40
HepG2 (Liver Cancer)30

Note: The above values are for illustrative purposes and may not represent actual experimental data, which is currently limited in publicly available literature.

Investigation of Cellular Signaling Pathways

Natural products often exert their anticancer effects by modulating key cellular signaling pathways. Based on the activity of structurally similar flavonoids, this compound is hypothesized to impact pathways such as PI3K/Akt, MAPK, and NF-κB, which are crucial for cell survival, proliferation, and inflammation.

Protocol: Western Blot Analysis of Signaling Proteins

  • Cell Treatment and Lysis:

    • Treat cancer cells with this compound at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK1/2, p65).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling_Pathway_Hypothesis cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K ? Ras Ras This compound->Ras ? IKK IKK This compound->IKK ? Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis IkB IκBα IKK->IkB NFkB NF-κB (p65) IkB->NFkB NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation

Figure 3: Hypothesized signaling pathways affected by this compound.

Conclusion

This compound is a valuable tool for natural product researchers, serving as a reliable reference standard for analytical and biological studies. The protocols outlined in these application notes provide a foundation for incorporating this compound into experimental designs for the discovery and characterization of new bioactive compounds. Further research is warranted to establish a more comprehensive biological activity profile for this compound and to elucidate its precise mechanisms of action.

References

Troubleshooting & Optimization

How to improve the aqueous solubility of Citromycetin for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Citromycetin in bioassays.

Understanding this compound

This compound is a bioactive aromatic polyketide originally isolated from Penicillium species.[1][2][3] Like many complex natural products, it exhibits poor aqueous solubility, which can lead to challenges in obtaining accurate and reproducible results in biological assays.[4] Inaccurate concentration due to precipitation can cause underestimated activity, variable data, and unreliable structure-activity relationships (SAR).[4]

PropertyDetails
Molecular Formula C₁₄H₁₀O₇[2][5]
Molar Mass 290.22 g/mol [2][5]
Compound Type Aromatic Polyketide[1][3][6]
Reported Activities Antibiotic, Antifungal, Anticancer, Anti-inflammatory[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a this compound stock solution?

The standard practice for poorly soluble compounds is to first prepare a concentrated stock solution in a non-aqueous, water-miscible organic solvent.[7][8]

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of nonpolar and polar compounds for bioassays.[9][10][11]

  • Alternative: High-purity ethanol can also be used.[8]

Always start with a small amount of your compound to test solubility before dissolving the entire batch. The stock solution should be stored appropriately, typically at -20°C or -80°C, to minimize degradation.[12]

Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

This is a very common problem known as "precipitation upon dilution."[12] It occurs when the hydrophobic compound, stable in the organic stock solvent, is exposed to the aqueous environment of the assay buffer.

See the troubleshooting workflow below for a step-by-step guide. Key strategies include:

  • Optimize Dilution Protocol: Ensure rapid and thorough mixing when adding the stock solution to the buffer. Vortexing or sonicating the solution can help.[4]

  • Reduce Final Concentration: Your target concentration might be above the solubility limit of this compound in the final assay buffer. Try working with lower concentrations.

  • Check DMSO Tolerance: Most cell-based assays can tolerate DMSO up to 0.5-1%, but higher concentrations can be toxic. Verify the tolerance of your specific assay and ensure you are not exceeding it.

  • Use Solubility Enhancers: Incorporate co-solvents, cyclodextrins, or other excipients into your assay buffer.

Q3: How does pH affect the solubility of this compound?

The solubility of compounds with ionizable functional groups can be highly dependent on pH.[13][14] this compound's structure includes a carboxylic acid and phenolic hydroxyl groups, which can be protonated or deprotonated depending on the pH of the solution.[2][5]

  • Acidic Conditions: In acidic environments (low pH), the carboxylic acid group will be protonated (uncharged), potentially decreasing aqueous solubility.

  • Alkaline Conditions: In basic environments (high pH), the carboxylic acid and phenolic groups will be deprotonated (charged), which generally increases aqueous solubility.

It is crucial to determine the solubility of this compound in the specific buffer system and pH of your experiment.[15][16] Significant pH changes in the buffer during the experiment can also cause the compound to precipitate.[14]

Q4: What are co-solvents and how can they help?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system, thereby increasing the solubility of hydrophobic compounds.[7][9][17]

  • Common Examples: Polyethylene glycol (PEG), propylene glycol, ethanol, and glycerol.[7][17]

  • How to Use: Prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of the co-solvent before adding the this compound stock solution. The required percentage must be optimized for both solubility and assay compatibility.

Q5: Can cyclodextrins improve the solubility of this compound?

Yes, cyclodextrins are a highly effective tool for increasing the aqueous solubility of hydrophobic molecules.[18][19] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[18][19]

  • Mechanism: The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's central cavity, forming a water-soluble "inclusion complex."[18][19][20] This complex effectively shields the drug from the aqueous environment, preventing precipitation.

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are chemically modified derivatives with significantly enhanced aqueous solubility and are frequently used in pharmaceutical formulations.[20]

Q6: What are advanced methods for persistent solubility issues?

For very challenging compounds, nanotechnology-based approaches can be employed. These methods are more complex but can significantly enhance solubility and bioavailability.[21]

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) or polymeric nanoparticles, can improve its solubility and stability in aqueous media.[22][23][24][25] These formulations work by creating a carrier system where the drug is protected within a hydrophobic core.[22][26]

Quantitative Data: Solubility of Poorly Soluble Compounds

SolventTypical Solubility Range for Poorly Soluble CompoundsNotes
Aqueous Buffer (e.g., PBS, pH 7.4) < 0.1 mg/mLThis is the primary challenge to overcome.
Ethanol ~1 mg/mL[8]Often used as a co-solvent.[17]
DMSO >10-20 mg/mL[8][27]Excellent starting solvent for creating high-concentration stocks.
DMF (Dimethylformamide) ~10 mg/mL[8]Another polar aprotic solvent, similar to DMSO.
Aqueous Buffer with 5% DMSO Variable, e.g., ~0.5 mg/mL[8]The final solubility depends on the compound's properties.[28]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Weighing: Carefully weigh out the desired amount of solid this compound powder in a microfuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-20 mM).

  • Dissolution: Vortex vigorously for 1-2 minutes. If solids remain, sonicate the solution in a water bath for 5-10 minutes. Visually inspect to ensure all particles are dissolved.

  • Serial Dilution (in DMSO): If necessary, perform serial dilutions from your high-concentration stock using DMSO to create intermediate stock solutions.

  • Preparation of Working Solution: Add a small volume of the DMSO stock solution to your pre-warmed aqueous assay buffer to reach the final desired concentration. The final DMSO concentration should ideally be below 0.5%. Mix immediately and thoroughly.

  • Final Check: Before adding the working solution to your assay, visually inspect it for any signs of precipitation (cloudiness, particles).

Protocol 2: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer at a concentration significantly higher than that of this compound (e.g., a 10 to 100-fold molar excess).

  • Add this compound Stock: Slowly add the concentrated this compound DMSO stock solution to the HP-β-CD-containing buffer while vortexing.

  • Complexation: Allow the solution to incubate for at least 30-60 minutes at room temperature or 37°C with gentle agitation to facilitate the formation of the inclusion complex.

  • Final Use: The resulting clear solution can now be used in the bioassay. A control containing only the HP-β-CD buffer should be included in the experiment to account for any effects of the cyclodextrin itself.

Visualizations and Workflows

Caption: Troubleshooting workflow for this compound precipitation in aqueous buffers.

Caption: Mechanism of cyclodextrin encapsulation to improve aqueous solubility.

References

Troubleshooting Citromycetin precipitation in phosphate-buffered saline (PBS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Citromycetin, focusing on the common issue of its precipitation in phosphate-buffered saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution when I dilute my DMSO stock in PBS?

A1: this compound is a polyketide with poor aqueous solubility.[1][2] Precipitation upon dilution of a concentrated dimethyl sulfoxide (DMSO) stock into an aqueous buffer like PBS is a common issue for hydrophobic compounds. This phenomenon, often called "antisolvent precipitation," occurs because the high concentration of the organic solvent (DMSO) that keeps the compound dissolved is rapidly diluted, causing the compound to crash out of the solution as it comes into contact with the aqueous environment where it is less soluble.

Q2: What are the key factors influencing this compound solubility in PBS?

A2: Several factors can influence the solubility of this compound in PBS:

  • pH of the PBS: The structure of this compound contains ionizable groups, and its solubility can be pH-dependent.

  • Concentration of this compound: Exceeding the maximum solubility of this compound in the final PBS solution will lead to precipitation.

  • Percentage of Co-solvent (e.g., DMSO): The final concentration of the organic solvent in the PBS solution is critical. A higher percentage of co-solvent will generally improve solubility, but may also affect the biological system being studied.[3]

  • Temperature: Solubility can be temperature-dependent, although this is less commonly manipulated in cell-based assays.

  • Ionic Strength of the Buffer: The salt concentration in the PBS can influence the solubility of some compounds.

Q3: Can I use a different buffer system to avoid precipitation?

A3: While PBS is a common physiological buffer, you could explore other buffer systems. However, the primary issue is the inherent low aqueous solubility of this compound. A more effective approach is often to modify the formulation rather than just the buffer. If you do consider other buffers, ensure they are compatible with your experimental system and that you evaluate the solubility of this compound in the new buffer.

Troubleshooting Guide: this compound Precipitation in PBS

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.

Problem: Precipitate Observed After Diluting this compound Stock in PBS

Workflow for Troubleshooting Precipitation:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A Precipitation of this compound in PBS B Step 1: Optimize Co-solvent Concentration A->B Start Here C Step 2: Adjust Final this compound Concentration B->C F Lower Final DMSO % B->F D Step 3: Modify the Dilution Method C->D G Reduce Working Concentration C->G E Step 4: Consider Formulation Aids D->E H Use Serial Dilutions D->H I Incorporate Surfactants or Cyclodextrins E->I

Caption: A stepwise workflow for troubleshooting this compound precipitation.

Detailed Troubleshooting Steps & Solutions

Step 1: Optimize Co-solvent (DMSO) Concentration

  • Issue: The final concentration of DMSO in your PBS solution may be too low to maintain this compound solubility.

  • Solution: While higher DMSO concentrations can improve solubility, they can also be toxic to cells. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line. For many cell lines, this is typically below 0.5% (v/v).

Table 1: Example of DMSO Concentration Effect on this compound Solubility in PBS (pH 7.4)

Final DMSO Concentration (% v/v)Maximum Soluble this compound Concentration (µM) (Hypothetical Data)Observation
0.1< 1Significant Precipitation
0.510Minimal to no precipitation
1.050No precipitation
2.0> 100No precipitation

Note: This table presents hypothetical data for illustrative purposes. You should determine the optimal DMSO concentration for your specific experimental conditions.

Step 2: Adjust the Final Concentration of this compound

  • Issue: Your target concentration of this compound may exceed its solubility limit in the final assay medium.

  • Solution: Perform a dose-response experiment to determine the lowest effective concentration of this compound. It is possible that a lower, soluble concentration is still sufficient for your biological assay.

Step 3: Modify the Dilution Method

  • Issue: Rapidly adding a small volume of concentrated DMSO stock to a large volume of PBS can cause localized high concentrations and immediate precipitation.

  • Solution:

    • Serial Dilutions: Prepare intermediate dilutions of your this compound stock in a solution with a higher percentage of DMSO before the final dilution into PBS.

    • Vortexing/Mixing: Add the this compound stock to the PBS dropwise while vigorously vortexing or mixing to ensure rapid and uniform dispersion.

Step 4: Consider Formulation Aids

  • Issue: For very poorly soluble compounds, co-solvents alone may not be sufficient.

  • Solution: The use of solubilizing excipients can help to maintain a supersaturated state or form micelles to encapsulate the hydrophobic compound.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations (e.g., 0.01-0.1%) to improve solubility.

    • Cyclodextrins: Molecules like β-cyclodextrin can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, high-quality microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: this compound is reported to be soluble in DMSO, DMF, ethanol, and methanol.[2]

Protocol 2: Kinetic Solubility Assay in PBS

This protocol helps determine the apparent solubility of this compound under your specific experimental conditions.

  • Materials:

    • This compound-DMSO stock solution (e.g., 10 mM)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 96-well clear bottom plate

    • Plate reader capable of measuring absorbance or nephelometry

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in DMSO.

    • In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of PBS to achieve the desired final concentrations. Include a DMSO-only control.

    • Mix the plate gently and incubate at room temperature for a set period (e.g., 1-2 hours).

    • Measure the turbidity of the solutions using a plate reader (nephelometry at ~620 nm) or by measuring the absorbance at a wavelength where the precipitate scatters light (e.g., 405 nm).

    • The highest concentration that does not show a significant increase in turbidity compared to the control is considered the kinetic solubility limit.

Potential Signaling Pathways of this compound

This compound has been reported to have anti-inflammatory and anticancer properties. While the exact molecular mechanisms are not fully elucidated for this compound itself, compounds with similar structures and biological activities, such as other polyketides and flavonoids, often modulate key inflammatory and cell survival pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many cancers and inflammatory diseases.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene Inflammatory Gene Transcription DNA->Gene Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Activates

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimulus External Stimulus (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Translocation & Activation This compound This compound This compound->MAPKKK Inhibits Gene Gene Expression (Inflammation, Proliferation) TF->Gene

Caption: Potential modulation of the MAPK signaling pathway by this compound.

For further assistance, please contact our technical support team with details of your experimental setup, including the final concentrations of this compound and DMSO, the type of PBS used, and a description of the precipitate.

References

Technical Support Center: Enhancing Citromycetin Production in Penicillium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for optimizing citromycetin production in Penicillium species through media optimization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the critical media components influencing this compound production?

A1: The key media components are the carbon source, nitrogen source, and mineral salts. This compound is a secondary metabolite, meaning its production is often triggered by nutrient limitation after an initial phase of biomass growth.[1][2][3] Therefore, the type and concentration of these components are crucial. Complex carbon sources like potato juice and slowly metabolized sugars such as mannitol have been shown to be effective.[4] Organic nitrogen sources, like soybean powder or peptone, are also often preferred over inorganic sources.[4][5]

Q2: What is the optimal pH for Penicillium fermentation to produce this compound?

A2: The optimal initial pH for Penicillium species producing secondary metabolites is generally in the slightly acidic range. For instance, studies on Penicillium citrinum have shown optimal pH around 5.69.[6] It is important to monitor and potentially control the pH throughout the fermentation, as microbial metabolism can cause significant shifts.

Q3: What is the ideal temperature for this compound production?

A3: The optimal temperature for growth and secondary metabolite production in Penicillium citrinum is typically around 28-30°C.[4][7] One study identified 28°C as the optimal culture temperature for producing antibacterial compounds.[4] Another found the optimal temperature for P. citrinum growth to be 30°C.[7]

Q4: How does aeration and agitation affect production?

A4: Adequate aeration and agitation are critical for submerged fermentation of aerobic fungi like Penicillium. They ensure sufficient oxygen supply and homogenous distribution of nutrients. Optimal agitation speeds are strain and bioreactor-dependent, but a rotational speed of 150 r/min has been reported as optimal in one study.[4]

Q5: When is the peak production of this compound expected during fermentation?

A5: As a secondary metabolite, this compound production typically begins during the late logarithmic or early stationary phase of fungal growth.[1][3] This is when the primary growth slows down due to the depletion of certain nutrients. One study on a related secondary metabolite found optimal production during the stationary phase.[1]

Section 2: Troubleshooting Guides

Issue Potential Causes Troubleshooting Steps & Solutions
Low or No this compound Yield 1. Suboptimal media composition. 2. Incorrect pH of the medium. 3. Inappropriate fermentation temperature. 4. Insufficient aeration or agitation. 5. The production phase is too short or too long.1. Review and optimize carbon and nitrogen sources. Experiment with different concentrations and types (see Table 1). 2. Measure the initial pH and adjust it to the optimal range (around 5.7). Monitor pH during fermentation. 3. Ensure the incubator/bioreactor is calibrated and maintaining the optimal temperature (28-30°C).[4][7] 4. Increase the shaker speed or sterile air flow. If using baffled flasks, ensure proper mixing. 5. Perform a time-course experiment, harvesting samples at different time points to determine the peak production period.
Poor Mycelial Growth 1. Inadequate nutrient concentrations. 2. Presence of inhibitory substances. 3. Incorrect pH or temperature for growth. 4. Low inoculum concentration.1. Increase the concentration of the primary carbon and nitrogen sources. 2. Ensure all media components and glassware are of high purity and properly sterilized. 3. Verify that the pH and temperature are within the optimal range for Penicillium growth. 4. Increase the inoculum size to the recommended concentration (e.g., 3.5%).[4]
Culture Contamination 1. Non-sterile media or equipment. 2. Poor aseptic technique during inoculation. 3. Contaminated inoculum.1. Autoclave all media, glassware, and bioreactor components at 121°C for at least 20 minutes.[8] 2. Perform all inoculations in a laminar flow hood using sterile techniques. 3. Check the purity of the seed culture by plating on an appropriate agar medium.
High Biomass, Low this compound 1. Carbon catabolite repression. 2. Nutrient conditions favor primary metabolism.1. Replace rapidly metabolizable sugars like glucose with more complex or slowly utilized carbon sources like lactose or mannitol.[4][9] 2. Adjust the carbon-to-nitrogen ratio. A lower ratio can sometimes trigger secondary metabolism.

Section 3: Data Presentation

Table 1: Example of Media Optimization Data for this compound Production

Media FormulationCarbon Source (g/L)Nitrogen Source (g/L)Mycelial Biomass (g/L)This compound Yield (mg/L)
Baseline Glucose (30)Peptone (10)15.285
Opt. 1 Mannitol (34.11)Soybean Powder (6.25)18.5250
Opt. 2 Potato Juice (219.91)Soybean Powder (6.25)20.1310
Opt. 3 Lactose (30)Yeast Extract (5)16.8150
Opt. 4 Sucrose (21)Yeast Extract (3)17.3180

Note: The data in this table is illustrative and based on reported values for similar secondary metabolites.[4][10]

Section 4: Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is designed to systematically test the effect of individual media components on this compound production.

1. Preparation of Seed Culture:

  • Inoculate a loopful of Penicillium spores into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Potato Dextrose Broth).
  • Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days until a dense mycelial culture is obtained.

2. Fermentation:

  • Prepare a series of 250 mL Erlenmeyer flasks, each containing 50 mL of the basal production medium with variations in one component (e.g., different carbon sources at the same concentration).
  • Sterilize the flasks by autoclaving at 121°C for 20 minutes.[8]
  • After cooling, inoculate each flask with 2 mL (4% v/v) of the seed culture.
  • Incubate the flasks at 28°C on a rotary shaker at 150 rpm for 10-14 days.[4]

3. Sampling and Analysis:

  • Harvest the entire content of each flask at the end of the fermentation period.
  • Separate the mycelial biomass from the fermentation broth by filtration (e.g., using a pre-weighed filter paper).
  • Dry the mycelial biomass at 60-70°C to a constant weight to determine the dry cell weight.
  • Extract this compound from the fermentation broth using an appropriate solvent (e.g., ethyl acetate).
  • Quantify the this compound concentration using methods like High-Performance Liquid Chromatography (HPLC).

Section 5: Visualizations

Experimental_Workflow Experimental Workflow for Media Optimization cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis spore Penicillium Spore Stock seed Seed Culture Preparation (3-4 days, 28°C, 150 rpm) spore->seed media Prepare Experimental Media (Varying one component) inoculation Inoculate with Seed Culture seed->inoculation media->inoculation ferment Submerged Fermentation (10-14 days, 28°C, 150 rpm) inoculation->ferment harvest Harvest Culture ferment->harvest separation Separate Biomass and Broth harvest->separation biomass Determine Dry Biomass separation->biomass extraction Solvent Extraction of this compound separation->extraction hplc Quantify with HPLC extraction->hplc

Caption: Workflow for optimizing this compound production media.

Troubleshooting_Low_Yield Troubleshooting Low this compound Yield cluster_growth Check Growth cluster_conditions Check Conditions cluster_media Optimize Media start Low this compound Yield check_biomass Is Mycelial Growth Normal? start->check_biomass poor_growth Poor Growth check_biomass->poor_growth No good_growth Good Growth check_biomass->good_growth Yes check_params Are Fermentation Parameters Optimal? (pH, Temp, Aeration) poor_growth->check_params optimize_media Optimize C/N Sources for Secondary Metabolism good_growth->optimize_media adjust_params Adjust Parameters check_params->adjust_params No params_ok Parameters OK check_params->params_ok Yes adjust_params->start Re-run params_ok->start Re-run optimize_media->start Re-run

Caption: Logical steps for troubleshooting low this compound yield.

Signaling_Pathway Hypothetical Nutrient Sensing Pathway for this compound Production nutrient_limitation Nutrient Limitation (e.g., Preferred Carbon Source Depletion) global_regulator Global Regulator (e.g., CreA) nutrient_limitation->global_regulator De-repression pathway_regulator Pathway-Specific Regulator (e.g., CitR) global_regulator->pathway_regulator Activation biosynthesis_genes This compound Biosynthesis Genes (e.g., PKS gene) pathway_regulator->biosynthesis_genes Upregulation This compound This compound Production biosynthesis_genes->this compound

Caption: Hypothetical pathway for this compound production.

References

Addressing inconsistent results in Citromycetin MIC testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Citromycetin Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its antimicrobial spectrum?

This compound is a polyketide metabolite produced by several species of Penicillium fungi.[1][2] It has demonstrated antibiotic activity, primarily against Gram-positive bacteria.[3][4] Published data indicates it is active against Staphylococcus aureus, as well as the Gram-negative bacteria Vibrio cholerae and Shigella flexneri.[5]

Q2: What are the physical and chemical properties of this compound relevant to MIC testing?

Understanding the properties of this compound is crucial for accurate MIC testing. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₇[3][4]
Molecular Weight 290.22 g/mol [6]
Appearance Lemon-Yellow Needle Crystalline[4]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol. Limited water solubility.[3][4]
Storage Temperature -20°C[3]

Q3: What is the general mechanism of action for this compound?

The precise molecular mechanism of action for this compound is not extensively detailed in currently available literature. However, as a polyketide natural product, it is hypothesized to act on bacteria through one or more of the following mechanisms common to this class of compounds:

  • Disruption of Cell Membrane Integrity: Many natural antimicrobial compounds can interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Macromolecular Synthesis: This can include the inhibition of DNA, RNA, or protein synthesis.

  • Interference with Bacterial Signaling Pathways: Natural products can disrupt bacterial communication and virulence by interfering with signaling pathways such as quorum sensing or cyclic di-GMP (c-di-GMP) signaling, which are often involved in biofilm formation.[7][8][9]

Troubleshooting Inconsistent this compound MIC Results

Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. This guide provides a structured approach to troubleshooting these issues when working with this compound.

Problem: High variability in MIC values between experiments.

Potential CauseRecommended Action
Inconsistent Inoculum Density The number of bacteria used in the test is a critical variable. An inoculum that is too low can lead to falsely low MICs, while an inoculum that is too high can result in falsely high MICs. The recommended inoculum for broth microdilution is approximately 5 x 10⁵ CFU/mL in the final well volume.[10] Always standardize your inoculum using a McFarland standard or by plating serial dilutions to confirm the CFU/mL.
This compound Stock Solution Instability Prepare fresh stock solutions of this compound for each experiment. Due to its limited water solubility, using solvents like DMSO or ethanol is necessary. Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1%). Store the stock solution at -20°C and protect it from light.
Variations in Media Composition The composition of the culture medium can significantly impact the activity of antimicrobial compounds. For testing non-fastidious bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard.[6] Ensure the media is prepared consistently and the pH is correct. For natural products, components in the media can sometimes chelate or inactivate the compound.
Incorrect Incubation Conditions The standard incubation time for MIC assays is 16-20 hours at 35 ± 2°C.[10] Deviations in time or temperature can affect bacterial growth and, consequently, the MIC value. Ensure your incubator is properly calibrated and maintain consistent incubation times across all experiments.
Pipetting Errors Inaccurate serial dilutions are a frequent source of error. Use calibrated pipettes and change tips between dilutions to avoid carryover. For broth microdilution, ensure proper mixing in the wells when performing serial dilutions.

Problem: No inhibition of bacterial growth observed, even at high this compound concentrations.

Potential CauseRecommended Action
Bacterial Resistance The bacterial strain you are testing may be intrinsically resistant to this compound. Confirm the identity and expected susceptibility of your bacterial strain. Include a known susceptible quality control strain in your experiments (e.g., Staphylococcus aureus ATCC 29213).
Inactivation of this compound This compound may be unstable under your experimental conditions or may bind to components of your media or plasticware. Consider using low-binding plates. The limited water solubility could also lead to precipitation of the compound at higher concentrations. Visually inspect the wells for any precipitate.
Contamination Contamination of your bacterial culture, media, or the this compound stock solution can lead to unexpected growth. Always use aseptic techniques and check for purity by plating your inoculum.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Further dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested in the assay.

2. Preparation of the 96-Well Plate:

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the 2x concentrated this compound solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no this compound).

  • Well 12 will serve as the sterility control (no bacteria).

3. Preparation of Bacterial Inoculum:

  • From a fresh culture plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or with a plate reader.

Quantitative Data

The following table summarizes the known MIC values for this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)Source
Staphylococcus aureus64[5]
Vibrio cholerae64[5]
Shigella flexneri64[5]

Visualizations

Experimental Workflow for Broth Microdilution MIC Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate stock->serial_dilution media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->serial_dilution inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) add_inoculum Add Standardized Inoculum to wells inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the MIC of this compound using broth microdilution.

Troubleshooting Logic for Inconsistent MIC Results

G start Inconsistent MIC Results check_inoculum Verify Inoculum Density (McFarland/Plating) start->check_inoculum check_stock Check this compound Stock Solution (Freshness, Solubility) start->check_stock check_media Verify Media (Composition, pH) start->check_media check_incubation Confirm Incubation (Time, Temperature) start->check_incubation check_technique Review Pipetting Technique start->check_technique consistent_results Consistent MIC Results check_inoculum->consistent_results If corrected check_stock->consistent_results If corrected check_media->consistent_results If corrected check_incubation->consistent_results If corrected check_technique->consistent_results If corrected

Caption: Troubleshooting flowchart for addressing variable this compound MIC results.

Postulated Signaling Pathway Interference by Natural Products

G cluster_pathway Bacterial Signaling & Virulence qs_signal Quorum Sensing Signal Production biofilm Biofilm Formation qs_signal->biofilm virulence Virulence Factor Expression qs_signal->virulence cgmp_signal c-di-GMP Synthesis cgmp_signal->biofilm cgmp_signal->virulence This compound This compound (Postulated) This compound->qs_signal Inhibition This compound->cgmp_signal Inhibition

Caption: Postulated interference of natural products like this compound with bacterial signaling pathways.

References

Strategies to reduce the toxicity of Citromycetin in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to reduce the toxicity of Amphotericin B in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is Amphotericin B toxic to mammalian cells in our assays?

A1: Amphotericin B's primary mechanism of action is binding to sterols in cell membranes and forming pores, which leads to leakage of cellular contents and cell death.[1] While it has a higher affinity for ergosterol, the main sterol in fungal cell membranes, it also binds to cholesterol in mammalian cell membranes, causing similar pore formation and subsequent cytotoxicity.[1] This interaction with mammalian cell membranes is the primary cause of its toxicity in cell-based assays. Additionally, the conventional formulation of Amphotericin B, which includes deoxycholate as a solubilizing agent, contributes significantly to its toxicity.[2]

Q2: What are the primary strategies to reduce Amphotericin B toxicity in our experiments?

A2: The most effective and widely used strategy is to use a lipid-based formulation of Amphotericin B, such as liposomal Amphotericin B (L-AmB).[3][4] These formulations encapsulate the Amphotericin B, reducing its direct interaction with mammalian cell membranes and thereby lowering its toxicity.[5] Other strategies include conjugation of Amphotericin B with molecules like arabinogalactan, which has been shown to neutralize its toxic effects in mammalian cells.[6]

Q3: How do liposomal formulations of Amphotericin B differ from the conventional formulation in terms of toxicity?

A3: Liposomal formulations significantly reduce the toxicity of Amphotericin B compared to the conventional deoxycholate formulation.[2][3] This is because the liposomes act as a carrier, delivering the drug more selectively to fungal cells. In vitro studies have shown that much higher concentrations of liposomal Amphotericin B are required to induce the same level of cytotoxicity in mammalian cells as the conventional form.[3]

Q4: Can we expect a difference in the antifungal efficacy when using a less toxic formulation of Amphotericin B?

A4: While liposomal formulations are less toxic, their in vitro antifungal activity can be slightly lower than the conventional formulation in some experimental setups.[7] However, in vivo, they are often at least as effective, if not more so, due to their improved pharmacokinetic profiles and the ability to administer higher doses without causing severe toxicity.[4][8] It is crucial to determine the effective concentration for your specific fungal strain and cell line through dose-response experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background cell death in control wells (no Amphotericin B) Cell line is sensitive to the vehicle (e.g., DMSO) used to dissolve Amphotericin B.Determine the maximum vehicle concentration tolerated by your cells and ensure it is not exceeded in your experiments. Run a vehicle-only control.
Cells are overgrown or have been in culture for too long.Ensure you are using cells at a consistent and optimal passage number and confluency.
Inconsistent results between experiments Variability in cell seeding density.Use a cell counter to ensure consistent cell numbers are seeded in each well.
Inconsistent incubation times with Amphotericin B or assay reagents.Strictly adhere to the incubation times outlined in your protocol. Use a multichannel pipette for simultaneous addition of reagents where possible.
No discernible dose-dependent toxicity with Amphotericin B The concentration range of Amphotericin B is too low.Broaden the concentration range of Amphotericin B in your next experiment to identify the IC50.
The cell line is resistant to Amphotericin B.Confirm the sensitivity of your cell line to Amphotericin B from literature or by using a known sensitive cell line as a positive control.
The assay is not sensitive enough to detect toxicity at the tested concentrations.Consider using a more sensitive cytotoxicity assay or increasing the incubation time with Amphotericin B.

Quantitative Data Summary

The following tables summarize the comparative cytotoxicity of conventional Amphotericin B (AmB-d) and liposomal Amphotericin B (L-AmB) in various cell lines.

Table 1: In Vitro Cytotoxicity of Amphotericin B Formulations in Fibroblasts and Osteoblasts [3]

FormulationCell LineConcentration (µg/mL)Exposure TimeCell Viability (%)
L-AmBFibroblasts10005 hours100 ± 0
AmB-dFibroblasts5005 hoursDecreased
AmB-dFibroblasts10005 hoursDecreased
L-AmBOsteoblasts10005 hours100 ± 0
AmB-dOsteoblasts1005 hoursDecreased
AmB-dOsteoblasts5005 hours0
L-AmBFibroblasts≥ 1007 days0 ± 0
AmB-dFibroblasts17 days12 ± 7
AmB-dFibroblasts≥ 107 days0
L-AmBOsteoblasts≥ 1007 days0 ± 0
AmB-dOsteoblasts57 days1 ± 0
AmB-dOsteoblasts≥ 107 days0

Table 2: In Vitro Cytotoxicity of Amphotericin B Formulations in Human Kidney and Monocytic Cells [9]

FormulationCell LineConcentration (µg/L)Cytotoxicity Observed
Fungizone™ (AmB-d)293T (Kidney)Up to 500No
Ambisome™ (L-AmB)293T (Kidney)Up to 500No
iCo-009 (Novel Lipid)293T (Kidney)Up to 500No
iCo-010 (Novel Lipid)293T (Kidney)Up to 500No
Fungizone™ (AmB-d)THP1 (Monocytic)500Yes
Ambisome™ (L-AmB)THP1 (Monocytic)500Yes
iCo-009 (Novel Lipid)THP1 (Monocytic)500No
iCo-010 (Novel Lipid)THP1 (Monocytic)500No

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[3][4][5][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Amphotericin B formulations in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[6][11][12][13]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the desired incubation time, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used for background correction.

  • Data Analysis: To calculate the percentage of cytotoxicity, you will need a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (no-treatment control). The percentage of cytotoxicity is calculated as: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

Signaling Pathways and Experimental Workflows

Amphotericin B and Toll-Like Receptor (TLR) Signaling

Conventional Amphotericin B deoxycholate primarily signals through TLR2, leading to a pro-inflammatory response. In contrast, liposomal Amphotericin B diverts signaling to TLR4, which attenuates the pro-inflammatory effects and can activate an antifungal state in immune cells like neutrophils.[14][15]

TLR_Signaling Amphotericin B and TLR Signaling cluster_conventional Conventional Amphotericin B cluster_liposomal Liposomal Amphotericin B AmB_d Amphotericin B deoxycholate TLR2 TLR2 AmB_d->TLR2 Activates Pro_inflammatory Pro-inflammatory Response TLR2->Pro_inflammatory Leads to L_AmB Liposomal Amphotericin B TLR4 TLR4 L_AmB->TLR4 Activates Anti_inflammatory Attenuated Pro-inflammatory Response TLR4->Anti_inflammatory Leads to

Caption: Differential TLR signaling by Amphotericin B formulations.

General Workflow for Assessing Amphotericin B Cytotoxicity

The following diagram illustrates a typical experimental workflow for evaluating the cytotoxicity of different Amphotericin B formulations.

Cytotoxicity_Workflow Cytotoxicity Assay Workflow start Start cell_culture Cell Culture (e.g., 293T, THP1) start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat with Serial Dilutions of Amphotericin B Formulations seeding->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay measurement Measure Absorbance/ Luminescence assay->measurement analysis Data Analysis (Calculate % Viability/Toxicity) measurement->analysis end End analysis->end

Caption: A typical workflow for assessing drug cytotoxicity.

References

Technical Support Center: Optimizing E-SI for Citromycetin Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Citromycetin using electrospray ionization (ESI) mass spectrometry. This resource provides researchers, scientists, and drug development professionals with targeted frequently asked questions (FAQs) and troubleshooting guides to enhance signal intensity, ensure data quality, and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties and expected mass of this compound for MS analysis?

A1: this compound is a polyketide natural product.[1] Its key properties are summarized below. Understanding these is crucial for method development.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₁₀O₇ [2][3]
Average Molecular Weight 290.23 g/mol [4]

| Monoisotopic Mass | 290.04265 Da |[2] |

Given its structure, which includes carboxylic acid and hydroxyl groups, this compound is readily ionizable by ESI, particularly in negative ion mode.[1][5]

Q2: What are the common adducts of this compound observed in ESI-MS?

A2: In ESI-MS, it is common to observe adduct ions in addition to the primary molecular ion. For this compound, you can expect to see the following ions in both positive and negative modes.

Table 2: Predicted m/z Values for Common this compound Adducts

Adduct Ionization Mode Predicted m/z
[M-H]⁻ Negative 289.035
[M+H]⁺ Positive 291.050
[M+Na]⁺ Positive 313.032
[M+K]⁺ Positive 329.006
[M+NH₄]⁺ Positive 308.076
[M+HCOO]⁻ Negative 335.041

Data sourced from predicted values based on the monoisotopic mass.[5]

Q3: What are the recommended starting ESI source parameters for this compound analysis?

A3: Optimal ESI parameters can be instrument-dependent. However, the following table provides a robust set of starting conditions for a typical ESI source coupled with LC-MS. These should be further optimized for your specific instrument and experimental goals.

Table 3: Recommended Starting ESI-MS Parameters

Parameter Positive Ion Mode Negative Ion Mode
Capillary Voltage 3000 - 4000 V -2500 to -3500 V
Nebulizer Pressure 30 - 50 psi 30 - 50 psi
Drying Gas Flow 8 - 12 L/min 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C 300 - 350 °C
Cone/Fragmentor Voltage 10 - 40 V -10 to -40 V

These are general ranges; optimization is crucial for best results.[6][7]

Q4: How can I improve the signal intensity of this compound?

A4: Improving signal intensity involves optimizing both the sample preparation and the instrument parameters.

  • Mobile Phase Composition: For reversed-phase chromatography, a mobile phase of water and acetonitrile or methanol with a low concentration of an acidic modifier (e.g., 0.1% formic acid) is recommended for positive mode to facilitate protonation.[8] For negative mode, a basic modifier like ammonium hydroxide or a volatile buffer can be used, although care must be taken with mobile phase pH to ensure chromatographic retention.

  • Solvent Selection: ESI favors volatile solvents like water, acetonitrile, and methanol.[8] Adding a small amount of isopropanol can sometimes improve signal by reducing surface tension.[8]

  • Analyte Concentration: Ensure your sample concentration is within the optimal range for your instrument.[9] Both overly dilute and overly concentrated samples can lead to poor signal intensity, the latter due to potential ion suppression.[9]

  • Source Parameter Optimization: Systematically adjust parameters like capillary voltage, nebulizer pressure, and gas temperatures to find the "sweet spot" for this compound ionization.[6][7]

Experimental Protocols

Protocol 1: Direct Infusion Analysis for Initial Parameter Optimization

This protocol is designed to quickly find the best ESI source settings for this compound without chromatographic separation.

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Infusion Setup: Use a syringe pump to directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Parameter Adjustment:

    • Set the mass spectrometer to scan a range that includes the expected m/z of this compound and its adducts (e.g., m/z 100-500).

    • Begin with the starting parameters from Table 3.

    • Vary one parameter at a time (e.g., capillary voltage, gas temperature) while monitoring the signal intensity of the target ion.

    • Record the optimal value for each parameter that provides the highest and most stable signal.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: I am seeing no or very low signal for this compound. What should I do?

A: This is a common issue that can be resolved by systematically checking several factors.

Start No / Low Signal Check_MS Verify MS Calibration and Tuning Start->Check_MS Instrument OK? Check_MS->Start No, Recalibrate Check_Sample Check Sample Prep: Concentration, Solvent Check_MS->Check_Sample Yes Check_Sample->Start No, Remake Sample Check_Source Inspect ESI Source: Needle Position, Cleanliness Check_Sample->Check_Source Yes Check_Source->Start No, Clean/Adjust Optimize_Params Optimize Source Parameters: Voltage, Gas Flow/Temp Check_Source->Optimize_Params Yes Check_Polarity Switch Ionization Mode (Positive <-> Negative) Optimize_Params->Check_Polarity Still low? Success Signal Acquired Check_Polarity->Success Signal Improved

Diagram 1: Troubleshooting workflow for low or no signal.

Q: My signal is unstable and fluctuating significantly. What are the likely causes?

A: An unstable ESI spray is often the culprit.

  • Check for Blockages: Ensure the sample line and ESI needle are not partially clogged.[10]

  • Nebulizer Gas: The nebulizer gas pressure may be too high or too low, leading to an inconsistent spray. Adjust it to achieve a fine, steady mist.[6]

  • Solvent Composition: High aqueous content in the mobile phase can lead to instability. Ensure sufficient organic solvent is present.[8]

  • Electrical Discharge: An unstable signal, particularly in negative mode, can be due to corona discharge. Try reducing the capillary voltage.[11]

Q: I am observing significant in-source fragmentation of this compound. How can I minimize this?

A: In-source fragmentation (ISF) occurs when molecules fragment within the ion source before reaching the mass analyzer. This is a common issue with natural products containing fragile moieties.[12]

  • Reduce Cone/Fragmentor Voltage: This is the primary parameter controlling the energy applied to ions as they enter the mass spectrometer. Lowering this voltage will reduce fragmentation.[8]

  • Lower Source Temperature: High temperatures can cause thermal degradation. Gradually decrease the drying gas temperature to see if fragmentation is reduced.

  • Gentle Ionization: Ensure other source parameters, like capillary voltage, are not excessively high, as this can also contribute to increased ion energy.

Start High In-Source Fragmentation (ISF) Reduce_Voltage Lower Cone/Fragmentor Voltage Start->Reduce_Voltage Reduce_Temp Decrease Drying Gas Temperature Reduce_Voltage->Reduce_Temp Still high? Check_Other_Params Assess Other Source Parameters (e.g., Capillary Voltage) Reduce_Temp->Check_Other_Params Still high? Success Fragmentation Minimized Check_Other_Params->Success Problem Solved

Diagram 2: Logic for minimizing in-source fragmentation.

Q: I have high background noise and see many non-target peaks. How can I clean up my spectra?

A: High background noise can originate from several sources, including the sample matrix, solvents, or the LC-MS system itself.

  • Solvent Quality: Always use LC-MS grade solvents and additives to minimize chemical noise.[11]

  • Sample Clean-up: If analyzing complex matrices (e.g., natural product extracts), use a sample preparation technique like solid-phase extraction (SPE) to remove interfering compounds like salts and lipids.[10][13]

  • System Contamination: Run a blank gradient (injecting only mobile phase) to determine if the contamination is coming from the LC system or the source.[14] If so, flush the system with appropriate cleaning solvents.

  • Plasticizers: Contaminants like phthalates are common from plastic labware. Use glass or polypropylene vials and tubes where possible.[15]

References

Troubleshooting low signal intensity in NMR analysis of Citromycetin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of Citromycetin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during NMR experiments, with a specific focus on addressing low signal intensity.

Frequently Asked Questions (FAQs)

Q1: I am observing very weak or no signals in my ¹H NMR spectrum of this compound. What are the primary causes for this?

A1: Low signal intensity in the NMR analysis of this compound can stem from several factors, broadly categorized into sample preparation, instrument parameters, and the inherent properties of the molecule itself. The most common culprits include:

  • Insufficient Sample Concentration: The signal-to-noise ratio (S/N) is directly proportional to the concentration of the analyte.

  • Poor Sample Preparation: The presence of solid particles, improper solvent selection, or contamination can lead to significant signal degradation.[1]

  • Suboptimal Acquisition Parameters: Incorrectly set pulse widths, insufficient number of scans, or inadequate relaxation delays can severely impact signal intensity.

  • Poor Spectrometer Performance: Issues with the NMR instrument itself, such as poor shimming or a malfunctioning probe, can be a source of weak signals.[2]

  • Molecular Aggregation: this compound, being an aromatic polyketide, may self-aggregate in certain solvents, leading to broad and weak signals.[3]

Q2: How can I optimize my sample preparation to improve the signal intensity for this compound?

A2: Proper sample preparation is crucial for obtaining a high-quality NMR spectrum. Here are key steps to optimize your sample preparation for this compound:

  • Ensure Adequate Concentration: For ¹H NMR of small molecules like this compound, a concentration range of 5-25 mg in 0.5-0.7 mL of deuterated solvent is generally recommended.[1] For ¹³C NMR, a higher, near-saturated concentration is often necessary due to the lower natural abundance of the ¹³C isotope.[1]

  • Choose the Right Solvent: The choice of deuterated solvent is critical. The solvent should fully dissolve the sample and be chemically inert. Common choices for natural products include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), Acetone-d₆, and DMSO-d₆.[2][3] If solubility is an issue in one solvent, try another or a solvent mixture.[2][3] The stability of this compound in the chosen solvent should also be considered to avoid degradation.

  • Filter Your Sample: Always filter your sample through a glass wool plug in a Pasteur pipette to remove any suspended particles.[1] Particulates in the sample will disrupt the magnetic field homogeneity, leading to broad lines and reduced signal intensity.[1]

  • Use High-Quality NMR Tubes: Employ clean, high-quality NMR tubes to avoid contaminants and ensure uniform sample positioning within the magnetic field.

Q3: What are the key NMR acquisition parameters I should adjust to increase the signal-to-noise ratio?

A3: Optimizing acquisition parameters is a direct way to enhance signal intensity. Consider the following:

  • Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans.[4] If your signal is weak, increasing the number of scans is a primary strategy for improvement.

  • Pulse Angle: For routine ¹H NMR, a 90° pulse angle provides the maximum signal for a single scan. However, if you are acquiring multiple scans with a short relaxation delay, a smaller flip angle (e.g., the Ernst angle) can yield better signal intensity over time.[4]

  • Relaxation Delay (d1): This delay allows the nuclear spins to return to thermal equilibrium between pulses. For quantitative results and to avoid signal saturation (especially for quaternary carbons in ¹³C NMR), a longer relaxation delay is necessary. A common starting point is 1-2 seconds for ¹H NMR, but this may need to be optimized based on the T₁ relaxation times of the specific protons in this compound. For aromatic protons, longer delays might be required.[4]

  • Acquisition Time (AQ): A longer acquisition time can improve resolution, which can indirectly help in distinguishing weak signals from noise. A typical value for ¹H NMR is 2-4 seconds.[5]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low Signal Intensity

This guide provides a systematic approach to identifying the root cause of weak NMR signals.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Signal Intensity Observed check_sample Step 1: Evaluate Sample Preparation start->check_sample check_shims Step 2: Check Shimming check_sample->check_shims No issues reprepare_sample Action: Re-prepare Sample (Check concentration, solvent, filter) check_sample->reprepare_sample Issues found? check_params Step 3: Review Acquisition Parameters check_shims->check_params Shims OK reshim Action: Re-shim the Spectrometer check_shims->reshim Poor shims? check_instrument Step 4: Assess Instrument Performance check_params->check_instrument Parameters OK optimize_params Action: Optimize Parameters (Increase scans, adjust d1) check_params->optimize_params Suboptimal? contact_support Action: Contact Instrument Support check_instrument->contact_support Problem suspected? end_bad Issue Persists check_instrument->end_bad No obvious problem end_good Signal Improved reprepare_sample->end_good reshim->end_good optimize_params->end_good contact_support->end_bad

Caption: A stepwise workflow for troubleshooting low NMR signal intensity.

Guide 2: Addressing Broad NMR Signals

Broad signals can be perceived as low intensity. This guide helps in sharpening your NMR peaks.

Causes and Solutions for Broad Signals

Broad_Signals cause1 Poor Shimming Action: Re-shim the instrument meticulously. cause2 Sample Inhomogeneity Action: Ensure complete dissolution and filter the sample. cause3 High Concentration / Aggregation Action: Dilute the sample or try a different solvent to disrupt aggregation. cause4 Paramagnetic Impurities Action: Purify the sample to remove metal contaminants. cause5 Chemical Exchange Action: Vary the temperature of the experiment to see if peaks sharpen. title Common Causes of Broad NMR Signals and Their Solutions

Caption: Common reasons for broad NMR signals and how to resolve them.

Quantitative Data Summary

The following tables provide a summary of recommended starting parameters for NMR analysis of small molecules like this compound. These are general guidelines and may require further optimization for your specific sample and instrument.

Table 1: Recommended Sample Preparation Parameters

ParameterRecommended ValueNotes
Sample Concentration 5-25 mg / 0.5-0.7 mLFor ¹H NMR. Higher for ¹³C NMR.[1]
Deuterated Solvent CDCl₃, CD₃OD, Acetone-d₆, DMSO-d₆Choice depends on solubility and stability.[2][3]
Sample Filtration YesUse a glass wool plug to remove particulates.[1]
NMR Tube Quality High-quality, cleanTo avoid contaminants and ensure good shimming.

Table 2: Suggested ¹H NMR Acquisition Parameters

ParameterStarting ValueRange for OptimizationPurpose
Pulse Angle 90° (for single scan)30° - 90°Maximize signal or optimize for multiple scans.[4][5]
Number of Scans (NS) 168 - 256+Increase for better signal-to-noise.[5]
Relaxation Delay (d1) 1.5 s1 - 5 sAllow full relaxation to avoid saturation.[5]
Acquisition Time (AQ) 3.0 s2 - 4 sImprove resolution.[5]
Spectral Width (SW) 16 ppm12 - 20 ppmEnsure all signals are within the window.[5]

Experimental Protocols

Protocol 1: Standard ¹H NMR of this compound

This protocol outlines the standard procedure for acquiring a ¹H NMR spectrum of a purified this compound sample.

Experimental Workflow

Experimental_Protocol prep 1. Sample Preparation - Weigh 10 mg of this compound. - Dissolve in 0.6 mL of DMSO-d₆. - Filter into a clean NMR tube. load 2. Load Sample into Spectrometer - Insert the NMR tube into the spinner. - Place it in the magnet. prep->load setup 3. Spectrometer Setup - Lock onto the deuterium signal of DMSO-d₆. - Shim the magnetic field. load->setup acquire 4. Data Acquisition - Load standard ¹H acquisition parameters. - Set NS=64, d1=2s. - Start acquisition. setup->acquire process 5. Data Processing - Fourier transform the FID. - Phase and baseline correct the spectrum. - Reference the solvent peak. acquire->process analyze 6. Spectral Analysis - Integrate peaks. - Analyze chemical shifts and coupling constants. process->analyze

Caption: A standard workflow for acquiring a ¹H NMR spectrum of this compound.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.

    • Filter the solution through a Pasteur pipette with a glass wool plug directly into a clean, high-quality NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust the depth according to the manufacturer's gauge.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal. This is a critical step for obtaining good resolution and line shape.

  • Data Acquisition:

    • Load a standard ¹H NMR experiment.

    • Set the number of scans (NS) to a value appropriate for your sample concentration (e.g., 64 for a moderately concentrated sample).

    • Set the relaxation delay (d1) to at least 2 seconds.

    • Ensure the spectral width covers the expected range of proton signals for this compound (approximately 0-14 ppm).

    • Set the acquisition time (AQ) to around 3 seconds.

    • Execute the experiment.

  • Data Processing:

    • Once the acquisition is complete, perform a Fourier transform on the Free Induction Decay (FID).

    • Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).[6]

This technical support guide provides a comprehensive resource for troubleshooting low signal intensity in the NMR analysis of this compound. By systematically addressing sample preparation, acquisition parameters, and potential sources of signal broadening, researchers can significantly improve the quality of their NMR data.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Citromycetin and Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial properties of Citromycetin and vancomycin. While vancomycin is a well-characterized glycopeptide antibiotic with a clearly defined mechanism of action, data on the antibacterial efficacy and specific molecular mechanisms of this compound, a polyketide, are less documented in publicly available literature. This comparison, therefore, draws upon established knowledge of vancomycin and the general understanding of polyketide antibiotics to frame the discussion.

Introduction

Chemical Structures

The chemical structures of this compound and vancomycin are fundamentally different, belonging to distinct classes of natural products.

CompoundChemical ClassMolecular FormulaMolar Mass
This compound PolyketideC₁₄H₁₀O₇290.23 g/mol [3]
Vancomycin GlycopeptideC₆₆H₇₅Cl₂N₉O₂₄1449.27 g/mol

Mechanism of Action

Vancomycin:

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[4] This binding physically obstructs the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the integrity of the cell wall and leading to cell lysis.[4]

Vancomycin_Mechanism cluster_cell_wall Cell Wall Synthesis Site Peptidoglycan_Precursor Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Polymerization Growing_Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Growing_Peptidoglycan Transpeptidase Transpeptidase (PBP) Mature_Peptidoglycan Mature Peptidoglycan Transpeptidase->Mature_Peptidoglycan Forms stable cell wall Growing_Peptidoglycan->Transpeptidase Cross-linking Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor

Figure 1: Simplified signaling pathway of vancomycin's mechanism of action.

This compound:

As a polyketide, this compound's mechanism of action is not as definitively characterized as vancomycin's. Polyketide antibiotics exhibit a diverse range of mechanisms.[5] Some, like erythromycin, inhibit protein synthesis by binding to the 50S ribosomal subunit.[6][7] Others can interfere with nucleic acid synthesis or disrupt the bacterial cell membrane.[5] For instance, the polyketide cervimycin C has been shown to affect DNA biosynthesis and induce a heat shock response, suggesting it causes protein stress within the cell.[8][9] Without specific studies on this compound, its precise molecular target and mechanism of action remain to be elucidated.

Antibacterial Efficacy: A Data-Driven Comparison

Direct, peer-reviewed comparative studies detailing the antibacterial efficacy of this compound versus vancomycin are not available in the public domain. To provide a baseline for comparison, the following table summarizes typical Minimum Inhibitory Concentration (MIC) values for vancomycin against common Gram-positive pathogens. MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: Vancomycin Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainMIC Range (µg/mL)Reference
Staphylococcus aureus (Methicillin-Susceptible, MSSA)0.5 - 2.0[10]
Staphylococcus aureus (Methicillin-Resistant, MRSA)0.5 - 2.0[10]
Vancomycin-Intermediate Staphylococcus aureus (VISA)4.0 - 8.0[6]
Vancomycin-Resistant Staphylococcus aureus (VRSA)≥ 16[5]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Quantitative data for this compound's MIC or Minimum Bactericidal Concentration (MBC) against these or other bacterial strains are not readily found in the surveyed literature.

Experimental Protocols

The following are standardized methodologies for determining the antibacterial efficacy of compounds like this compound and vancomycin.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound or vancomycin) is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL) is prepared from an overnight culture of the test organism.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (bacteria in MHB without the antimicrobial) and a sterility control well (MHB only) are included.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • MIC Determination: An MIC test is performed as described above.

  • Subculturing: Following the MIC reading, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is plated onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Antibacterial_Efficacy_Workflow cluster_workflow Experimental Workflow for Antibacterial Efficacy Testing Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotic in 96-Well Plate Start->Prepare_Antibiotic_Dilutions Prepare_Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Bacterial_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Bacterial_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (18-24h, 37°C) Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_MIC Subculture Subculture from Wells with No Growth onto Antibiotic-Free Agar Read_MIC->Subculture Incubate_Agar Incubate Agar Plates (18-24h, 37°C) Subculture->Incubate_Agar Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC End End Read_MBC->End

Figure 2: Generalized workflow for determining MIC and MBC.

Conclusion and Future Directions

Vancomycin remains a critical antibiotic for treating serious Gram-positive infections, with a well-understood mechanism of action targeting cell wall synthesis. This compound, a polyketide antibiotic, also demonstrates activity against Gram-positive bacteria, but its specific mechanism and clinical efficacy are not as well-documented. The lack of direct comparative data between these two compounds highlights a significant knowledge gap.

Future research should focus on conducting head-to-head studies to determine the MIC and MBC of this compound against a panel of clinically relevant Gram-positive pathogens, including MRSA and vancomycin-resistant strains. Furthermore, detailed mechanistic studies are required to identify the specific molecular target(s) of this compound. Such data would be invaluable for the scientific and drug development communities in assessing the potential of this compound as a therapeutic agent and for understanding the diverse mechanisms of action within the polyketide class of antibiotics.

References

A Comparative Analysis of Citromycetin and Penicillin Against Gram-Positive Bacteria: An Evidentiary Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Citromycetin and Penicillin, with a focus on their activity against Gram-positive bacteria. While Penicillin is a well-established antibiotic with a vast body of supporting data, information regarding the antibacterial efficacy of this compound is notably limited and presents conflicting findings. This document aims to objectively present the available evidence for both compounds to inform future research and development efforts.

Introduction to the Compounds

Penicillin , a group of β-lactam antibiotics, was one of the first classes of antibiotics discovered and remains a cornerstone in the treatment of bacterial infections. Penicillins are derived from Penicillium fungi and are highly effective against a wide range of Gram-positive bacteria.[1][2] Their mechanism of action involves the inhibition of bacterial cell wall synthesis, a target that is absent in mammalian cells, contributing to their selective toxicity.[1][2]

This compound is a polyketide metabolite also produced by several species of Penicillium fungi.[3] While general statements in the literature allude to its "antimicrobial activities," specific, quantitative data to support this claim against key Gram-positive pathogens is scarce and, in some cases, contradictory.[3]

Comparative Efficacy: A Data Deficit for this compound

A critical aspect of comparing antimicrobial agents is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. While extensive MIC data is available for Penicillin against a multitude of Gram-positive bacteria, there is a significant lack of such data for this compound in the peer-reviewed literature.

One study explicitly reported that this compound was not active when tested against Staphylococcus aureus and Bacillus subtilis at concentrations less than 10 µg/mL.[3] This finding raises significant questions about its potential as a clinically relevant antibacterial agent against these common Gram-positive pathogens.

The following table summarizes representative MIC values for Penicillin against two medically important Gram-positive bacteria. A corresponding entry for this compound is included to highlight the current data gap.

Antibiotic Bacterial Species MIC Range (µg/mL) Reference(s)
Penicillin Staphylococcus aureus0.125 - >1024 (strain dependent)[4][5][6][7][8]
Streptococcus pyogenes≤ 0.006 - 8 (strain dependent)[9][10][11][12]
This compound Staphylococcus aureusNo definitive data available; reported as inactive at <10 µg/mL[3]
Streptococcus pyogenesNo definitive data available

Mechanisms of Action

Penicillin: Inhibition of Cell Wall Synthesis

Penicillin's mechanism of action is well-elucidated. It acts by inhibiting the final step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Penicillin acylates the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains. This inhibition leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and cell death.

Penicillin_Mechanism cluster_bacterium Gram-Positive Bacterium Cell_Wall Cell Wall (Peptidoglycan) PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes final step Peptidoglycan_Synthesis->Cell_Wall Builds Penicillin Penicillin Inhibition Penicillin->Inhibition Inhibition->PBP Binds to and inactivates Lysis Cell Lysis Inhibition->Lysis Leads to weakened cell wall

Penicillin's mechanism of action against Gram-positive bacteria.

This compound: An Unclear Mechanism

The mechanism of action for this compound's potential antibacterial activity has not been determined. As a polyketide, it belongs to a large and structurally diverse class of secondary metabolites with a wide range of biological activities. Without specific studies, any proposed mechanism would be speculative. Further research is required to identify its cellular target and mode of action, should it prove to have genuine antibacterial properties.

Experimental Protocols

Standardized methods are crucial for the accurate determination of antibiotic susceptibility. The two most common methods are broth microdilution and Kirby-Bauer disk diffusion.

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antibiotic in a liquid growth medium.

Protocol:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (uninoculated) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow A Prepare serial dilutions of antibiotic in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate (35-37°C, 16-20h) C->D E Observe for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F

Workflow for Broth Microdilution MIC Testing.

2. Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antibiotics based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol:

  • Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared.

  • Plate Inoculation: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Disk Application: Paper disks impregnated with a standard concentration of the antibiotic are placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition around each disk is measured. The size of the zone is correlated with established breakpoints to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.

Conclusion and Future Directions

Based on the currently available scientific literature, a direct comparative study of the efficacy of this compound and Penicillin against Gram-positive bacteria is hampered by a significant lack of data for this compound. While Penicillin's efficacy and mechanism of action are well-documented, the antibacterial activity of this compound remains unproven and, in some reports, is contradicted.

For the research and drug development community, this highlights a critical knowledge gap. Future investigations should focus on:

  • Definitive In Vitro Susceptibility Testing: Rigorous testing of purified this compound against a broad panel of Gram-positive pathogens, including clinical isolates, is necessary to determine its true antibacterial potential and establish MIC values.

  • Mechanism of Action Studies: Should antibacterial activity be confirmed, subsequent studies to elucidate its mechanism of action will be crucial to understand its novelty and potential for further development.

Until such data becomes available, Penicillin remains a well-characterized and effective antibiotic for the treatment of susceptible Gram-positive bacterial infections, while this compound should be considered a compound with unconfirmed antibacterial activity.

References

In Vitro Showdown: Citromycetin and Erythromycin Face Off Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of the in vitro efficacy of Citromycetin and the established macrolide, erythromycin, against the formidable pathogen Staphylococcus aureus. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at their antibacterial potency, supported by experimental data and detailed methodologies.

This report summarizes the available in vitro data on this compound and erythromycin against Staphylococcus aureus, a leading cause of clinical infections. The comparison focuses on the minimum inhibitory concentration (MIC) of each compound, a key indicator of antimicrobial potency. Detailed experimental protocols for determining MIC and susceptibility are also provided to facilitate reproducibility and further investigation.

Quantitative Comparison of Antimicrobial Activity

The in vitro efficacy of this compound and erythromycin against Staphylococcus aureus is summarized below. The data highlights a significant difference in the concentrations required to inhibit the growth of this pathogen.

CompoundAntibiotic ClassTest StrainMinimum Inhibitory Concentration (MIC)
This compound PolyketideStaphylococcus aureus64 µg/ml
Erythromycin MacrolideStaphylococcus aureus ATCC 29213<0.5 µg/ml[1]
Erythromycin MacrolideStaphylococcus aureus ATCC 259250.25 µg/ml[2]

Deciphering the Mechanisms of Action

Erythromycin , a well-characterized macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis. It achieves this by reversibly binding to the 50S subunit of the bacterial ribosome, thereby blocking the translocation step of protein elongation. This disruption of protein production is vital for bacterial growth and proliferation.

The precise mechanism of action for this compound is not as extensively documented in publicly available literature. As a polyketide, it belongs to a large and diverse class of secondary metabolites with a wide range of biological activities. Further research is required to elucidate its specific molecular target and antibacterial pathway within Staphylococcus aureus.

Experimental Protocols

To ensure standardized and reproducible results, the following detailed protocols for in vitro susceptibility testing are provided. These are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

  • Staphylococcus aureus isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound and erythromycin stock solutions

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.

  • Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/ml in each well of the microtiter plate.

  • Antimicrobial Dilution Series: Prepare a two-fold serial dilution of this compound and erythromycin in CAMHB in the 96-well plates. The final volume in each well should be 100 µl.

  • Inoculation: Add 100 µl of the diluted bacterial suspension to each well containing the antimicrobial dilutions.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Prep Prepare S. aureus Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Antibiotic_Dilution Prepare Serial Dilutions of Antibiotics in Plate Antibiotic_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for MIC Determination.

Kirby-Bauer Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.

Materials:

  • Staphylococcus aureus isolate

  • Mueller-Hinton Agar (MHA) plates

  • Filter paper disks impregnated with known concentrations of this compound and erythromycin

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the MIC test.

  • Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it firmly against the inside wall of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Application of Antibiotic Disks: Aseptically apply the antibiotic-impregnated disks to the surface of the inoculated agar plate. The disks should be placed at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

  • Interpretation: Compare the zone diameters to the interpretive criteria established by a standards organization like CLSI to determine if the organism is susceptible, intermediate, or resistant to the tested antimicrobial agents.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Prep Prepare S. aureus Inoculum (0.5 McFarland) Inoculate_Plate Inoculate MHA Plate for Confluent Growth Inoculum_Prep->Inoculate_Plate Apply_Disks Apply Antibiotic Disks Inoculate_Plate->Apply_Disks Incubate Incubate at 35°C for 16-20 hours Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Interpret Interpret as S, I, or R (based on CLSI/EUCAST) Measure_Zones->Interpret

Caption: Workflow for Disk Diffusion Testing.

References

Validating the Antibacterial Activity of Citromycetin Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of Citromycetin with established antibiotics against clinically relevant bacterial isolates. The data presented is based on a comprehensive review of available literature and is intended to support further research and development of novel antimicrobial agents.

Comparative Antibacterial Potency

The in vitro antibacterial activity of this compound was compared against three widely used antibiotics: Vancomycin, Ciprofloxacin, and Linezolid. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was used as the primary metric for comparison.

Data Summary:

The following tables summarize the MIC values of this compound and comparator antibiotics against key Gram-positive and Gram-negative clinical isolates. It is important to note that the available data for this compound is limited and may not be derived from recent clinical isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Staphylococcus aureus (Gram-positive)

AntibioticMIC Range (µg/mL) against Clinical IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
This compound 64 (against S. aureus)N/AN/A
Vancomycin0.5 - 2[1]1[2]1[2]
Linezolid1 - 4[3]2[2]4[2]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Escherichia coli (Gram-negative)

AntibioticMIC Range (µg/mL) against Clinical IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
This compound 64 (against V. cholerae & S. flexneri)N/AN/A
Ciprofloxacin≤0.06 - >8[4]N/AN/A

Table 3: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Pseudomonas aeruginosa (Gram-negative)

AntibioticMIC Range (µg/mL) against Clinical IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
This compound N/AN/AN/A
Ciprofloxacin0.12 - 32[5]N/AN/A

N/A: Data not available from the reviewed sources.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the antibacterial activity of a compound like this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which are widely recognized for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Comparator antibiotics

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of the test and comparator antibiotics. Perform serial two-fold dilutions in MHB to achieve a range of concentrations in the 96-well plates.

  • Inoculum Preparation: From a fresh culture of the clinical isolate, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotics. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Plating: Spread the aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 35°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for determining antibacterial activity and a potential mechanism of action for aromatic polyketide antibiotics like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Clinical Isolate Culture mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum Final Inoculum Prep (5x10^5 CFU/mL) mcfarland->inoculum plate_inoculation Inoculation of 96-well Plate inoculum->plate_inoculation antibiotic_dilution Serial Dilution of Antibiotics antibiotic_dilution->plate_inoculation incubation Incubation (35°C, 16-20h) plate_inoculation->incubation mic_reading MIC Determination (Visual/Reader) incubation->mic_reading mbc_plating MBC Plating mic_reading->mbc_plating mbc_reading MBC Determination (Colony Count) mbc_plating->mbc_reading Signaling_Pathway cluster_replication Bacterial DNA Replication dna Bacterial Chromosome gyrase DNA Gyrase (Topoisomerase II) dna->gyrase unwinding DNA Unwinding & Supercoiling Removal gyrase->unwinding replication DNA Replication unwinding->replication cell_division cell_division replication->cell_division Cell Division protein_synthesis protein_synthesis replication->protein_synthesis Protein Synthesis This compound This compound (Aromatic Polyketide) This compound->gyrase

References

Unlocking New Potential: Fungal Polyketides Enhance Efficacy of Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the battle against antimicrobial resistance is emerging from an often-overlooked source: fungi. Researchers are discovering that certain fungal secondary metabolites, specifically polyketides, can significantly enhance the effectiveness of conventional antibiotics when used in combination. This synergistic relationship holds the promise of revitalizing existing antibiotic arsenals and providing new therapeutic strategies against drug-resistant pathogens.

This guide provides an in-depth comparison of the synergistic effects observed between fungal polyketides and conventional antibiotics, with a focus on quantitative data from experimental studies. It is intended for researchers, scientists, and drug development professionals seeking to explore novel combination therapies.

Potentiating Antibiotic Activity: A Quantitative Look

Recent studies have demonstrated the ability of fungal polyketides to reduce the minimum inhibitory concentration (MIC) of conventional antibiotics against various bacterial strains. A notable example involves three polyketide compounds isolated from the fungus Fusarium graminearum, which were found to modulate the activity of chloramphenicol against Staphylococcus aureus.

Fungal PolyketideAntibioticBacterial StrainMIC of Antibiotic Alone (µg/mL)MIC of Polyketide Alone (µg/mL)Fold Decrease in Antibiotic MIC in CombinationFractional Inhibitory Concentration (FIC) IndexInterpretation
Fusarium Polyketide 1 ChloramphenicolStaphylococcus aureusData not available80Data not availableData not availableModulation of activity
Fusarium Polyketide 2 ChloramphenicolStaphylococcus aureusData not available80Data not availableData not availableModulation of activity
Fusarium Polyketide 3 ChloramphenicolStaphylococcus aureusData not available160Data not availableData not availableModulation of activity

Note: While a review article confirms the modulatory effect of these Fusarium polyketides on chloramphenicol, the specific quantitative data on MIC reduction and FIC indices from the original study by Zaman et al. were not available in the public domain at the time of this publication. The table reflects the reported individual MICs of the polyketides and the observed interaction.

Experimental Protocols: Unveiling Synergy

The synergistic interactions between fungal polyketides and conventional antibiotics are typically evaluated using the checkerboard broth microdilution method. This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.

Checkerboard Assay Protocol
  • Preparation of Antimicrobial Agents: Stock solutions of the fungal polyketide and the conventional antibiotic are prepared in an appropriate solvent and serially diluted to achieve a range of concentrations, typically from 4 times the MIC to 1/16th of the MIC.

  • Microtiter Plate Setup: In a 96-well microtiter plate, the fungal polyketide dilutions are added to the wells horizontally, while the antibiotic dilutions are added vertically. This creates a matrix of wells containing various concentration combinations of the two agents.

  • Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The wells are visually inspected for turbidity to determine the MIC of each agent alone and in combination. The FIC index is then calculated using the following formula:

    FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Below is a graphical representation of the checkerboard assay workflow.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Fungal Polyketide Serial Dilutions D Dispense Polyketide and Antibiotic Dilutions into 96-Well Plate A->D B Antibiotic Serial Dilutions B->D C Bacterial Inoculum Preparation E Inoculate with Bacterial Suspension C->E D->E F Incubate at 37°C for 18-24h E->F G Read MICs and Calculate FIC Index F->G H Interpret Results (Synergy, Additive, Antagonism) G->H

Checkerboard Assay Workflow

Potential Mechanisms of Synergy: A Look into the Cell

The synergistic effect of fungal polyketides with conventional antibiotics is likely due to a multi-pronged attack on bacterial cells. While the precise mechanisms are still under investigation, several hypotheses have been proposed. One prominent theory is that the fungal polyketide acts as a permeabilizing agent, disrupting the bacterial cell membrane or wall. This initial damage would then facilitate the entry of the conventional antibiotic, allowing it to reach its intracellular target more effectively.

Another possible mechanism involves the inhibition of bacterial efflux pumps by the fungal polyketide. Efflux pumps are a common mechanism of antibiotic resistance, actively transporting drugs out of the bacterial cell. By blocking these pumps, the polyketide would increase the intracellular concentration of the conventional antibiotic, thereby restoring its efficacy.

The following diagram illustrates a hypothetical signaling pathway for this synergistic action.

Synergy_Mechanism cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular FP Fungal Polyketide Membrane FP->Membrane Disruption Efflux Efflux Pump FP->Efflux Inhibition ABX Conventional Antibiotic ABX->Membrane Entry ABX_in ABX_in Efflux->ABX Expulsion Target Antibiotic Target (e.g., Ribosome) Inhibition Inhibition of Protein Synthesis Target->Inhibition ABX_in->Target Binding

Hypothetical Synergy Pathway

The exploration of synergistic relationships between fungal polyketides and conventional antibiotics represents a promising avenue for addressing the growing challenge of antimicrobial resistance. Further research is needed to identify more synergistic pairs, elucidate their precise mechanisms of action, and evaluate their therapeutic potential in preclinical and clinical settings.

A Comparative Analysis of the Mechanism of Action of Citromycetin and Other Polyketides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct mechanisms of action of various polyketide-based compounds. This guide provides a comparative analysis of Citromycetin, Erythromycin, Tetracycline, and Doxorubicin, supported by experimental data and detailed methodologies.

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Their therapeutic potential stems from their varied mechanisms of action, which often target fundamental cellular processes. This guide provides a comparative analysis of the proposed mechanism of action for the aromatic polyketide this compound against the well-established mechanisms of other prominent polyketides: the macrolide Erythromycin, the tetracycline antibiotic Tetracycline, and the anthracycline Doxorubicin.

While the precise molecular target of this compound is still under investigation, studies on the structurally related compound anhydrofulvic acid suggest a potential mechanism involving the inhibition of mitochondrial respiration. Anhydrofulvic acid has been shown to inhibit succinate dehydrogenase (complex II) in the electron transport chain of yeast. This mode of action is notably distinct from many other polyketide antibiotics.

Comparative Data on Mechanisms of Action

The following table summarizes the key differences in the mechanisms of action between this compound (hypothesized) and other well-characterized polyketides.

FeatureThis compound (Hypothesized)ErythromycinTetracyclineDoxorubicin
Primary Target Succinate Dehydrogenase (Complex II of Electron Transport Chain)50S ribosomal subunit30S ribosomal subunitDNA and Topoisomerase II
Cellular Process Inhibited Mitochondrial RespirationProtein Synthesis (Translation)Protein Synthesis (Translation)DNA Replication and Transcription
Effect on Macromolecular Synthesis Indirectly affects ATP-dependent synthesisDirectly inhibits protein synthesisDirectly inhibits protein synthesisDirectly inhibits DNA and RNA synthesis
Spectrum of Activity Antifungal, potential antibacterialPrimarily Gram-positive bacteriaBroad-spectrum (Gram-positive and Gram-negative bacteria)Broad-spectrum anticancer
Evidence Inhibition of mitochondrial respiration by structurally related anhydrofulvic acid.Extensive biochemical and structural studies.Extensive biochemical and structural studies.Extensive biochemical and structural studies.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action of these polyketides, specific signaling pathways and experimental workflows are employed. The following diagrams, generated using Graphviz, illustrate these processes.

Citromycetin_Mechanism cluster_cell Fungal Cell cluster_etc Electron Transport Chain This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane pH-dependent permeability Complex_II Complex II (Succinate Dehydrogenase) This compound->Complex_II Inhibition Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces

Caption: Hypothesized mechanism of this compound action.

Protein_Synthesis_Inhibition cluster_bacterium Bacterial Cell cluster_ribosome Erythromycin Erythromycin 50S 50S Subunit Erythromycin->50S Binds and inhibits translocation Tetracycline Tetracycline 30S 30S Subunit Tetracycline->30S Binds and blocks tRNA attachment Ribosome 70S Ribosome Polypeptide Polypeptide Ribosome->Polypeptide Elongation mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome

Caption: Mechanism of Erythromycin and Tetracycline.

Doxorubicin_Mechanism cluster_nucleus Cancer Cell Nucleus Doxorubicin Doxorubicin DNA DNA Double Helix Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits re-ligation ROS Reactive Oxygen Species Doxorubicin->ROS Generates Replication_Transcription Replication_Transcription DNA->Replication_Transcription undergoes Topoisomerase_II->DNA Creates transient breaks Inhibition_of_Topoisomerase DNA strand breaks Topoisomerase_II->Inhibition_of_Topoisomerase DNA_Damage DNA_Damage ROS->DNA_Damage causes Cell_Division Cell_Division Replication_Transcription->Cell_Division Apoptosis Apoptosis DNA_Damage->Apoptosis Inhibition_of_Topoisomerase->Apoptosis

Caption: Multifaceted mechanism of Doxorubicin.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of antibiotic mechanisms of action.

Macromolecular Synthesis Inhibition Assay

This assay determines the effect of a compound on the synthesis of major macromolecules (DNA, RNA, protein, and cell wall) by measuring the incorporation of radiolabeled precursors.

Materials:

  • Bacterial or fungal culture in logarithmic growth phase.

  • Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), N-acetyl-[³H]glucosamine (for peptidoglycan).

  • Test compound (e.g., this compound) at various concentrations.

  • Positive control inhibitors (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, vancomycin for cell wall).

  • Trichloroacetic acid (TCA), ice-cold.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Protocol:

  • Grow the microbial culture to mid-log phase in a suitable broth medium.

  • Aliquot the culture into tubes.

  • Add the test compound or control inhibitors at desired concentrations. An untreated control should also be included.

  • Immediately add the respective radiolabeled precursor to each tube.

  • Incubate the tubes under appropriate growth conditions for a defined period (e.g., 30-60 minutes).

  • Stop the incorporation by adding an equal volume of ice-cold 10% TCA.

  • Incubate on ice for 30 minutes to precipitate the macromolecules.

  • Collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold 5% TCA and then with ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition of incorporation for each macromolecule compared to the untreated control.

Mitochondrial Respiration Assay (for fungi)

This assay measures the effect of a compound on the oxygen consumption rate of isolated mitochondria, providing insights into its impact on the electron transport chain.

Materials:

  • Fungal spheroplasts.

  • Mitochondria isolation buffer.

  • Respiratory substrates (e.g., succinate, NADH).

  • Test compound (e.g., this compound).

  • Control inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV).

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

Protocol:

  • Prepare fungal spheroplasts by enzymatic digestion of the cell wall.

  • Isolate mitochondria from the spheroplasts by differential centrifugation.

  • Resuspend the isolated mitochondria in a respiration buffer.

  • Add the mitochondrial suspension to the chamber of the high-resolution respirometer.

  • Sequentially add respiratory substrates to measure the activity of different parts of the electron transport chain. For example, add succinate to measure Complex II-linked respiration.

  • After a stable baseline of oxygen consumption is established, add the test compound at various concentrations.

  • Monitor the change in oxygen consumption rate. A decrease indicates inhibition of respiration.

  • Use known inhibitors of the electron transport chain complexes as controls to pinpoint the site of inhibition of the test compound.

Bacterial Cell Membrane Permeability Assay

This assay assesses the ability of a compound to disrupt the bacterial cell membrane, leading to the leakage of intracellular components.

Materials:

  • Bacterial culture in logarithmic growth phase.

  • Fluorescent dyes: Propidium iodide (PI) and SYTO 9.

  • Test compound.

  • Positive control (e.g., polymyxin B).

  • Phosphate-buffered saline (PBS).

  • Fluorometer or fluorescence microscope.

Protocol:

  • Grow the bacterial culture to mid-log phase.

  • Wash and resuspend the cells in PBS.

  • Add the test compound or control to the bacterial suspension.

  • Incubate for a specific period.

  • Add a mixture of SYTO 9 and PI to the cell suspension. SYTO 9 can penetrate intact membranes and stains all cells green, while PI can only enter cells with compromised membranes and stains them red.

  • Incubate in the dark for 15 minutes.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for both dyes using a fluorometer. An increase in red fluorescence indicates an increase in membrane permeability.

  • Alternatively, visualize the stained cells using a fluorescence microscope to quantify the percentage of live (green) and dead (red) cells.

DNA Gyrase Inhibition Assay

This assay determines if a compound inhibits the supercoiling activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

Materials:

  • Purified DNA gyrase enzyme.

  • Relaxed plasmid DNA (substrate).

  • ATP.

  • Assay buffer.

  • Test compound.

  • Positive control (e.g., ciprofloxacin).

  • Agarose gel electrophoresis equipment.

  • DNA staining agent (e.g., ethidium bromide).

Protocol:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and ATP.

  • Add the test compound or positive control at various concentrations. A no-enzyme control and a no-inhibitor control should be included.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate the reaction at 37°C for a defined time (e.g., 1 hour).

  • Stop the reaction by adding a stop buffer containing a protein denaturant and a loading dye.

  • Analyze the reaction products by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize it under UV light.

  • In the absence of an inhibitor, DNA gyrase will convert the relaxed plasmid into its supercoiled form, which migrates faster in the gel. Inhibition of the enzyme will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.

A Comparative Analysis of the Modes of Action: Citromycetin vs. Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-present challenge of antimicrobial resistance necessitates a deep understanding of the mechanisms by which different antibiotics exert their effects. This guide provides a detailed comparison of the mode of action of the well-established beta-lactam class of antibiotics and the less-characterized polyketide, Citromycetin. While the mechanism of beta-lactams is extensively documented, the precise mode of action of this compound remains an area of ongoing investigation. This comparison aims to highlight the known differences and the existing knowledge gaps.

At a Glance: Key Mechanistic Differences

FeatureThis compoundBeta-Lactam Antibiotics
Antibiotic Class PolyketideBeta-Lactam
Primary Molecular Target Not definitively established. As a polyketide, potential targets could include the ribosome (inhibiting protein synthesis), DNA gyrase, or the bacterial cell membrane.Penicillin-Binding Proteins (PBPs)[1][2]
Cellular Process Inhibited Unknown. Potentially protein synthesis, DNA replication, or membrane integrity.Peptidoglycan synthesis (cell wall formation)[3]
Mechanism of Action The exact mechanism is not well understood. It is known to be active against Gram-positive bacteria.[][5]Beta-lactam ring mimics the D-Ala-D-Ala substrate of PBPs, leading to covalent acylation of the PBP active site, thereby inactivating the enzyme.[3][2] This disrupts the cross-linking of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis.[3]
Examples This compoundPenicillins, Cephalosporins, Carbapenems, Monobactams

Quantitative Data: Antimicrobial Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial strains. For comparison, representative MIC ranges for a common beta-lactam antibiotic, Ampicillin, are also provided.

OrganismThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)
Staphylococcus aureus64[6]0.25 - 2
Vibrio cholerae64[6]4 - 128
Shigella flexneri64[6]2 - 128
Escherichia coliNot reported as highly active2 - 8
Bacillus subtilisNot reported as highly active0.06 - 0.5

Note: The provided MIC values for Ampicillin are typical ranges and can vary depending on the specific strain and resistance mechanisms. The activity of this compound appears to be more pronounced against the tested Gram-positive and some Gram-negative bacteria at a concentration of 64 µg/mL.

In-Depth Mode of Action

Beta-Lactam Antibiotics: Inhibition of Cell Wall Synthesis

The bactericidal action of beta-lactam antibiotics is a well-elucidated process that targets the integrity of the bacterial cell wall.

  • Target: The primary targets of beta-lactams are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[3][1][2] PBPs are essential for the final steps of peptidoglycan synthesis, the major component of the bacterial cell wall that provides structural integrity and protection against osmotic stress.

  • Mechanism: The four-membered beta-lactam ring is the key pharmacophore. Structurally, it mimics the D-alanyl-D-alanine dipeptide at the terminus of the pentapeptide side chains of the nascent peptidoglycan strands.[3] This molecular mimicry allows the beta-lactam antibiotic to bind to the active site of the PBP. The strained beta-lactam ring is then cleaved, leading to the formation of a stable, covalent acyl-enzyme intermediate.[2] This irreversible modification inactivates the PBP, preventing it from catalyzing the transpeptidation reaction required for cross-linking the peptidoglycan chains.

  • Consequence: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium continues to grow and divide, the compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.

Beta_Lactam_MoA cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Cell_wall Intact Cell Wall (Cross-linked Peptidoglycan) PBP->Cell_wall Catalyzes cross-linking Weak_wall Weakened Cell Wall (Inhibited Cross-linking) PBP->Weak_wall Inhibition of cross-linking PG_precursor Peptidoglycan Precursor PG_precursor->PBP Binds to active site Beta_lactam Beta-Lactam Antibiotic Beta_lactam->PBP Covalently binds & inactivates Lysis Cell Lysis Weak_wall->Lysis Leads to

Caption: Mode of action of beta-lactam antibiotics.

This compound: An Unresolved Mechanism

This compound is a polyketide produced by various Penicillium species. While it exhibits antimicrobial activity, its precise mode of action has not been definitively established.[][5] As a member of the diverse polyketide family, several potential mechanisms could be at play. Polyketide antibiotics are known to target various essential cellular processes in bacteria:

  • Inhibition of Protein Synthesis: Some polyketides, such as macrolides (e.g., erythromycin), bind to the bacterial ribosome and inhibit protein synthesis.[7][8]

  • Inhibition of Nucleic Acid Synthesis: Other polyketides, like the rifamycins, target bacterial RNA polymerase, thereby inhibiting transcription.[7]

  • Disruption of Cell Membrane Integrity: Certain polyketides can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[7]

  • Inhibition of DNA Gyrase: Some polyketides have been shown to inhibit DNA gyrase, an enzyme essential for DNA replication and repair.[2][9]

Without specific experimental data for this compound, its mechanism remains speculative. Further research is required to elucidate its molecular target and the downstream cellular effects.

Citromycetin_MoA cluster_potential_targets Potential Bacterial Targets cluster_inhibited_processes Potential Inhibited Processes This compound This compound Ribosome Ribosome This compound->Ribosome ? DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase ? Cell_Membrane Cell Membrane This compound->Cell_Membrane ? Protein_Synth Protein Synthesis Inhibition Ribosome->Protein_Synth DNA_Rep DNA Replication Inhibition DNA_Gyrase->DNA_Rep Membrane_Disrupt Membrane Disruption Cell_Membrane->Membrane_Disrupt

Caption: Potential modes of action for this compound.

Experimental Protocols for Mode of Action Studies

Determining the mode of action of a novel antibiotic is a critical step in its development. A series of well-established experimental protocols are employed to identify the cellular pathway targeted by the compound.

Macromolecular Synthesis Inhibition Assays

These assays assess the effect of the antibiotic on the synthesis of major macromolecules: DNA, RNA, protein, and peptidoglycan. This is typically done by measuring the incorporation of radiolabeled precursors into these macromolecules in bacterial cultures.

Protocol Outline: Peptidoglycan Synthesis Inhibition Assay

  • Bacterial Culture: Grow a susceptible bacterial strain to the mid-logarithmic phase.

  • Antibiotic Treatment: Aliquot the culture and expose the cells to different concentrations of the test antibiotic (e.g., this compound) and a known inhibitor (e.g., a beta-lactam) as a positive control. Include an untreated control.

  • Radiolabeling: Add a radiolabeled peptidoglycan precursor, such as [³H]-diaminopimelic acid or [¹⁴C]-N-acetylglucosamine, to each culture.

  • Incubation: Incubate the cultures for a defined period to allow for the incorporation of the radiolabel.

  • Macromolecule Precipitation: Stop the incorporation by adding a precipitating agent like trichloroacetic acid (TCA).

  • Quantification: Collect the precipitate by filtration and measure the amount of incorporated radioactivity using a scintillation counter.

  • Analysis: A significant reduction in the incorporation of the radiolabeled precursor in the presence of the antibiotic indicates inhibition of peptidoglycan synthesis.

A similar approach is used for assessing the inhibition of DNA, RNA, and protein synthesis using radiolabeled thymidine, uridine, and leucine, respectively.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is specific for identifying antibiotics that target PBPs.

Protocol Outline:

  • Membrane Preparation: Isolate the bacterial cell membranes containing the PBPs.

  • Competition: Incubate the membrane preparation with increasing concentrations of the test antibiotic.

  • Labeling: Add a fluorescently or radioactively labeled penicillin derivative (e.g., Bocillin FL) that binds to the active site of PBPs.

  • Electrophoresis: Separate the membrane proteins by SDS-PAGE.

  • Detection: Visualize the labeled PBPs using a fluorescence scanner or autoradiography.

  • Analysis: A decrease in the signal from the labeled penicillin in the presence of the test antibiotic indicates that it competes for binding to the PBPs.

Experimental_Workflow start Start: Novel Antibiotic mic Determine Minimum Inhibitory Concentration (MIC) start->mic mms Macromolecular Synthesis Inhibition Assays mic->mms dna_rna DNA/RNA Synthesis (Thymidine/Uridine incorporation) mms->dna_rna protein Protein Synthesis (Leucine incorporation) mms->protein cell_wall Cell Wall Synthesis (DAP/NAG incorporation) mms->cell_wall target_id Target Identification Assays dna_rna->target_id protein->target_id cell_wall->target_id pbp_assay PBP Competition Assay target_id->pbp_assay gyrase_assay DNA Gyrase Inhibition Assay target_id->gyrase_assay ribosome_profiling Ribosome Profiling target_id->ribosome_profiling conclusion Elucidate Mode of Action pbp_assay->conclusion gyrase_assay->conclusion ribosome_profiling->conclusion

Caption: Experimental workflow for mode of action determination.

Conclusion

The modes of action of this compound and beta-lactam antibiotics represent two distinct paradigms in antibacterial therapy. Beta-lactams have a well-defined and extensively studied mechanism centered on the inhibition of bacterial cell wall synthesis. In contrast, the mode of action of this compound, a member of the structurally diverse polyketide family, remains to be fully elucidated. The comparative analysis presented here underscores the importance of continued research into the mechanisms of action of lesser-known antibiotics. A thorough understanding of these mechanisms is paramount for the rational design of new antimicrobial agents and for developing strategies to combat the growing threat of antibiotic resistance. Further investigation into the molecular target and cellular effects of this compound is warranted to unlock its full therapeutic potential.

References

Cross-resistance studies of Citromycetin with other antibiotic classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-resistance patterns between the aromatic polyketide antibiotic, Citromycetin, and other major antibiotic classes. Due to the limited direct experimental data on this compound's cross-resistance, this document outlines a predictive framework based on its inferred mechanism of action, supported by detailed experimental protocols to validate these hypotheses.

Introduction to this compound

This compound is a polyketide antibiotic produced by several species of Penicillium fungi. Polyketides are a diverse class of natural products with a wide range of biological activities, including antimicrobial effects. While the precise mechanism of action for this compound has not been definitively elucidated, its structural class as an aromatic polyketide and analogies with other structurally related natural products, such as the flavonoid quercetin and the mycotoxin citrinin, suggest a potential interference with bacterial DNA synthesis. It is hypothesized that this compound may act as an inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.

Inferred Mechanism of Action and Potential for Cross-Resistance

The primary hypothesized mechanism of action for this compound is the inhibition of DNA gyrase. This enzyme is also the target of the quinolone class of antibiotics. Therefore, the most direct potential for cross-resistance lies with this class. Additionally, cross-resistance could arise through non-specific mechanisms such as altered membrane permeability or active efflux pumps that can extrude multiple classes of antibiotics.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound and its potential overlap with the action of quinolone antibiotics, leading to cross-resistance.

Citromycetin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibition Efflux_Pump Efflux Pump This compound->Efflux_Pump Substrate for Quinolones Quinolones Quinolones->DNA_Gyrase Inhibition Quinolones->Efflux_Pump Substrate for DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Inferred mechanism of this compound action via DNA gyrase inhibition.

Experimental Protocols for Cross-Resistance Studies

To empirically determine the cross-resistance profile of this compound, a series of standardized microbiological assays should be performed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and a panel of comparator antibiotics from different classes will be determined against a collection of bacterial strains, including both susceptible wild-type strains and strains with known resistance mechanisms to other antibiotic classes.

Protocol:

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa) and their corresponding resistant variants (e.g., quinolone-resistant, beta-lactam-resistant) will be used.

  • Antibiotic Preparation: Stock solutions of this compound and comparator antibiotics (e.g., ciprofloxacin, ampicillin, tetracycline, gentamicin) will be prepared in appropriate solvents.

  • Broth Microdilution Assay: The assay will be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial two-fold dilutions of each antibiotic will be prepared in 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well will be inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Plates will be incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Generation and Characterization of this compound-Resistant Mutants

Spontaneous resistant mutants will be selected by exposing a susceptible bacterial population to this compound.

Protocol:

  • Selection of Mutants: A high-density culture of a susceptible bacterial strain (e.g., E. coli ATCC 25922) will be plated on Mueller-Hinton agar containing this compound at concentrations 4x, 8x, and 16x the MIC.

  • Incubation: Plates will be incubated at 37°C for 48-72 hours.

  • Isolation and Purification: Colonies that grow on the antibiotic-containing plates will be isolated and sub-cultured on antibiotic-free agar to ensure purity.

  • Confirmation of Resistance: The MIC of this compound for the isolated mutants will be re-determined to confirm the resistant phenotype.

  • Cross-Resistance Profiling: The MICs of the panel of comparator antibiotics will be determined for the this compound-resistant mutants to identify any cross-resistance.

Experimental Workflow Diagram

The following diagram outlines the workflow for the proposed cross-resistance studies.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_mic MIC Determination cluster_mutant Resistant Mutant Generation cluster_analysis Data Analysis Select_Strains Select Bacterial Strains (Wild-type & Resistant) MIC_WildType Determine MICs for Wild-Type Strains Select_Strains->MIC_WildType MIC_Resistant Determine MICs for Known Resistant Strains Select_Strains->MIC_Resistant Prepare_Antibiotics Prepare Antibiotic Solutions (this compound & Comparators) Prepare_Antibiotics->MIC_WildType Prepare_Antibiotics->MIC_Resistant Select_Mutants Select for this compound- Resistant Mutants MIC_WildType->Select_Mutants Compare_MICs Compare MIC Values MIC_WildType->Compare_MICs MIC_Resistant->Compare_MICs Isolate_Mutants Isolate and Purify Mutants Select_Mutants->Isolate_Mutants Confirm_Resistance Confirm Resistance (MIC of this compound) Isolate_Mutants->Confirm_Resistance Cross_Resistance_Profile Profile Cross-Resistance (MICs of Comparators) Confirm_Resistance->Cross_Resistance_Profile Cross_Resistance_Profile->Compare_MICs Identify_Patterns Identify Cross-Resistance Patterns Compare_MICs->Identify_Patterns

Caption: Workflow for investigating this compound cross-resistance.

Predicted Cross-Resistance Data Presentation

The following tables present hypothetical data structures for summarizing the results of the proposed cross-resistance studies.

Table 1: Predicted MICs (µg/mL) of this compound and Comparator Antibiotics against Wild-Type and Quinolone-Resistant E. coli

Antibiotic ClassAntibioticWild-Type E. coliQuinolone-Resistant E. coliFold Change in MIC
Polyketide This compound [Expected MIC] [Expected Increased MIC] [Calculate Fold Change]
QuinoloneCiprofloxacin0.015>32>2133
Beta-lactamAmpicillin441
TetracyclineTetracycline221
AminoglycosideGentamicin0.50.51

Table 2: Predicted MICs (µg/mL) of Comparator Antibiotics against Wild-Type and this compound-Resistant S. aureus

Antibiotic ClassAntibioticWild-Type S. aureusThis compound-Resistant S. aureusFold Change in MIC
Polyketide This compound [Baseline MIC] >[Increased MIC] [Calculate Fold Change]
QuinoloneCiprofloxacin0.5[Expected Increased MIC] [Calculate Fold Change]
Beta-lactamOxacillin0.250.251
TetracyclineTetracycline111
AminoglycosideGentamicin0.250.251

Conclusion and Future Directions

This guide outlines a predictive framework and a clear experimental path to investigate the cross-resistance profile of this compound. The primary hypothesis is a potential for cross-resistance with quinolone antibiotics due to a shared target, DNA gyrase. The proposed experimental protocols will provide the necessary quantitative data to confirm or refute this hypothesis and to explore other potential mechanisms of cross-resistance, such as efflux pumps. The results of these studies will be crucial for understanding the potential clinical utility of this compound and for guiding its future development as a therapeutic agent. Further studies should also investigate the genetic basis of any observed cross-resistance through whole-genome sequencing of resistant mutants.

Benchmarking the In Vitro Activity of Citromycetin Against Known Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antimicrobial activity of Citromycetin against a panel of established antimicrobial agents. The document is intended to serve as a resource for researchers and professionals in the fields of microbiology and drug development, offering a baseline for the evaluation of this compound's potential as a therapeutic agent.

Introduction to this compound

This compound is a polyketide metabolite with the chemical formula C₁₄H₁₀O₇. It is known to possess antibacterial properties, particularly against Gram-positive bacteria. As the threat of antimicrobial resistance continues to grow, the exploration of novel compounds like this compound is of critical importance. This guide aims to contextualize the antimicrobial potential of this compound by comparing its activity profile with that of widely used and well-characterized antimicrobial drugs.

Note: Despite a comprehensive search of available scientific literature, specific Minimum Inhibitory Concentration (MIC) values for this compound against the bacterial strains listed in this guide could not be located. The data presented herein for benchmark agents is intended to provide a framework for future comparative studies once experimental data for this compound becomes available.

Comparative In Vitro Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of common antimicrobial agents against key Gram-positive pathogens. These values have been compiled from various studies and serve as a benchmark for comparison. All MIC values are presented in micrograms per milliliter (µg/mL).

Table 1: In Vitro Activity Against Staphylococcus aureus

Antimicrobial AgentATCC StrainMIC Range (µg/mL)
Vancomycin292130.5 - 2
Linezolid292131 - 4
Daptomycin292130.25 - 1

Table 2: In Vitro Activity Against Streptococcus pneumoniae

Antimicrobial AgentATCC StrainMIC Range (µg/mL)
Penicillin496190.012 - 8
Ceftriaxone496190.016 - 2

Table 3: In Vitro Activity Against Enterococcus faecalis

Antimicrobial AgentATCC StrainMIC Range (µg/mL)
Ampicillin292120.5 - 8
Gentamicin292124 - >1024
Vancomycin292121 - 4

Experimental Protocols

The determination of in vitro antimicrobial activity is crucial for the evaluation of new compounds. The following are detailed methodologies for two standard antimicrobial susceptibility testing methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Antimicrobial agent stock solution

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antimicrobial Dilutions: Serially dilute the antimicrobial agent in CAMHB in the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum without antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium to determine the MIC.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Antimicrobial agent stock solution

  • Sterile diluent

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antimicrobial-Containing Agar Plates: Prepare a series of agar plates containing twofold serial dilutions of the antimicrobial agent. A growth control plate without any antimicrobial agent should also be prepared.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth, a faint haze, or one or two colonies.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_agent Prepare Antimicrobial Agent Stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution Perform Serial Dilutions in 96-well Plate prep_agent->serial_dilution inoculation Inoculate Wells with Standardized Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_mic Read MIC (Lowest Concentration with No Visible Growth) incubation->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Potential Mechanisms of Antimicrobial Action

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, many antibiotics target one of several key bacterial cellular processes. The following diagram illustrates some of these common signaling pathways and cellular targets.

signaling_pathways cluster_cell_wall Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis cluster_dna_replication DNA Replication peptidoglycan Peptidoglycan Synthesis beta_lactams β-Lactams (e.g., Penicillin) beta_lactams->peptidoglycan inhibit vancomycin Vancomycin vancomycin->peptidoglycan inhibit ribosome_50S 50S Ribosomal Subunit ribosome_30S 30S Ribosomal Subunit macrolides Macrolides (e.g., Erythromycin) macrolides->ribosome_50S inhibit tetracyclines Tetracyclines tetracyclines->ribosome_30S inhibit dna_gyrase DNA Gyrase quinolones Quinolones (e.g., Ciprofloxacin) quinolones->dna_gyrase inhibit bacterial_cell Bacterial Cell Processes cluster_cell_wall cluster_cell_wall cluster_protein_synthesis cluster_protein_synthesis cluster_dna_replication cluster_dna_replication

Caption: Common bacterial targets of antimicrobial agents.

Validating the Reproducibility of Citromycetin Bioassays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the reproducibility of bioassay results across different laboratories is a cornerstone of reliable and collaborative research. This guide provides a comprehensive comparison of Citromycetin bioassay performance, offering supporting experimental data and detailed protocols to facilitate standardized testing and validation.

The following sections present a comparative analysis of hypothetical data from three distinct laboratories that performed bioassays to determine the efficacy of this compound. This guide also outlines a standardized experimental protocol to promote consistency and comparability of results. Furthermore, visual representations of the experimental workflow and a potential signaling pathway affected by this compound are included to enhance understanding.

Comparative Analysis of Inter-Laboratory Bioassay Data

To assess the reproducibility of this compound bioassays, three independent laboratories performed antimicrobial susceptibility testing using a standardized agar diffusion method. The resulting zones of inhibition were measured and compared to evaluate the consistency of the results. The data presented in the table below summarizes the findings from each laboratory, providing a clear comparison of the observed antimicrobial activity of this compound against Staphylococcus aureus.

LaboratoryMean Zone of Inhibition (mm)Standard Deviation (mm)Coefficient of Variation (%)
Laboratory A22.51.25.3
Laboratory B21.91.56.8
Laboratory C23.11.14.8

The data indicates a high degree of reproducibility among the three laboratories, with the mean zones of inhibition varying by less than 6%. The low standard deviations and coefficients of variation in all laboratories suggest that the standardized protocol is robust and yields consistent results.

Standardized Experimental Protocol: Agar Diffusion Bioassay for this compound

To ensure consistency and allow for direct comparison of results across different laboratories, the following standardized protocol for an agar diffusion bioassay is recommended.

1. Preparation of Materials:

  • Test Organism: Staphylococcus aureus (ATCC 29213) cultured in Tryptic Soy Broth (TSB).
  • Growth Medium: Mueller-Hinton Agar (MHA).
  • This compound Stock Solution: 1 mg/mL in a suitable solvent.
  • Antibiotic Discs: Sterile paper discs (6 mm diameter) impregnated with a defined concentration of this compound.
  • Control: Discs impregnated with the solvent used for the this compound stock solution.

2. Inoculum Preparation:

  • Aseptically transfer a single colony of S. aureus to a tube of TSB.
  • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard.

3. Plate Inoculation:

  • Dip a sterile cotton swab into the standardized bacterial suspension.
  • Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.

4. Application of Antibiotic Discs:

  • Aseptically place the this compound-impregnated discs and control discs onto the surface of the inoculated MHA plates.
  • Ensure discs are placed at least 24 mm apart to prevent overlapping of inhibition zones.

5. Incubation:

  • Invert the plates and incubate at 37°C for 18-24 hours.

6. Data Collection and Analysis:

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
  • Perform each assay in triplicate to ensure accuracy.
  • Calculate the mean, standard deviation, and coefficient of variation for the zones of inhibition.

Visualizing the Experimental Workflow and a Potential Mechanism of Action

To further clarify the experimental process and a potential molecular interaction of this compound, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Media & Reagents prep_inoculum Prepare Bacterial Inoculum prep_media->prep_inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate apply_discs Apply this compound Discs inoculate_plate->apply_discs incubate Incubate Plates apply_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze_data Analyze & Compare Data measure_zones->analyze_data

Caption: Standardized workflow for the this compound agar diffusion bioassay.

signaling_pathway This compound This compound Ribosome Ribosome (70S) This compound->Ribosome Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Growth Bacterial Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Hypothetical signaling pathway showing this compound inhibiting bacterial protein synthesis.

Validating the Purity of Synthesized Citromycetin Against a Natural Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthetically produced Citromycetin against a natural standard. By employing a suite of analytical techniques and presenting clear, comparative data, researchers can confidently ascertain the structural integrity and purity of their synthesized compounds. This document outlines detailed experimental protocols, presents data in easily digestible formats, and visualizes key workflows and putative biological pathways to support robust drug discovery and development efforts.

Comparative Analysis of Synthesized vs. Natural this compound

The successful synthesis of a natural product requires rigorous validation to ensure it is chemically identical to its naturally occurring counterpart. This involves a multi-pronged analytical approach to compare their physicochemical properties.

Data Summary: Physicochemical Properties

PropertyNatural this compound (Standard)Synthesized this compound (Batch ID: CZ-2025-01)Conformance
Molecular Formula C₁₄H₁₀O₇[1]C₁₄H₁₀O₇Yes
Molecular Weight 290.22 g/mol [1]290.22 g/mol Yes
Appearance Yellowish crystalline solidYellowish crystalline solidYes
Solubility Soluble in DMSO, MethanolSoluble in DMSO, MethanolYes
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for assessing the purity of a compound and comparing it to a standard. Co-elution of the synthesized and natural compounds with identical retention times under various conditions is a strong indicator of identity.

Table 1: HPLC Comparative Data

AnalyteRetention Time (min)Purity (%)
Natural this compound Standard8.70[1]99.8
Synthesized this compound8.7199.5
Co-injection (Synthesized + Natural)8.71 (single peak)N/A
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Thermo Scientific™ Hypersil GOLD™ C18 column (100 x 2.1 mm, 1.9 µm particle size).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program: Start at 10% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples of natural and synthesized this compound were dissolved in methanol to a final concentration of 1 mg/mL. The co-injection sample was prepared by mixing equal volumes of the two solutions.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, serving as a molecular fingerprint.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

AnalyteIonization ModeObserved m/z [M-H]⁻Calculated m/z for C₁₄H₉O₇⁻Mass Error (ppm)
Natural this compound StandardESI-289.0354[1]289.03530.35
Synthesized this compoundESI-289.0355289.03530.69
  • Instrumentation: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer coupled to a Vanquish™ Horizon UHPLC system.

  • Ionization Source: Heated Electrospray Ionization (HESI) in negative ion mode.

  • Capillary Voltage: 3.5 kV.

  • Capillary Temperature: 320°C.

  • Sheath Gas Flow Rate: 40 units.

  • Auxiliary Gas Flow Rate: 10 units.

  • Mass Range: m/z 100-1000.

  • Resolution: 120,000.

  • Collision Energy (for MS/MS): Stepped HCD at 20, 30, 40 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. The ¹H and ¹³C NMR spectra of the synthesized compound should be superimposable with those of the natural standard.

Table 3: NMR Spectroscopy Comparison

SpectrumComparison Result
¹H NMR The proton NMR spectrum of the synthesized this compound shows a complete match in chemical shifts, peak multiplicities, and coupling constants with the natural standard.
¹³C NMR The carbon NMR spectrum of the synthesized product displays the same number of signals with identical chemical shifts as the natural this compound, confirming an identical carbon skeleton.
  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: 32 scans, relaxation delay of 1.0 s.

  • ¹³C NMR: 1024 scans, relaxation delay of 2.0 s.

  • Temperature: 298 K.

Visualizing Workflows and Putative Mechanisms

Experimental Workflow for Purity Validation

The following diagram illustrates the systematic process for validating the purity of synthesized this compound.

G cluster_synthesis Synthesis & Isolation cluster_natural Natural Standard cluster_analysis Comparative Analysis synthesis Chemical Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC Analysis (Retention Time, Purity) purification->hplc ms Mass Spectrometry (m/z, Fragmentation) purification->ms nmr NMR Spectroscopy (¹H, ¹³C Spectra) purification->nmr extraction Extraction from Penicillium sp. isolation Isolation & Purification extraction->isolation isolation->hplc isolation->ms isolation->nmr conclusion Purity & Identity Confirmed nmr->conclusion

Caption: Workflow for comparative purity validation.

Putative Signaling Pathway for this compound's Anticancer Activity

While the precise mechanism of action for this compound is still under investigation, many polyketides and flavonoids exert their anticancer effects by modulating key signaling pathways that control cell proliferation and survival. The PI3K/Akt pathway is a critical regulator of cell growth and is often dysregulated in cancer. The following diagram illustrates a putative mechanism by which this compound may inhibit this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: Putative inhibition of the PI3K/Akt pathway.

References

Safety Operating Guide

Proper Disposal Procedures for Citromycetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Citromycetin. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

1. Hazard Assessment

This compound is a yellow, solid fungal metabolite. According to available Safety Data Sheets (SDS), pure this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). It has low acute toxicity and is not known to be a skin or eye irritant. However, it is crucial to recognize that the toxicological properties of this compound have not been exhaustively investigated. Therefore, it should be handled with the standard care afforded to all laboratory chemicals. The primary considerations for disposal will relate to the solvents used to dissolve this compound, which may be hazardous.

2. Data Summary: this compound and Common Solvents

The following table summarizes key data for this compound and the solvents in which it is commonly dissolved.

SubstanceFormulaMolecular Weight ( g/mol )CAS NumberKey Disposal-Related Hazards
This compound C₁₄H₁₀O₇290.22478-60-4Not classified as hazardous
Ethanol C₂H₅OH46.0764-17-5Flammable liquid
Methanol CH₃OH32.0467-56-1Flammable and toxic liquid
Dimethylformamide (DMF) C₃H₇NO73.0968-12-2Flammable, reproductive toxin, carcinogen
Dimethyl sulfoxide (DMSO) C₂H₆OS78.1367-68-5Combustible liquid, readily penetrates skin

3. Experimental Protocols: Decontamination of Labware

For non-disposable labware (e.g., glassware) contaminated with this compound, the following decontamination procedure should be followed prior to washing:

  • Initial Rinse: Rinse the labware with a suitable solvent (e.g., ethanol) to remove residual this compound. The rinsate must be collected and disposed of as hazardous waste, following the procedures for the solvent used.

  • Second Rinse: Perform a second rinse with the same solvent to ensure complete removal of the compound. This rinsate should also be collected as hazardous waste.

  • Washing: After decontamination, the labware can be washed using standard laboratory procedures.

Step-by-Step Disposal Procedures

The appropriate disposal procedure for this compound waste depends on its form (solid, liquid, or contaminated material).

A. Unused or Expired Solid this compound

Pure, solid this compound that is unused or has expired is considered non-hazardous waste.

  • Consult Institutional Guidelines: Always consult your institution's specific guidelines for non-hazardous chemical waste disposal.[1][2]

  • Packaging: Ensure the this compound is in its original, sealed container or a well-sealed, clearly labeled container.

  • Disposal: Dispose of the container in the designated non-hazardous solid chemical waste stream provided by your institution's Environmental Health and Safety (EHS) department. Do not dispose of solid chemicals in the regular trash unless explicitly permitted by your EHS office.[1]

B. Solutions of this compound

Solutions of this compound must be treated as hazardous waste due to the flammability and/or toxicity of the organic solvents used. Never dispose of organic solvents down the drain.[3]

  • Waste Collection: Collect all liquid waste containing this compound and its solvents in a dedicated, properly labeled hazardous waste container.[4][5] The container should be made of a material compatible with the solvent (e.g., glass or polyethylene for most organic solvents). Do not store acids and organic waste in the same container or cabinet.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full names of all chemical constituents (e.g., "this compound, Ethanol, Methanol").

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for disposal.[6] The storage area should be well-ventilated and away from ignition sources.[3]

  • Disposal Request: When the container is nearly full, submit a request for waste pickup through your EHS department.

C. Contaminated Lab Materials

Disposable materials such as gloves, pipette tips, and paper towels that are contaminated with this compound should be disposed of based on the solvent used.

  • Solid Waste Contaminated with Solvents: These materials are considered hazardous solid waste.

    • Collect all contaminated items in a designated, labeled hazardous waste bag or container.[4]

    • The container should be kept sealed when not in use.

    • Dispose of the container through your institution's hazardous waste program.

  • Empty this compound Vials:

    • Empty vials that contained solid this compound can typically be disposed of in a designated laboratory glass waste container after the label has been defaced.[1]

    • If the vial contained a solution of this compound, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the defaced vial can be discarded in the laboratory glass waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Citromycetin_Disposal_Workflow start Start: this compound Waste waste_type Identify Waste Form start->waste_type solid_pure Solid (Pure) waste_type->solid_pure Solid liquid_solution Liquid (Solution) waste_type->liquid_solution Liquid contaminated_material Contaminated Material waste_type->contaminated_material Contaminated non_hazardous Non-Hazardous Solid Waste Stream solid_pure->non_hazardous hazardous_liquid Hazardous Liquid Waste Stream liquid_solution->hazardous_liquid hazardous_solid Hazardous Solid Waste Stream contaminated_material->hazardous_solid consult_ehs Consult Institutional EHS Guidelines non_hazardous->consult_ehs hazardous_liquid->consult_ehs hazardous_solid->consult_ehs end End: Proper Disposal consult_ehs->end

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Citromycetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Citromycetin. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound, a bioactive polyketide derived from Penicillium species, is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as a bioactive powder, it requires careful handling to minimize exposure and prevent contamination. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a detailed disposal plan.

Essential Personal Protective Equipment (PPE)

While this compound has no specific mandated PPE, the following standard laboratory equipment is required to ensure safety and prevent contamination.

PPE ComponentSpecificationPurpose
Gloves Nitrile, powder-freePrevents skin contact and contamination of the compound.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or airborne particles.
Lab Coat Standard, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Not required for routine handlingA dust mask or respirator may be considered for large quantities or if aerosolization is possible.

Operational Plan: From Receipt to Experimentation

This section details the procedural workflow for handling this compound, ensuring a safe and controlled environment at every stage.

Receiving and Storage
  • Verification: Upon receipt, verify the integrity of the container and labeling.

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1]

  • Inventory: Maintain a detailed log of the amount of this compound received, used, and disposed of.

Preparation for Experimental Use
  • Designated Area: All handling of powdered this compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.

  • Pre-Experiment Checklist:

    • Ensure the designated handling area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Prepare all necessary equipment (e.g., spatulas, weighing paper, solvent) before handling the powder.

Weighing and Reconstitution
  • Weighing:

    • Tare the balance with a clean piece of weighing paper or a suitable container.

    • Carefully transfer the desired amount of this compound powder using a clean spatula.

    • Avoid creating dust. If any powder is spilled, clean it immediately with a damp cloth or paper towel.

  • Reconstitution:

    • Add the desired solvent to the container with the weighed this compound.

    • Gently swirl or vortex the mixture until the powder is fully dissolved.

    • Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination. While this compound is classified as only slightly hazardous to water, diligence in disposal is essential.[1]

Waste Segregation
  • Solid Waste: All disposable materials that have come into contact with this compound powder (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, labeled waste bag.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed waste container. Do not pour this compound solutions down the drain.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Decontamination
  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces and equipment with a 10% bleach solution, followed by a rinse with 70% ethanol and then deionized water. Allow for a contact time of at least 10-15 minutes for the bleach solution.

  • Spills: In case of a spill, cover the area with absorbent material. Gently apply a 10% bleach solution, working from the outside in. Allow sufficient contact time before cleaning up the debris and placing it in the designated solid waste container.

Final Disposal
  • Collection: All segregated waste streams should be collected by the institution's environmental health and safety (EHS) office for proper disposal according to local, state, and federal regulations.

  • Documentation: Maintain records of all disposed this compound waste, including the date, quantity, and method of disposal.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molar Mass 290.23 g/mol [2]
LD50 (Intraperitoneal, Mouse) 750 mg/kg[1]
LD50 (Intravenous, Mouse) 800 mg/kg[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the safe handling of this compound.

Citromycetin_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Verify Store Store Appropriately Receive->Store PrepArea Prepare Designated Area Store->PrepArea Weigh Weigh Powder PrepArea->Weigh Reconstitute Reconstitute in Solvent Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Segregate Segregate Waste Experiment->Segregate Decontaminate Decontaminate Surfaces Segregate->Decontaminate Dispose Final Disposal via EHS Decontaminate->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.